molecular formula C13H17NO3 B1425526 Eutylone CAS No. 802855-66-9

Eutylone

Cat. No.: B1425526
CAS No.: 802855-66-9
M. Wt: 235.28 g/mol
InChI Key: YERSNXHEOIYEGX-UHFFFAOYSA-N

Description

What is Eutylone?

this compound is a stimulant within the synthetic cathinone group. It is part of a larger group of drugs known as New Psychoactive Substances. These drugs are sometimes designer drugs, novel drugs, or bath salts. This compound is chemical structural and pharmacological similarities to amphetamines and cathinone, such as 3,4 methylenedioxymethamphetamine (MDMA), methylone, and pentylone. Evidence suggests that this compound is used for its psychoactive effects, just like other synthetic cathinones.

this compound, an empathogenic stimulant, and substituted cathinone, is primarily used to replace other drugs already scheduled and banned. In the middle of the 60s, this compound was synthesized in a laboratory. A patent was then filed in the UK by Boehringer Ingelheim.

Based on the structure and function of this compound, it is expected that this compound would have stimulant-related psychological and somatic effects similar to synthetic cathinone (e.g., methylone or pentylone) as such substances like cocaine, methamphetamine, and MDMA.

Experimental evidence shows that this compound can have pharmacological effects on the central nervous system, similar to substances like methylone pentylone, cocaine, methamphetamine, and MDMA, which have a high potential for abuse.

Synthetic cathinones' chemical structures continue to change. This is believed to be an attempt at avoiding existing legal regulations.1 Ethylone first appeared in 2011. It is a newer version of methylone1, which was first discovered in the 2000s.

What is this compound like?

this compound is primarily found as large crystals/rocks with a brownish, cloudy hue. You can break them up and put them in gel capsules to make them more digestible. The substance is bitter tasting, according to drug abuse reports. It is somewhere between MDMA and cocaine in terms of its effects. It is not a very popular drug and has a low street price.

Effects of this compound

this compound, a new methylone analog, has an ethyl group at the amine and a-carbon positions. Although little information is available on the pharmacological effects, we believe that the compound interacts in the brain with monoamine transporters. Dose-related inhibition of [3H]neurotransmitter uptake by dopamine and norepinephrine transporters was observed in all drugs (DAT) and NET, respectively. However, effects at DAT were ten times more potent (IC50 =120 nM). Pentylone, this compound, and pentylone blocked uptake at the serotonin transporters. Dibutylone didn't. Pentylone and this compound had weak partial releasing activities at the SERT, which reached 50% of maximum response. All drugs stimulated dose-related movement in mice. However, this compound was the most potent and effective in this regard (ED50 = 2.25 mg/kg, SC). Our findings show that this compound has uptake inhibition properties at NET and DAT but substrate activity at SERT. This compound's effects are comparable to pentylone's, suggesting that it will be subject to abuse and may cause psychostimulant side effects in humans.

this compound can make the user feel hot or warm. Fidgeting, bruxism, and other signs are typical of a cathinone such as this drug. The user might become more talkative and may experience excessive swallowing. They might also make compulsive choices. It is described as a middle ground between MDMA and cocaine.

This compound abuse

this compound users have a high risk of abuse. It is a stimulant that can be easily ingested and cheaply purchased. Although tolerance may develop, most data suggest that there is some tolerance within a few weeks. The use of this compound can cause a disorder of service, so it is not recommended.

this compound can be used as a replacement market for ethylone. It is also a substituted cathinone within the same drug family—the UN and WHO are currently considering it for a scheduling recommendation. The drug has been designated non-explicitly via the Controlled Substances Act as a positional pentylone isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERSNXHEOIYEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018397
Record name Eutylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802855-66-9
Record name Eutylone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802855-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eutylone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802855669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eutylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUTYLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WQJ7NF96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eutylone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone (B1664624) of the phenethylamine (B48288) class that has emerged as a significant psychoactive substance. Structurally related to MDMA, methylone, and pentylone, it primarily functions as a monoamine transporter inhibitor, exhibiting a complex pharmacological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and analytical methodologies for this compound. All quantitative data are presented in structured tables, and key experimental protocols are detailed to support further research. Additionally, diagrams illustrating its mechanism of action and metabolic pathways are provided using the DOT language for clarity.

Chemical Structure and Physicochemical Properties

This compound, also known as bk-EBDB, is a chiral compound, though it is most commonly available as a racemic mixture.[1] Its chemical structure features a phenethylamine core with a β-ketone group, a methylenedioxy ring, and an ethylamino group.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one[1][3][4]
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molar Mass 235.28 g/mol [1][2]
Appearance Crystalline solid; white or off-white chunks, also found in tablets and capsules.[1][2][3]
Melting Point 238–239°C (hydrochloride salt)[5]
Solubility (Hydrochloride Salt) Soluble in water, methanol, ethanol, DMF, and DMSO.[1][5]

Pharmacology

This compound's psychoactive effects are primarily mediated by its interaction with monoamine transporters. It functions as a hybrid transporter ligand, acting as a reuptake inhibitor at the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, and as a substrate for release at the serotonin (B10506) transporter (SERT).[6] This dual action contributes to its complex stimulant and empathogenic effects.

Mechanism of Action

This compound binds to DAT, NET, and SERT, inhibiting the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing neurotransmission.[2][7] Its potency is highest at DAT, followed by NET, and is significantly lower at SERT.[1]

This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound DAT DAT This compound->DAT Inhibits Reuptake NET NET This compound->NET Inhibits Reuptake SERT SERT This compound->SERT Promotes Release DA_vesicle Dopamine DA_synapse DA_vesicle->DA_synapse NE_vesicle Norepinephrine NE_synapse NE_vesicle->NE_synapse 5HT_vesicle Serotonin 5HT_synapse 5HT_vesicle->5HT_synapse DA_synapse->DAT Reuptake NE_synapse->NET Reuptake 5HT_synapse->SERT Reuptake This compound Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Beta-keto Reduction Beta-keto Reduction This compound->Beta-keto Reduction Reduction of ketone group N-dealkylation N-dealkylation This compound->N-dealkylation Removal of ethyl group Demethylenation_O-methylation Demethylenation & O-methylation This compound->Demethylenation_O-methylation Opening of methylenedioxy ring Hydroxylation Aliphatic Hydroxylation This compound->Hydroxylation Addition of -OH group Glucuronidation Glucuronidation Beta-keto Reduction->Glucuronidation Sulfation Sulfation Beta-keto Reduction->Sulfation N-dealkylation->Glucuronidation N-dealkylation->Sulfation Demethylenation_O-methylation->Glucuronidation Demethylenation_O-methylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation This compound Analytical Workflow Sample Seized Material or Biological Sample (Blood, Urine, Tissue) Extraction Sample Preparation (e.g., Supported Liquid Extraction) Sample->Extraction Screening Screening Tests (e.g., Reagent Tests, Immunoassays) Extraction->Screening Confirmation Confirmatory Analysis Screening->Confirmation Presumptive Positive GCMS GC-MS Confirmation->GCMS LCMS LC-MS/MS Confirmation->LCMS LCQTOF LC-QTOF-MS Confirmation->LCQTOF Identification Structural Identification GCMS->Identification Quantification Quantification LCMS->Quantification LCQTOF->Quantification LCQTOF->Identification

References

In-Depth Technical Guide to the Pharmacological Profile of Eutylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. This compound primarily acts as a monoamine transporter inhibitor, with a notable potency for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). It also exhibits weak serotonin releasing activity. This dual action as a reuptake inhibitor and releasing agent contributes to its complex psychostimulant effects. This document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of its pharmacological properties.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of monoamine neurotransmission in the central nervous system. It functions as a hybrid uptake inhibitor and releasing agent at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3]

Interaction with Monoamine Transporters

This compound displays a high affinity for DAT, followed by NET and SERT. Its interaction with these transporters leads to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin, respectively. This neurochemical effect is believed to underlie its stimulant and euphoric properties.[4][5]

Signaling Pathways

The increased availability of monoamines in the synaptic cleft leads to enhanced activation of their respective postsynaptic receptors, triggering downstream signaling cascades.

This compound's Effect on Monoaminergic Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT Inhibits NET NET This compound->NET Inhibits SERT SERT This compound->SERT Inhibits & Promotes Efflux Dopamine_Vesicle Dopamine Dopamine DA Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release Serotonin_Vesicle Serotonin Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Adrenergic Receptors Norepinephrine->Norepinephrine_Receptor Binds Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptors Serotonin->Serotonin_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Dopamine_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling Serotonin_Receptor->Downstream_Signaling

Caption: this compound's mechanism of action at the monoamine synapse.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily driven by its interaction with monoamine transporters.

In Vitro Transporter Affinity and Potency

Studies using rat brain synaptosomes and human embryonic kidney (HEK) cells expressing human transporters have quantified this compound's affinity (Ki) and inhibitory potency (IC50) at DAT, NET, and SERT.

TargetParameterValue (nM)Reference
DAT Ki640[1]
IC50~120[2][3]
IC50281[1]
NET Ki1,870[1]
IC5010-fold weaker than DAT[2][3]
SERT Ki8,500[1]
IC50640[1]
In Vivo Effects

In vivo studies in animal models have demonstrated the psychostimulant effects of this compound.

SpeciesAssayParameterValueReference
Mice Locomotor ActivityED50~2 mg/kg (s.c.)[2][3]
Mice Locomotor ActivityED504.87 mg/kg[1]

Pharmacokinetics

Metabolism

This compound undergoes extensive metabolism, primarily through Phase I and Phase II reactions. In vitro studies using human liver microsomes have identified several metabolic pathways.[6][7]

The primary metabolic routes include:

  • N-dealkylation: Removal of the ethyl group from the amine.[6]

  • β-ketone reduction: Reduction of the ketone group to a hydroxyl group.[6]

  • Demethylenation: Opening of the methylenedioxy ring.[6]

  • Aliphatic hydroxylation: Addition of a hydroxyl group to the ethyl side chain.[6]

  • O-methylation: Following demethylenation, methylation of one of the resulting hydroxyl groups.[6]

Proposed Metabolic Pathways of this compound This compound This compound N_dealkyl_this compound N-dealkyl-eutylone This compound->N_dealkyl_this compound N-dealkylation beta_keto_reduced_this compound β-keto-reduced-eutylone This compound->beta_keto_reduced_this compound β-ketone reduction Demethylenated_this compound Demethylenated-eutylone This compound->Demethylenated_this compound Demethylenation Hydroxylated_this compound Hydroxylated-eutylone This compound->Hydroxylated_this compound Aliphatic Hydroxylation Phase_II_Metabolites Phase II Metabolites (e.g., Glucuronides) N_dealkyl_this compound->Phase_II_Metabolites Phase II Conjugation beta_keto_reduced_this compound->Phase_II_Metabolites Phase II Conjugation Demethylenated_O_methylated_this compound Demethylenated-O-methylated-eutylone Demethylenated_this compound->Demethylenated_O_methylated_this compound O-methylation Hydroxylated_this compound->Phase_II_Metabolites Phase II Conjugation Demethylenated_O_methylated_this compound->Phase_II_Metabolites Phase II Conjugation

Caption: Major metabolic pathways of this compound.

While specific cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism have not been definitively identified in the reviewed literature, synthetic cathinones are generally metabolized by various CYP enzymes, with CYP2D6, CYP3A4, CYP1A2, and CYP2C19 being common contributors.[8][9] Further research using recombinant human CYP enzymes and specific inhibitors is needed to elucidate the precise roles of these isoenzymes in this compound's metabolism.

Detection in Biological Samples

This compound and its metabolites can be detected in biological fluids such as blood and urine using various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][10] In forensic investigations, blood concentrations of this compound have been found to range from 1.2 to 11,000 ng/mL in postmortem cases.[1][10]

Experimental Protocols

In Vitro Neurotransmitter Uptake Assay in Rat Brain Synaptosomes

This protocol is adapted from methodologies described for synthetic cathinones.[11]

Objective: To determine the inhibitory potency (IC50) of this compound on the uptake of radiolabeled dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT)

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • This compound solutions of varying concentrations

  • Scintillation fluid and counter

  • Buffer solutions (e.g., Krebs-bicarbonate buffer)

Procedure:

  • Prepare synaptosomes from fresh rat brain tissue by homogenization and differential centrifugation.

  • Pre-incubate synaptosomes with either vehicle or varying concentrations of this compound.

  • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the reaction by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Neurotransmitter Uptake Assay start Start prepare_synaptosomes Prepare Rat Brain Synaptosomes start->prepare_synaptosomes pre_incubation Pre-incubate Synaptosomes with this compound/Vehicle prepare_synaptosomes->pre_incubation add_radioligand Add Radiolabeled Neurotransmitter pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation filtration Terminate by Filtration and Washing incubation->filtration scintillation_counting Measure Radioactivity filtration->scintillation_counting data_analysis Calculate % Inhibition and IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for neurotransmitter uptake assay.

In Vivo Locomotor Activity Assessment in Mice

This protocol is based on standard procedures for assessing the stimulant effects of psychoactive substances.[11]

Objective: To determine the dose-dependent effect of this compound on locomotor activity in mice and calculate its ED50 value.

Materials:

  • Male Swiss-Webster mice

  • This compound solutions for subcutaneous (s.c.) injection

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimate mice to the testing room and handling procedures.

  • Habituate mice to the open-field chambers for a set period.

  • Administer a single s.c. injection of either vehicle or a specific dose of this compound.

  • Immediately place the mouse back into the activity chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).

  • Analyze the data to determine the total locomotor activity for each dose group.

  • Calculate the ED50 value by plotting the dose-response curve.

Off-Target Receptor Profile

While the primary pharmacological activity of this compound is focused on monoamine transporters, comprehensive screening for off-target effects at other central nervous system receptors is crucial for a complete understanding of its pharmacological and toxicological profile. As of the latest available data, a broad, systematic screening of this compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and kinases has not been published.[1] It is hypothesized that, like other synthetic cathinones, its effects are primarily mediated by its actions on monoamine systems.[5] However, the potential for interactions with other receptors cannot be entirely ruled out and remains an area for future investigation.

Conclusion

This compound is a potent psychostimulant with a primary mechanism of action centered on the inhibition of dopamine and norepinephrine reuptake, coupled with weak serotonin releasing properties. Its pharmacological profile, characterized by high affinity for DAT, contributes to its significant abuse potential and stimulant effects. The metabolic pathways of this compound are complex and lead to the formation of multiple metabolites. This technical guide provides a foundational understanding of this compound's pharmacology, which is essential for the scientific and drug development communities in addressing the challenges posed by this emerging psychoactive substance. Further research is warranted to fully elucidate its off-target receptor interactions and the specific enzymatic pathways involved in its metabolism.

References

Eutylone's Interaction with Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one), a synthetic cathinone, has emerged as a prominent new psychoactive substance. Understanding its mechanism of action is crucial for predicting its pharmacological and toxicological effects. This technical guide provides an in-depth analysis of this compound's interaction with the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). This compound exhibits a hybrid mechanism, acting as a reuptake inhibitor at DAT and NET, while functioning as a partial releasing agent at SERT. This dual action likely contributes to its complex psychostimulant effects. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and the methodologies to study it.

Quantitative Analysis of this compound's Activity at Monoamine Transporters

This compound's potency and efficacy at the dopamine, norepinephrine, and serotonin transporters have been quantified through in vitro assays. The following tables summarize the key findings from studies using rat brain synaptosomes and human embryonic kidney (HEK) cells expressing the respective human transporters.

Table 1: Inhibition of Monoamine Uptake by this compound

TransporterIC50 (nM) - Rat Brain Synaptosomes[1][2]IC50 (nM) - HEK-hDAT/hNET/hSERT Cells[3]Ki (nM) - HEK-hDAT/hNET/hSERT Cells[3]
DAT ~120[1][2]281[3]640[3]
NET ~1280[4]-1,870[3]
SERT ~690[4]640[3]8,500[3]

IC50: The half-maximal inhibitory concentration, indicating the concentration of this compound required to block 50% of monoamine uptake. Ki: The inhibition constant, representing the affinity of this compound for the transporter.

Table 2: Monoamine Release Mediated by this compound

TransporterEC50 (nM) - Rat Brain Synaptosomes[1]Maximal Release (% of d-amphetamine)[1]
DAT >10,000Inactive
NET >10,000Inactive
SERT ~1,800~50% (Partial Release)[1][2]

EC50: The half-maximal effective concentration, indicating the concentration of this compound required to induce 50% of the maximal monoamine release.

The data clearly indicates that this compound is a potent inhibitor of dopamine uptake, with a roughly 10-fold higher potency at DAT compared to NET in rat brain synaptosomes.[1][3] In contrast to its inhibitory action at DAT and NET, this compound acts as a substrate and partial releasing agent at SERT.[1][5]

Experimental Protocols

The characterization of this compound's mechanism of action relies on well-established in vitro assays. Below are detailed methodologies for the key experiments cited.

Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay determines the potency of a compound to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals.

  • Preparation of Synaptosomes:

    • Male Sprague-Dawley rats are euthanized, and brains are rapidly removed and placed in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).

    • Specific brain regions are dissected: striatum for DAT, hypothalamus for NET, and hippocampus for SERT.

    • The tissue is homogenized in sucrose buffer.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a modified Krebs-HEPES buffer.

  • Uptake Inhibition Assay Procedure:

    • Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control for 10 minutes at 37°C.

    • The uptake reaction is initiated by adding a fixed concentration of a radiolabeled monoamine: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT.

    • The incubation continues for a short period (typically 5-10 minutes) at 37°C.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing the radiolabel from the incubation medium.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.

    • The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT).

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

  • Synaptosome Preparation and Loading:

    • Synaptosomes are prepared as described in section 2.1.

    • They are then incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 30 minutes at 37°C to allow for uptake and accumulation of the radiotracer.

    • After loading, the synaptosomes are washed with buffer to remove excess extracellular radiolabel.

  • Release Assay Procedure:

    • The loaded synaptosomes are resuspended in fresh buffer and aliquoted.

    • Various concentrations of this compound or a positive control (e.g., d-amphetamine) are added to initiate release.

    • The mixture is incubated for 30 minutes at 37°C.

    • The reaction is terminated by centrifugation to pellet the synaptosomes.

    • The amount of radioactivity in the supernatant (representing released monoamine) and the pellet (representing retained monoamine) is quantified by liquid scintillation spectrometry.

    • Release is expressed as a percentage of the total radioactivity (supernatant + pellet).

    • EC50 values are determined from the concentration-response curves.

Visualizing this compound's Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound at the Synapse

The following diagram illustrates the proposed mechanism of action of this compound at a synapse, highlighting its differential effects on dopamine and serotonin transporters.

Eutylone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Induces Release DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake DA_vesicle Dopamine Vesicles DA_vesicle->DAT Release SER_vesicle Serotonin Vesicles SER_vesicle->SERT Release DA_receptor Dopamine Receptor DA->DA_receptor Binds SER_receptor Serotonin Receptor SER->SER_receptor Binds

Caption: this compound's dual action at the synapse.

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

This flowchart outlines the key steps in determining the IC50 value of a test compound for monoamine transporter inhibition.

Uptake_Assay_Workflow start Start prep Prepare Synaptosomes or Transfected Cells start->prep preincubate Pre-incubate with This compound (various concentrations) prep->preincubate add_radiolabel Add [3H]Monoamine (DA, NE, or 5-HT) preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow for monoamine uptake inhibition assay.

Conclusion

The available data consistently demonstrate that this compound is a potent dopamine and norepinephrine reuptake inhibitor and a serotonin releasing agent.[1][6][7] Its high potency at the dopamine transporter is consistent with its psychostimulant effects and abuse liability.[6][8] The partial substrate activity at the serotonin transporter suggests a mechanism that may contribute to empathogenic effects, though this is weaker than classical releasing agents like MDMA.[5] The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other emerging synthetic cathinones. Further research is warranted to fully elucidate the in vivo consequences of this complex pharmacological profile and to understand its potential for neurotoxicity.

References

In Vitro Metabolism of Eutylone in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance. Understanding its metabolic fate is crucial for toxicological risk assessment, clinical management of intoxications, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound in human liver microsomes (HLMs), consolidating key data and experimental protocols for researchers in the field.

The primary metabolic transformations of this compound in HLMs involve a series of phase I reactions.[1][2] These include N-dealkylation, β-ketone reduction, demethylenation of the methylenedioxy group, and aliphatic hydroxylation.[1][2] Subsequent O-methylation of the catechol intermediate formed after demethylenation has also been observed.[1]

Quantitative Metabolic Data

While specific kinetic parameters (Km and Vmax) for the metabolism of this compound in human liver microsomes are not extensively reported in the currently available literature, studies with rat liver microsomes provide valuable insights into its metabolic stability. One such study revealed a short in vitro elimination half-life (t1/2) of 2.27 minutes, indicating rapid metabolism. The kinetic profile followed a sigmoidal curve described by the Hill equation, with a Hill coefficient (H) of 1.21. The in vitro maximum velocity (Vmax) was determined to be 19.40 μmol/mg/min, and the substrate concentration at half Vmax (S50) was 4.78 μM.

For comparative purposes, the following table summarizes the kinetic parameters observed in rat liver microsomes. Researchers should aim to establish similar quantitative data in human-derived systems to accurately predict human pharmacokinetics.

ParameterValue (in Rat Liver Microsomes)Unit
Elimination Half-Life (t1/2)2.27minutes
Hill Coefficient (H)1.21-
Maximum Velocity (Vmax)19.40μmol/mg/min
Substrate Concentration at ½ Vmax (S50)4.78μM
Intrinsic Maximum Clearance (CLmax, in vitro)3.36mL/min/mg

Experimental Protocols

The following sections detail standardized protocols for investigating the in vitro metabolism of this compound.

Incubation with Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of this compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound hydrochloride

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture containing potassium phosphate buffer, MgCl2, and the NADPH regenerating system at 37°C for 5-10 minutes.

  • Add the HLM suspension to the pre-warmed buffer mixture to a final protein concentration typically ranging from 0.2 to 1.0 mg/mL.

  • Initiate the metabolic reaction by adding a small volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-10 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new tube for analysis by LC-MS/MS.

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for this compound metabolism.[3][4]

Procedure:

  • Follow the incubation procedure described above.

  • Instead of a single substrate concentration, prepare a series of incubations with varying concentrations of this compound, bracketing the expected Km value (e.g., 0.1 to 10 times the estimated Km).[5]

  • Ensure that the incubation time and protein concentration are within the linear range of metabolite formation, as determined in preliminary experiments.[5]

  • Quantify the formation of a specific major metabolite at each substrate concentration using a validated LC-MS/MS method.

  • Plot the initial velocity of metabolite formation (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.[3] Alternatively, use linearization methods such as the Lineweaver-Burk plot (1/V vs. 1/[S]).[3][6]

CYP450 Reaction Phenotyping

This protocol is used to identify the specific cytochrome P450 isozymes responsible for this compound metabolism.[2][7][8] This can be achieved through two primary approaches:

A. Recombinant Human CYP Enzymes:

  • Incubate this compound individually with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[2][8]

  • The incubation conditions should be optimized for each specific enzyme, following the supplier's recommendations.

  • Analyze the samples for the depletion of the parent drug or the formation of specific metabolites. The enzymes that show the highest metabolic turnover are the primary contributors to this compound metabolism.

B. Chemical Inhibition in HLMs:

  • Perform incubations of this compound with pooled HLMs as described in the metabolic stability protocol.

  • In separate incubations, pre-incubate the HLMs with a selective chemical inhibitor for each major CYP isozyme before the addition of this compound.[2][8]

  • A control incubation without any inhibitor should be run in parallel.

  • Compare the rate of this compound metabolism in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.[2]

Analytical Methodology: LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for the separation, identification, and quantification of this compound and its metabolites.[9]

Typical LC Parameters:

  • Column: A reversed-phase C18 or biphenyl (B1667301) column is commonly used for the separation of cathinone isomers.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: Maintained in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

Typical QTOF-MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

  • Data Acquisition: Full scan mode for initial screening and metabolite identification, followed by product ion scan (MS/MS) mode for structural confirmation. High-resolution mass spectrometry allows for the determination of accurate mass and elemental composition of metabolites.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Initiate Reaction Initiate Reaction Stock Solution->Initiate Reaction Buffer Preparation Buffer Preparation Pre-warming Pre-warming Buffer Preparation->Pre-warming Add HLMs Add HLMs Pre-warming->Add HLMs Add HLMs->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Centrifugation Centrifugation Terminate Reaction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

Caption: Experimental workflow for in vitro metabolism of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Sequential Metabolism This compound This compound N_Dealkylation N-Dealkylation This compound->N_Dealkylation Beta_Ketone_Reduction β-Ketone Reduction This compound->Beta_Ketone_Reduction Demethylenation Demethylenation This compound->Demethylenation Aliphatic_Hydroxylation Aliphatic Hydroxylation This compound->Aliphatic_Hydroxylation O_Methylation O-Methylation Demethylenation->O_Methylation

Caption: Metabolic pathways of this compound in human liver microsomes.

References

Eutylone Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of eutylone, a synthetic cathinone (B1664624) with emerging prominence. The document synthesizes key findings from in-vitro pharmacological studies, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action at the primary molecular targets. This information is crucial for understanding its psychoactive effects, abuse potential, and for guiding future research and drug development efforts.

Core Findings: this compound's Interaction with Monoamine Transporters

This compound primarily acts as a monoamine transporter inhibitor, with a distinct profile of activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2][3] Preclinical studies have consistently demonstrated that this compound binds to these transporters, inhibiting the reuptake of their respective neurotransmitters.[1][2] Its pharmacological effects are comparable to other psychostimulants like methylone, pentylone, cocaine, and MDMA.[1][2]

A key characteristic of this compound is its hybrid activity. While it functions as a reuptake inhibitor at DAT and NET, it acts as a substrate and partial releasing agent at SERT.[4][5][6] This dual action contributes to its complex psychostimulant effects.[7][6]

Quantitative Receptor Binding and Functional Data

The following tables summarize the in-vitro receptor binding affinity (Ki) and functional inhibition (IC50) of this compound at human and rat monoamine transporters.

Table 1: this compound Receptor Binding Affinity (Ki) in HEK cells expressing human transporters

TargetKi (nM)
Dopamine Transporter (hDAT)640
Norepinephrine Transporter (hNET)1,870
Serotonin Transporter (hSERT)8,500

Data sourced from a study utilizing radioligand binding assays in Human Embryonic Kidney (HEK) cells expressing the respective human transporters.[5]

Table 2: this compound Functional Activity (IC50) for Monoamine Uptake Inhibition

SpeciesTargetIC50 (nM)
Human (HEK cells)hDAT281
Human (HEK cells)hNET640
Human (HEK cells)hSERT8,800
Rat (synaptosomes)rDAT~120
Rat (synaptosomes)rNET~1200 (10-fold weaker than DAT)
Rat (synaptosomes)rSERTPotent inhibitor

Human cell data from a study measuring inhibition of [3H]neurotransmitter uptake in HEK cells.[5] Rat synaptosome data from a study measuring inhibition of [3H]neurotransmitter uptake in rat brain synaptosomes.[7][4][6] Note that for rat NET, the effect was approximately 10-fold weaker than at DAT.[7][5]

Experimental Protocols

The data presented above were primarily generated using two key in-vitro methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays in HEK Cells

This method quantifies the affinity of a compound for a specific receptor or transporter.

  • Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing the cDNA for the human dopamine transporter (HEK-hDAT), human norepinephrine transporter (HEK-hNET), or human serotonin transporter (HEK-hSERT) are utilized.[5]

  • Radioligand: A radiolabeled ligand with known high affinity for the target transporter, such as [¹²⁵I]RTI-55, is used.[5]

  • Procedure:

    • Cell membranes expressing the target transporter are prepared.

    • The membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

    • The binding reaction is allowed to reach equilibrium.

    • The amount of radioligand bound to the transporter is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a compound to block the transport of neurotransmitters into cells or synaptosomes.

  • Preparations:

    • HEK Cells: HEK cells expressing hDAT, hNET, or hSERT are used.[5]

    • Rat Brain Synaptosomes: Synaptosomes, which are resealed nerve terminals, are prepared from rat brain tissue.[3][7][4][6]

  • Radiolabeled Neurotransmitters: Tritiated ([³H]) neurotransmitters, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin, are used.[7][5]

  • Procedure:

    • The cell or synaptosome preparation is incubated with varying concentrations of the test compound (this compound).

    • The corresponding [³H]neurotransmitter is added to initiate the uptake process.

    • After a defined incubation period, the uptake is terminated, typically by rapid filtration.

    • The amount of radioactivity taken up by the cells or synaptosomes is quantified.

    • The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the modulation of monoamine neurotransmission by directly interacting with their respective transporters. The following diagram illustrates this process.

Caption: this compound's interaction with monoamine transporters in the synaptic cleft.

Conclusion

This compound demonstrates a complex pharmacological profile characterized by potent inhibition of dopamine and norepinephrine reuptake and a hybrid inhibitor/releaser activity at the serotonin transporter. This technical guide provides researchers and drug development professionals with the essential quantitative data and methodological context to understand and further investigate the molecular mechanisms underlying this compound's effects. The provided information serves as a critical foundation for neuropharmacological research, toxicology studies, and the development of potential therapeutic interventions.

References

Eutylone Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutylone, or 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one, is a synthetic cathinone (B1664624) that has emerged as a significant compound of interest within the scientific community. As a member of the phenethylamine (B48288) class, it shares structural similarities with other psychoactive substances, including MDMA.[1] This technical guide provides an in-depth overview of the physicochemical characteristics of its hydrochloride salt, offering crucial data and methodologies for researchers and drug development professionals. The hydrochloride salt of this compound is often a crystalline solid.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound hydrochloride are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃ • HCl[1]
Molecular Weight271.74 g/mol [1]
Melting Point238-239 °C
Boiling Point (Free Base)374.7 ± 42.0 °C
AppearanceCrystalline solid[2]
Table 2: Solubility Profile
SolventSolubilitySource
WaterSoluble
MethanolSoluble
EthanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble

Experimental Protocols

Detailed methodologies for the characterization of this compound hydrochloride are outlined below. These protocols are based on established analytical techniques for synthetic cathinones and crystalline solids.

Synthesis of this compound Hydrochloride

The synthesis of this compound typically involves a two-step process, followed by conversion to its hydrochloride salt.[1]

Experimental Workflow: Synthesis of this compound Hydrochloride

cluster_synthesis Synthesis of this compound Free Base cluster_salt Conversion to Hydrochloride Salt Start 1-(1,3-benzodioxol-5-yl)butan-1-one Step1 α-Bromination Start->Step1 Intermediate 1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one Step1->Intermediate Step2 Nucleophilic Substitution with Ethylamine (B1201723) Intermediate->Step2 Freebase This compound (Free Base) Step2->Freebase Step3 Treatment with Hydrogen Chloride Freebase->Step3 Product This compound Hydrochloride Step3->Product

Caption: A schematic overview of the synthesis of this compound hydrochloride.

Methodology:

  • α-Bromination: The precursor, 1-(1,3-benzodioxol-5-yl)butan-1-one, undergoes α-bromination to form the intermediate, 1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one.[1]

  • Nucleophilic Substitution: The intermediate is then reacted with ethylamine via nucleophilic substitution to yield the free base form of this compound.[1]

  • Salt Formation: The resulting this compound free base is treated with a solution of hydrogen chloride (e.g., HCl in an appropriate solvent) to precipitate the hydrochloride salt. The instability of the freebase makes isolation as a salt the preferred method.[1]

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.[3]

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded to define the melting range. For pure compounds, this range is typically narrow.[4]

Solubility Assessment

Understanding the solubility of this compound hydrochloride is essential for its handling and for the development of analytical methods.

Methodology:

  • Solvent Selection: A range of solvents, including water, methanol, ethanol, DMF, and DMSO, are used.

  • Equilibrium Method: An excess of this compound hydrochloride is added to a known volume of the solvent in a sealed vial.

  • Agitation and Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: The suspension is filtered, and the concentration of the dissolved this compound hydrochloride in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.

Analytical Characterization

A suite of analytical techniques is employed for the unequivocal identification and characterization of this compound hydrochloride.

Experimental Workflow: Analytical Characterization

cluster_techniques Analytical Techniques Sample This compound Hydrochloride Sample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Sample->LCMS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Identification Compound Identification and Purity Assessment GCMS->Identification Structural Confirmation LCMS->Identification Structural Confirmation FTIR->Identification Functional Group Analysis

Caption: Workflow for the analytical identification of this compound hydrochloride.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile organic compounds.

  • Sample Preparation: A solution of this compound hydrochloride is prepared in a suitable solvent (e.g., methanol).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Injector Temperature: Set to ensure efficient vaporization without thermal degradation.

    • Oven Temperature Program: A temperature gradient is applied to separate the components of the sample.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scanned over a range appropriate for the molecular weight of this compound and its expected fragments.

  • Data Analysis: The retention time and the mass spectrum of the analyte are compared to a reference standard of this compound.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the solid this compound hydrochloride is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum, which shows the absorption of infrared radiation at specific wavenumbers corresponding to different molecular vibrations, is compared to a reference spectrum of this compound hydrochloride.

Mechanism of Action: Signaling Pathway

This compound exerts its psychoactive effects by interacting with monoamine transporters in the brain. It acts as an inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters and displays substrate activity at the serotonin (B10506) transporter (SERT).[5][6][7]

Signaling Pathway: this compound's Interaction with Monoamine Transporters

cluster_transporters Monoamine Transporters This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition of Dopamine Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibition of Norepinephrine Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Serotonin Release (Substrate Activity) Synaptic_DA Increased Dopaminergic Signaling DAT->Synaptic_DA Increases Synaptic Dopamine Synaptic_NE Increased Noradrenergic Signaling NET->Synaptic_NE Increases Synaptic Norepinephrine Synaptic_5HT Increased Serotonergic Signaling SERT->Synaptic_5HT Increases Synaptic Serotonin

References

Eutylone: A Toxicological and Dose-Response Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eutylone, scientifically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (bk-EBDB), is a synthetic cathinone (B1664624) that has emerged as a significant novel psychoactive substance (NPS).[1][2] Belonging to the phenethylamine (B48288) class, it shares structural similarities with controlled substances like MDMA, methylone, and pentylone.[3][4][5] Initially synthesized in the 1960s, this compound has gained prominence in recreational drug markets, often sold as "bath salts" or misrepresented as other substances like "Ecstasy" or "Molly".[1][3] This guide provides a comprehensive overview of the toxicological effects and dose-response relationships of this compound, intended to inform the scientific and drug development communities.

Toxicological Effects

The toxicological profile of this compound is characterized by its stimulant effects on the central nervous system, primarily mediated through its interaction with monoamine transporters.[4][6] Adverse effects reported in human users are consistent with sympathomimetic toxidromes, including agitation, cardiovascular complications, and psychiatric symptoms.[4]

In Vitro Toxicology

This compound's primary mechanism of action at the molecular level is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[6][7] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters.

Studies using rat brain synaptosomes and human embryonic kidney (HEK) cells expressing human transporters have quantified this compound's potency as a monoamine transporter inhibitor.[3][7] It demonstrates a preference for the dopamine transporter.[7] In addition to uptake inhibition, this compound also acts as a weak partial releaser at the serotonin transporter.[3][7]

In Vivo Toxicology

In animal models, this compound administration leads to significant psychomotor stimulation.[7] Studies in mice have demonstrated a dose-dependent increase in locomotor activity.[1] At higher doses, a biphasic or "inverted-U" shaped dose-response curve has been observed, where the stimulant effects may decrease, possibly due to the emergence of stereotyped behaviors.[8]

The rewarding and aversive effects of this compound have been investigated using conditioned place preference (CPP) and conditioned taste avoidance (CTA) paradigms, respectively.[9] These studies indicate that this compound produces both rewarding and aversive effects in a dose-dependent manner, and these effects can be influenced by prior exposure to other stimulants like cocaine and MDMA.[9]

Human Toxicology and Case Reports

The increasing prevalence of this compound in forensic investigations highlights its public health risks.[2] It has been identified in numerous post-mortem and driving under the influence of drugs (DUID) cases.[2][3] The concentrations of this compound in biological samples from these cases vary widely.[2][3]

Adverse effects reported in individuals who have used this compound include:

  • Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, cardiac arrest and myocardial infarction.[4][10][11]

  • Neurological/Psychiatric: Agitation, anxiety, paranoia, hallucinations, insomnia, and psychosis.[3][5]

  • Other: Hyperthermia, rhabdomyolysis, and seizures.[3][4][10]

Fatal intoxications involving this compound have been reported, often in the context of poly-drug use, but also as the sole intoxicant.[2][8][12]

Dose-Response Relationships

Quantitative data on the dose-response of this compound is crucial for understanding its potency and toxic potential. The following tables summarize key in vitro and in vivo dose-response data, as well as concentrations found in human toxicology cases.

Table 1: In Vitro Dose-Response Data for this compound at Monoamine Transporters

Assay TypeTransporterSpeciesIC50 (nM)Reference
Neurotransmitter Uptake InhibitionDATRat~120[1][3]
NETRat>1000[1]
SERTRat~700[1]
Neurotransmitter Uptake InhibitionDATHuman281[7]
NETHuman700[7]
SERTHuman640[7]

Table 2: In Vivo Dose-Response Data for this compound

EndpointSpeciesRoute of AdministrationED50 (mg/kg)Reference
Locomotor StimulationMouses.c.~2[1][3][7]
Locomotor StimulationMousei.p.4.87[7]

Table 3: this compound Concentrations in Human Forensic Cases

Case TypeMatrixMean Concentration (ng/mL)Range (ng/mL)Reference
Post-mortemBlood1,0201.2 - 11,000[2][3]
DUIDBlood94217 - 3,600[2][3]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay (In Vitro)

This protocol outlines the general procedure for determining the IC50 values of this compound at monoamine transporters using rat brain synaptosomes.

1. Preparation of Synaptosomes:

  • Rat brains are dissected to isolate regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
  • The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to obtain a crude synaptosomal pellet.
  • The pellet is resuspended in an appropriate assay buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.
  • A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.
  • The reaction is incubated for a short period at a controlled temperature (e.g., 37°C).
  • Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity on the filters is quantified using liquid scintillation counting.
  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
  • Specific uptake is calculated by subtracting non-specific uptake from total uptake.
  • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.
  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Quantification of this compound in Blood by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound in blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A blood sample (e.g., 0.25 mL) is pre-treated, which may involve the addition of an internal standard and a buffer to adjust the pH.
  • The sample is loaded onto a mixed-mode cation exchange SPE cartridge.
  • The cartridge is washed with solvents such as deionized water and methanol (B129727) to remove interfering substances.
  • The cartridge is dried under vacuum.
  • This compound is eluted from the cartridge using an appropriate solvent mixture (e.g., a mixture of ethyl acetate, isopropanol, and ammonium (B1175870) hydroxide).
  • The eluate is evaporated to dryness and reconstituted in a solvent suitable for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
  • Chromatographic separation is achieved using a reverse-phase column with a gradient elution program.
  • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
  • Multiple reaction monitoring (MRM) is used for detection and quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis:

  • A calibration curve is generated using fortified blood standards with known concentrations of this compound.
  • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

G This compound's Interaction with Monoamine Transporters cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition & Partial Release Dopamine Dopamine Norepinephrine Norepinephrine Serotonin Serotonin

Caption: this compound's primary mechanism of action.

G Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_dealkylation N-dealkylation This compound->N_dealkylation Beta_ketone_reduction β-ketone reduction This compound->Beta_ketone_reduction Demethylenation Demethylenation This compound->Demethylenation Aliphatic_hydroxylation Aliphatic hydroxylation This compound->Aliphatic_hydroxylation Glucuronidation Glucuronidation N_dealkylation->Glucuronidation Sulfation Sulfation N_dealkylation->Sulfation Beta_ketone_reduction->Glucuronidation Beta_ketone_reduction->Sulfation O_methylation O-methylation Demethylenation->O_methylation Aliphatic_hydroxylation->Glucuronidation Aliphatic_hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion O_methylation->Glucuronidation O_methylation->Sulfation

Caption: Major metabolic pathways of this compound.

G Experimental Workflow for this compound Quantification in Blood start Blood Sample Collection pretreatment Sample Pre-treatment (Internal Standard, Buffer) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe wash Wash Cartridge (Remove Interferences) spe->wash elute Elute this compound wash->elute evaporate Evaporation to Dryness elute->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantification Data Analysis & Quantification lcms->quantification

Caption: Workflow for this compound analysis in blood.

Conclusion

This compound is a potent synthetic cathinone with significant toxicological risks. Its primary mechanism of action involves the inhibition of monoamine transporters, leading to pronounced stimulant effects. The dose-response relationship indicates a high potential for abuse and adverse effects, even at doses that may be consumed recreationally. The wide range of concentrations found in forensic cases underscores the variability in individual responses and the potential for fatal outcomes. This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals to understand the toxicological profile of this compound and to inform further research into its effects and potential interventions.

References

Eutylone: A Technical Overview of its Pharmacokinetic Profile and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone (B1664624) that has emerged as a significant new psychoactive substance (NPS). Structurally related to well-known stimulants like MDMA, this compound exhibits similar psychoactive effects, leading to its increasing prevalence in recreational drug markets.[1][2][3] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's pharmacokinetics and metabolic pathways, offering a critical resource for researchers and professionals in toxicology, pharmacology, and drug development.

Pharmacokinetic Properties

The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are fundamental to understanding its pharmacological and toxicological effects. While comprehensive in vivo pharmacokinetic studies in controlled settings are limited, in vitro data and forensic case reports provide valuable insights into this compound's disposition.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data for this compound. Table 1 presents in vitro pharmacokinetic parameters derived from studies using human liver microsomes, which are crucial for predicting the drug's metabolic stability and clearance. Table 2 provides a summary of blood concentrations observed in authentic forensic cases, offering a glimpse into the typical exposure levels in users.

Table 1: In Vitro Pharmacokinetic Parameters of this compound

ParameterValueSource
Metabolic Stability
In Vitro Elimination Half-Life (t½)2.27 min[4]
Enzyme Kinetics
Hill Coefficient (H)1.21[5]
Maximum Velocity (Vmax)19.40 µmol/mg/min[5]
Substrate Concentration at Half Vmax (S50)4.78 µM[5]
Clearance
Intrinsic Maximum Clearance (CLmax, in vitro)3.36 mL/min/mg[5]
Intrinsic Clearance (CLint, in vivo predicted)8.20 mL/min/kg[5]
Hepatic Clearance (CLH, predicted)1.29 mL/min/kg[5]
Protein Binding
Unbound Fraction in Microsomes (fu-mic)0.93[4]
Unbound Fraction in Plasma (fu-p)0.15[4]
Hepatic Extraction
Hepatic Extraction Ratio (EH, predicted)0.02[5]

Table 2: this compound Concentrations in Human Blood from Forensic Cases

Case TypeMean Concentration (ng/mL)Range (ng/mL)Number of Cases (n)Source
Postmortem1020 ± 22421.2 - 1100067[1][4]
Driving Under the Influence (DUID)942 ± 140717 - 36007[1][4]

Note: Data from forensic cases should be interpreted with caution as they do not represent controlled pharmacokinetic studies and can be influenced by factors such as postmortem redistribution and co-ingestion of other substances.

Metabolic Pathways

This compound undergoes extensive metabolism in the body, primarily in the liver, through Phase I and Phase II biotransformation reactions. These metabolic processes are crucial for the detoxification and elimination of the compound.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the this compound molecule, generally making it more polar. The primary Phase I metabolic pathways identified for this compound are:

  • N-dealkylation: The removal of the ethyl group from the nitrogen atom. This process is generally catalyzed by cytochrome P450 (CYP) enzymes.[6][7]

  • β-Ketone Reduction: The reduction of the ketone group to a secondary alcohol. This reaction is typically mediated by alcohol dehydrogenases and other reductase enzymes.

  • Demethylenation: The opening of the methylenedioxy ring, a common metabolic pathway for compounds with this moiety. This is primarily mediated by CYP2D6 and CYP2C19.[1]

  • Aliphatic Hydroxylation: The addition of a hydroxyl group to the alkyl side chain. This is a common oxidative reaction catalyzed by CYP450 enzymes.[6]

  • O-methylation: Following demethylenation, one of the resulting hydroxyl groups can be methylated, a reaction catalyzed by catechol-O-methyltransferase (COMT).[1]

Phase II Metabolism

Following Phase I metabolism, the modified metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to further increase water solubility and facilitate excretion. For this compound metabolites, the main Phase II pathways are:

  • Glucuronidation: The addition of a glucuronic acid moiety.

  • Sulfation: The addition of a sulfate (B86663) group.[1]

The following diagram illustrates the proposed metabolic pathway of this compound.

Eutylone_Metabolism This compound This compound N_dealkyl N-dealkylation Metabolite This compound->N_dealkyl CYP450s Keto_reduced β-Ketone Reduction Metabolite This compound->Keto_reduced Reductases Demethylenated Demethylenation Metabolite This compound->Demethylenated CYP2D6, CYP2C19 Hydroxylated Aliphatic Hydroxylation Metabolite This compound->Hydroxylated CYP450s PhaseII Phase II Conjugates (Glucuronides, Sulfates) N_dealkyl->PhaseII Keto_reduced->PhaseII Demethylenated_O_methylated Demethylenation + O-methylation Metabolite Demethylenated->Demethylenated_O_methylated COMT Hydroxylated->PhaseII Demethylenated_O_methylated->PhaseII

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The identification and quantification of this compound and its metabolites in biological matrices are critical for both clinical and forensic toxicology. The following section details a typical experimental methodology based on published literature.

In Vitro Metabolism Studies

Objective: To identify the metabolites of this compound and determine its metabolic stability.

Materials:

Procedure:

  • Incubation: A solution of this compound is incubated with HLMs or cytosol in phosphate buffer at 37°C.

  • Cofactor Addition: For Phase I metabolism, an NADPH regenerating system is added to initiate the reaction. For Phase II, UDPGA is added.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Objective: To separate, identify, and quantify this compound and its metabolites in biological samples.

Sample Preparation (Supported Liquid Extraction - SLE):

  • Urine or plasma samples are diluted with a buffer.

  • The diluted sample is loaded onto an SLE cartridge.

  • The analytes are eluted with an organic solvent (e.g., ethyl acetate).

  • The eluent is evaporated to dryness and reconstituted in the mobile phase for LC-MS analysis.[6]

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Acquisition Mode: Full scan and product ion scan (tandem MS) modes are used for identification and quantification.

  • Data Analysis: Metabolite identification is based on accurate mass measurements and fragmentation patterns. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Biological_Sample Biological Sample (Urine, Blood) SLE Supported Liquid Extraction (SLE) Biological_Sample->SLE Evaporation Evaporation & Reconstitution SLE->Evaporation LC Liquid Chromatography (LC) Evaporation->LC QTOF_MS QTOF-MS LC->QTOF_MS Identification Metabolite Identification (Accurate Mass, Fragmentation) QTOF_MS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This technical guide has synthesized the current knowledge on the pharmacokinetics and metabolic pathways of this compound. The in vitro data indicates that this compound is rapidly metabolized, with N-dealkylation, β-ketone reduction, demethylenation, and aliphatic hydroxylation being the primary Phase I pathways, followed by Phase II conjugation. The identification of key metabolizing enzymes, such as CYP2D6, CYP2C19, and COMT, provides a basis for predicting potential drug-drug interactions. While controlled in vivo pharmacokinetic data remains a significant gap in the literature, the presented forensic data offers context for real-world exposure levels. The detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate this prevalent new psychoactive substance. Continued research is essential to fully characterize the ADME properties of this compound, which will ultimately enhance our ability to assess its pharmacological and toxicological risks.

References

An In-depth Technical Guide to the Isomers of Eutylone and Their Structural and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone (B1664624) that has emerged as a prominent new psychoactive substance (NPS). Its pharmacological effects are primarily mediated through its interaction with monoamine transporters. This compound co-exists with structural isomers, principally dibutylone (B1660615) and pentylone (B609909), which, despite sharing the same molecular formula, exhibit distinct pharmacological profiles due to subtle differences in their chemical structures. This guide provides a comprehensive technical overview of the structural distinctions between this compound and its isomers, presenting comparative quantitative data on their interactions with monoamine transporters and subsequent behavioral effects. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of the proposed signaling pathways to elucidate their differential mechanisms of action.

Introduction to this compound and its Isomers

This compound, also known as bk-EBDB or N-ethylbutylone, is a stimulant belonging to the synthetic cathinone class.[1] These substances are structurally and pharmacologically similar to scheduled amphetamines and cathinones like MDMA, methylone, and pentylone.[1] The psychoactive effects of this compound and its isomers are primarily attributed to their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[2][3]

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. In the context of synthetic cathinones, even minor alterations in the alkyl substituents on the α-carbon or the amino group can lead to significant changes in pharmacological activity, including potency, selectivity for different monoamine transporters, and mechanism of action (e.g., reuptake inhibitor versus substrate/releaser).[3] This guide focuses on the key structural isomers of this compound: dibutylone and pentylone.

Structural Differences

This compound, dibutylone, and pentylone are constitutional isomers with the molecular formula C13H17NO3. Their structural divergence lies in the nature of the alkyl groups attached to the α-carbon and the nitrogen atom of the amino group.

  • This compound: Possesses an ethyl group on the α-carbon and an ethyl group on the nitrogen atom.[2]

  • Dibutylone: Features an ethyl group on the α-carbon and two methyl groups on the nitrogen atom (a dimethylamino group).[2]

  • Pentylone: Has a propyl group on the α-carbon and a methyl group on the nitrogen atom.[2]

These structural variations are depicted in the diagram below.

G cluster_this compound This compound cluster_dibutylone Dibutylone cluster_pentylone Pentylone Eutylone_structure Ethyl group at α-carbon Ethyl group at amine Dibutylone_structure Ethyl group at α-carbon Dimethyl group at amine Pentylone_structure Propyl group at α-carbon Methyl group at amine

Caption: Chemical Structures of this compound, Dibutylone, and Pentylone.

Quantitative Pharmacological Data

The structural differences among this compound, dibutylone, and pentylone translate into distinct pharmacological profiles at the monoamine transporters. The following tables summarize the in vitro binding affinities and uptake inhibition potencies, as well as in vivo locomotor activity data.

Table 1: In Vitro Monoamine Transporter Inhibition Potency (IC50, nM) [2]

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)
This compound~120~1200~640
Dibutylone~120~1200Inactive
Pentylone~120~1200~8800

Table 2: In Vivo Locomotor Activity in Mice (ED50, mg/kg) [2][3]

CompoundLocomotor Activity (ED50, mg/kg, s.c.)
This compound~2.1
Dibutylone~17.6
Pentylone~2.8

A key pharmacological distinction is the lack of significant activity of dibutylone at SERT.[2] this compound and pentylone, on the other hand, are not only SERT inhibitors but also act as weak partial substrates, inducing serotonin release.[2]

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from the methodology described in Glatfelter et al., 2021.[2]

Objective: To determine the potency of this compound and its isomers to inhibit the uptake of radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, and [³H]serotonin) into rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain minus striatum for SERT)

  • Sucrose (B13894) buffer (0.32 M sucrose, pH 7.4)

  • Krebs-phosphate buffer (pH 7.4)

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compounds (this compound, dibutylone, pentylone) dissolved in appropriate vehicle

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-phosphate buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle for 10 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding the respective [³H]neurotransmitter at a final concentration of 10 nM.

  • Incubation: Incubate the mixture for 5 minutes at 37°C.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold Krebs-phosphate buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the drug that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curves.

In Vivo Locomotor Activity Assessment

This protocol is based on the methods described for assessing the psychostimulant effects of cathinones in mice.[2][3]

Objective: To evaluate the effect of this compound and its isomers on spontaneous locomotor activity in mice.

Materials:

  • Male Swiss-Webster mice

  • Locomotor activity monitoring chambers (e.g., transparent polycarbonate cages equipped with infrared photobeams)

  • Test compounds (this compound, dibutylone, pentylone) dissolved in sterile saline

  • Vehicle (sterile saline)

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place the mice individually into the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration: Administer the test compounds or vehicle via subcutaneous injection in a volume of 10 ml/kg.

  • Data Recording: Immediately after injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period (e.g., 90-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Calculate the total locomotor activity over the entire session. Determine the ED50 value (the dose that produces 50% of the maximal effect) for each compound using non-linear regression analysis of the dose-response curves.

Signaling Pathways and Mechanisms of Action

The interaction of this compound and its isomers with monoamine transporters initiates a cascade of intracellular signaling events. A critical distinction in their mechanism is that while all three are inhibitors at DAT and NET, this compound and pentylone also act as substrates (releasers) at SERT, whereas dibutylone does not.[2]

Inhibitors (like all three at DAT and NET, and dibutylone at SERT) primarily act by binding to the transporter and blocking the reuptake of the endogenous neurotransmitter, leading to its accumulation in the synaptic cleft. This prolonged presence of the neurotransmitter enhances signaling at postsynaptic receptors.

Substrates/Releasers (like this compound and pentylone at SERT) are transported into the presynaptic neuron. This process can lead to a reversal of the transporter's function, causing the efflux of the neurotransmitter from the presynaptic terminal into the synapse, a mechanism known as transporter-mediated release. This results in a rapid and substantial increase in the synaptic concentration of the neurotransmitter.

The following diagrams illustrate the proposed signaling pathways for each isomer.

Eutylone_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT Inhibition NET NET This compound->NET Inhibition SERT SERT This compound->SERT Substrate (Release) Serotonin_vesicle Serotonin Vesicle SERT->Serotonin_vesicle Release DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Exocytosis NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Exocytosis Serotonin Serotonin Serotonin_vesicle->Serotonin Exocytosis DA_receptor Dopamine Receptors DA->DA_receptor NE_receptor Norepinephrine Receptors NE->NE_receptor Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Downstream Downstream Signaling (e.g., cAMP, PKA, MAPK) DA_receptor->Downstream NE_receptor->Downstream Serotonin_receptor->Downstream Dibutylone_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dibutylone Dibutylone DAT DAT Dibutylone->DAT Inhibition NET NET Dibutylone->NET Inhibition SERT SERT Dibutylone->SERT No Significant Interaction DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Exocytosis NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Exocytosis Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Exocytosis DA_receptor Dopamine Receptors DA->DA_receptor NE_receptor Norepinephrine Receptors NE->NE_receptor Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Downstream Downstream Signaling (e.g., cAMP, PKA, MAPK) DA_receptor->Downstream NE_receptor->Downstream Serotonin_receptor->Downstream Pentylone_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pentylone Pentylone DAT DAT Pentylone->DAT Inhibition NET NET Pentylone->NET Inhibition SERT SERT Pentylone->SERT Substrate (Release) Serotonin_vesicle Serotonin Vesicle SERT->Serotonin_vesicle Release DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Exocytosis NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Exocytosis Serotonin Serotonin Serotonin_vesicle->Serotonin Exocytosis DA_receptor Dopamine Receptors DA->DA_receptor NE_receptor Norepinephrine Receptors NE->NE_receptor Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Downstream Downstream Signaling (e.g., cAMP, PKA, MAPK) DA_receptor->Downstream NE_receptor->Downstream Serotonin_receptor->Downstream

References

The Neurochemical Profile of Eutylone: A Technical Guide to its Effects on Dopamine and Serotonin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. Understanding its neurochemical mechanism of action is critical for predicting its physiological and behavioral effects, as well as for developing potential therapeutic interventions for its abuse. This technical guide provides an in-depth analysis of the effects of this compound on dopamine (B1211576) and serotonin (B10506) systems, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its proposed mechanism of action.

Quantitative Analysis of this compound's Interaction with Dopamine and Serotonin Transporters

This compound's primary mechanism of action involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). It functions as a reuptake inhibitor at both transporters, with a higher affinity and potency for DAT. Additionally, it acts as a partial releasing agent at SERT.

Table 1: Binding Affinity (Ki) of this compound at Monoamine Transporters
TransporterKi (nM)Cell SystemReference
Dopamine Transporter (DAT)640HEK cells expressing hDAT[1]
Serotonin Transporter (SERT)8,500HEK cells expressing hSERT[1]

Ki (inhibition constant) represents the concentration of a drug that will bind to half of the available transporters at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 2: Uptake Inhibition (IC50) of this compound at Monoamine Transporters
TransporterIC50 (nM)SystemReference
Dopamine Transporter (DAT)281HEK cells expressing hDAT[1]
Dopamine Transporter (DAT)~120Rat brain synaptosomes[2][3]
Serotonin Transporter (SERT)640HEK cells expressing hSERT[1]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the transporter's uptake activity. A lower IC50 value indicates greater potency as a reuptake inhibitor.

Serotonin Releasing Activity

While specific EC50 values for this compound-induced serotonin release are not consistently reported, studies have demonstrated that it exhibits weak partial releasing actions at serotonin transporters, achieving up to 50% of the maximal response observed with classic releasing agents.[1][3] This hybrid activity as both a serotonin reuptake inhibitor and a partial releaser contributes to its complex pharmacological profile.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the neurochemical effects of this compound.

Radioligand Binding Assay for Transporter Affinity (Ki)

This protocol determines the binding affinity of a compound for a specific transporter.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligand specific for the transporter of interest (e.g., [125I]RTI-55).[1]

  • Test compound (this compound).

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

  • Non-specific binding control (a high concentration of a known transporter inhibitor, e.g., cocaine for DAT).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture and harvest HEK-hDAT or HEK-hSERT cells. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and fit the data to a one-site competition model to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay (IC50)

This protocol measures the potency of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

Materials:

  • HEK-293 cells expressing hDAT or hSERT, or freshly prepared rat brain synaptosomes.

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).

  • Test compound (this compound).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Preparation: Prepare cell suspensions or synaptosomes and resuspend in uptake buffer.

  • Pre-incubation: Aliquot the cell/synaptosome suspension into a 96-well plate and pre-incubate with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition at each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neurotransmitter Release Assay

This protocol assesses the ability of a compound to induce the release of a pre-loaded neurotransmitter from cells or synaptosomes.

Materials:

  • HEK-293 cells expressing hSERT or rat brain synaptosomes.

  • Radiolabeled neurotransmitter (e.g., [3H]serotonin).

  • Test compound (this compound).

  • Positive control (a known releasing agent, e.g., p-chloroamphetamine (PCA)).

  • Perfusion system or multi-well plate setup.

  • Scintillation counter.

Procedure:

  • Loading: Incubate cells or synaptosomes with the radiolabeled neurotransmitter to allow for its uptake and storage in vesicles.

  • Washing: Wash the preparations with buffer to remove extracellular radiolabel.

  • Basal Release: Collect baseline samples of the buffer to measure the spontaneous release of the neurotransmitter.

  • Stimulation: Add varying concentrations of this compound or the positive control to the preparations.

  • Sample Collection: Collect the superfusate or buffer at specific time intervals after drug addition.

  • Quantification: Measure the radioactivity in the collected samples using a scintillation counter.

  • Data Analysis: Express the amount of released radioactivity as a percentage of the total radioactivity in the cells/synaptosomes at the beginning of the experiment. Plot the percentage of release against the log of the this compound concentration to determine the EC50 and maximal effect (Emax).

Visualizations

Signaling Pathway of this compound's Action

Caption: Proposed mechanism of this compound's action on dopaminergic and serotonergic synapses.

Experimental Workflow for Neurochemical Characterization

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep Prepare Cell Lines (HEK-hDAT/hSERT) or Synaptosomes binding_assay Radioligand Binding Assay (Determine Ki) prep->binding_assay uptake_assay Neurotransmitter Uptake Assay (Determine IC50) prep->uptake_assay release_assay Neurotransmitter Release Assay (Determine Emax) prep->release_assay data_analysis Calculate Ki, IC50, Emax Compare Potency and Efficacy binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis interpretation Characterize as Reuptake Inhibitor, Releaser, or Hybrid data_analysis->interpretation

Caption: Experimental workflow for characterizing the neurochemical profile of a novel psychoactive substance.

Conclusion

This compound exhibits a complex neurochemical profile characterized by potent dopamine reuptake inhibition and a hybrid action of serotonin reuptake inhibition and partial release. This dual effect on two major neurotransmitter systems likely underlies its stimulant and empathogenic effects reported by users. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of this compound and other emerging synthetic cathinones. A thorough understanding of these mechanisms is essential for public health initiatives, forensic toxicology, and the development of effective treatment strategies for substance use disorders.

References

Methodological & Application

Application Notes and Protocols for Eutylone Quantification in Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Eutylone is a synthetic cathinone (B1664624), a class of psychoactive substances that has seen a rise in recreational use. As a result, there is a growing need for robust and reliable analytical methods for the detection and quantification of this compound in biological matrices, such as blood, for clinical and forensic toxicology. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in blood. The described method is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes Liquid Chromatography (LC) to separate this compound from other components in the blood sample. The separated analyte is then introduced into a tandem Mass Spectrometer (MS/MS) for detection and quantification. The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ions.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., this compound-d5)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Deionized water (18 MΩ·cm)

  • Whole blood (drug-free)

  • Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange) or Supported Liquid Extraction (SLE) plates/cartridges

Equipment

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold or positive pressure processor

  • Sample concentrator (e.g., nitrogen evaporator)

  • Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol or a suitable solvent to prepare working standards at various concentrations.

  • Calibration Standards and QC Samples: Spike drug-free whole blood with the working standard solutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and quality control samples (e.g., low, mid, high concentrations).

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., this compound-d5) at a fixed concentration in methanol.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is based on a mixed-mode cation exchange SPE method.[1][2][3]

  • Sample Pre-treatment: To 0.25 mL of blood sample (calibrator, QC, or unknown), add the internal standard.

  • Lysis: Add a lysis buffer (e.g., containing a mild detergent or zinc sulfate/methanol for protein precipitation) and vortex.

  • Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.

  • SPE Column Conditioning: Condition the mixed-mode cation exchange SPE cartridges with methanol followed by deionized water and then a buffer (e.g., phosphate (B84403) buffer).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water, an acidic buffer, and a non-polar solvent like hexane.

  • Elution: Elute the analyte and internal standard from the cartridge using a basic organic solvent mixture (e.g., methanol with ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the analysis of this compound.[4]

ParameterCondition
LC System UHPLC or HPLC system
Column Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm) or equivalent[4]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Methanol/Acetonitrile (50:50) with 0.1% formic acid
Flow Rate 0.4 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 10 µL[4]
Gradient Time (min)
Mass Spectrometry (MS/MS) Conditions

The following are typical MS/MS parameters for the analysis of this compound.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument
Source Temperature 600 °C[4]
Desolvation Gas Flow Optimized for the specific instrument
Collision Gas Argon

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound236.177.1163.120

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative Data Summary

The following table summarizes the validation parameters for a typical LC-MS/MS method for this compound quantification in blood.[1][2][3]

ParameterResult
Linearity Range 1 - 500 ng/mL[1][3]
Correlation Coefficient (r²) > 0.99[1][3]
Limit of Detection (LOD) 1 ng/mL[1][3]
Limit of Quantification (LOQ) 1 ng/mL[1][3]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Extraction Recovery 85% - 92%[1][3]
Matrix Effect -5.1% to 13.3%[1][3]

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Blood Sample (0.25 mL) IS_Addition Add Internal Standard Sample->IS_Addition Lysis Lysis/Protein Precipitation IS_Addition->Lysis Centrifugation Centrifugation Lysis->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification in blood.

Method Validation Parameters

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_performance Performance Validation Method Validation Accuracy Accuracy (%Bias) Validation->Accuracy IntraDay Intra-day Precision (%CV) Validation->IntraDay InterDay Inter-day Precision (%CV) Validation->InterDay LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for LC-MS/MS method validation.

References

Application Note: Identification of Eutylone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and confirmation of eutylone, a synthetic cathinone (B1664624), in seized materials or biological samples using gas chromatography-mass spectrometry (GC-MS). The described methodology outlines sample preparation, instrumental parameters, and data analysis techniques. Quantitative data, including characteristic mass fragments, are presented to aid in the confident identification of this compound. Additionally, diagrams illustrating the experimental workflow and the logical process of mass spectral fragmentation are provided to enhance understanding.

Introduction

This compound (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class.[1][2] These substances are structurally related to cathinone, the active alkaloid in the Khat plant.[2] The increasing prevalence of synthetic cathinones like this compound poses significant challenges for forensic and clinical laboratories.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable technique for the identification of these compounds due to its high resolving power and the structural information provided by mass spectrometry.[4][5] This document provides a comprehensive guide for the detection and identification of this compound using GC-MS.

Experimental Protocols

Sample Preparation

A representative sample of the material to be analyzed should be prepared for GC-MS analysis. The following is a general procedure for powders, which are a common form of seized synthetic cathinones.[4]

Materials:

  • Methanol (GC grade)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1N)

  • Organic solvent (e.g., ethyl acetate, chloroform)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure for Powders (Basic Extraction):

  • Accurately weigh approximately 1-2 mg of the powdered sample.

  • Dissolve the sample in an appropriate volume of deionized water to achieve a concentration of approximately 1-2 mg/mL.

  • Basify the solution to a pH of approximately 11 using a 1N NaOH solution. This step is particularly useful for improving the peak shape of some synthetic cathinones, such as ethylone.[4]

  • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

For biological matrices such as blood or oral fluid, a liquid-liquid extraction is commonly employed.[6][7] This often involves the addition of a buffer and an organic solvent, followed by vortexing, centrifugation, and evaporation of the organic layer. The residue is then reconstituted in a suitable solvent for injection.[7] In some cases, derivatization with an agent like pentafluoropropionic anhydride (B1165640) may be used.[7]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available in the laboratory.[4]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection Port Temp250 - 280 °C
Injection ModeSplit or Splitless
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
ColumnPhenyl-methyl siloxane capillary column (e.g., HP-5MS, DB-5MS)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temp 80-100°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 2-5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40 - 550 amu
Scan ModeFull Scan
Transfer Line Temp280 - 300 °C
Ion Source Temp230 - 250 °C

Data Presentation

The identification of this compound is based on its retention time and the resulting mass spectrum. The mass spectrum is characterized by specific fragment ions that are indicative of its molecular structure.

Table 2: Quantitative Data for this compound Identification

Retention Time (min)Major Fragment Ions (m/z)Relative Abundance (%)
Varies with method58100
86~40
163~30
77~15
135~10

Note: Relative abundances are approximate and can vary between instruments. The mass spectra of positional isomers can be very similar, making chromatographic separation crucial for definitive identification.[8]

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound using GC-MS.

This compound Identification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Seized Material or Biological Sample Extraction Liquid-Liquid or Basic Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Confirmation Confirmation of this compound Library_Search->Confirmation

Caption: Experimental workflow for this compound identification by GC-MS.

This compound Fragmentation Pathway

The mass spectrum of this compound is a result of specific fragmentation pathways upon electron ionization. The following diagram illustrates the logical relationship of the major fragments.

This compound Fragmentation cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragments Further Fragmentation This compound This compound Molecular Ion (m/z 249) Fragment_163 Acylium Ion (m/z 163) This compound->Fragment_163 Alpha-cleavage Fragment_86 Iminium Ion (m/z 86) This compound->Fragment_86 Alpha-cleavage Fragment_135 Fragment (m/z 135) Fragment_163->Fragment_135 Loss of CO Fragment_58 Iminium Ion (m/z 58) Fragment_86->Fragment_58 Loss of C2H4 Fragment_77 Fragment (m/z 77) Fragment_135->Fragment_77 Loss of C4H8

Caption: Logical fragmentation pathway of this compound in mass spectrometry.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification of this compound. By following the outlined sample preparation, instrumental conditions, and data analysis procedures, researchers and forensic scientists can confidently identify this synthetic cathinone. The characteristic fragmentation pattern, particularly the presence of key ions such as m/z 58, 86, and 163, serves as a strong basis for its confirmation. The provided workflows and diagrams offer a clear and comprehensive guide to the analytical process.

References

Application Notes and Protocols for the Detection of Eutylone in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eutylone, a synthetic cathinone (B1664624), has emerged as a significant psychoactive substance, posing challenges for forensic and clinical toxicology.[1][2][3] Accurate and reliable analytical methods are crucial for its detection in biological matrices such as urine to effectively monitor its abuse and understand its pharmacological and toxicological effects.[1][2][3] This document provides detailed application notes and protocols for the detection of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[4] Additionally, information on gas chromatography-mass spectrometry (GC-MS) methods and this compound's metabolic profile is presented to offer a comprehensive overview for researchers and drug development professionals.

Metabolism and Detection Biomarkers

Once ingested, this compound undergoes extensive metabolism.[5] The primary metabolic pathways include N-dealkylation, β-ketone reduction, demethylenation, aliphatic hydroxylation, and subsequent O-methylation.[1][2][3] Identifying these metabolites is crucial as they can serve as important biomarkers, extending the detection window for this compound consumption.[1][2][3] Key metabolites that have been identified as reliable indicators of this compound use include the demethylenation and O-methylation metabolite, the β-ketone reduction metabolite, and the combined β-ketone reduction, demethylenation, and O-methylation metabolite.[1][2][3]

Analytical Methods

Both LC-MS/MS and GC-MS are powerful techniques for the identification and quantification of this compound and its metabolites in urine.[6][7] LC-MS/MS is often preferred for its high sensitivity and ability to analyze thermally labile compounds without derivatization.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a validated method for the simultaneous determination of multiple new psychoactive substances, including this compound, in urine.[4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of urine in a microcentrifuge tube, add 50 µL of methanol.

  • Vortex the mixture.

  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

  • Transfer 20 µL of the supernatant to a new microcentrifuge tube.

  • Add 160 µL of the internal standard solution (e.g., mephedrone-D3, butylone-D3, MDA-D5, and ketamine-D4 at 25 ng/mL in 50% methanol/water with 0.1% formic acid).

  • Add 20 µL of 50% methanol/water with 0.1% formic acid solution.

  • Inject 20 µL of the final mixture into the LC-MS/MS system.[4]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, for example, a Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[8]

  • Mobile Phase A: Ammonium formate (B1220265) (10 mM, pH 3.0).[8]

  • Mobile Phase B: Methanol/acetonitrile (50:50).[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes. For example, starting at 95% A, ramping to 95% B over 13 minutes.[8]

  • Injection Volume: 10 µL.[8]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

GC-MS is another viable technique for this compound detection.[7]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Urine samples typically undergo solid-phase extraction (SPE) for cleanup and concentration.[7]

  • Derivatization is often necessary to improve the chromatographic properties of the analytes.[7]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column such as an HP-5MS.[7]

  • Mass Spectrometer: A mass selective detector operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[7]

Quantitative Data Summary

The following table summarizes the quantitative parameters from a validated LC-MS/MS method for the analysis of this compound in urine.[4]

AnalyteLinearity Range (µg/L)Correlation Coefficient (R²)Limit of Quantitation (LLOQ) (µg/L)
This compound3.1–100> 0.993.1

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for urine analysis and the proposed signaling pathway of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample (50 µL) methanol Add Methanol (50 µL) urine->methanol vortex Vortex methanol->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (20 µL) centrifuge->supernatant is Add Internal Standard (160 µL) supernatant->is diluent Add Diluent (20 µL) is->diluent injection Inject into LC-MS/MS (20 µL) diluent->injection lc Liquid Chromatography (Gradient Elution) injection->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in urine.

G cluster_synapse Synaptic Cleft cluster_effects Neurotransmitter Effects This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibition sert Serotonin Transporter (SERT) This compound->sert Inhibition net Norepinephrine Transporter (NET) This compound->net Inhibition da ↑ Dopamine dat->da ser ↑ Serotonin sert->ser ne ↑ Norepinephrine net->ne

Caption: Proposed mechanism of action of this compound on neurotransmitter transporters.

References

Application Notes and Protocols for Eutylone Reference Standard Preparation and Certification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutylone (also known as bk-EBDB) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). As with any analytical study involving new or existing compounds, the availability of a well-characterized, high-purity reference standard is critical for accurate identification, quantification, and toxicological assessment. A Certified Reference Material (CRM) provides metrological traceability to a stated reference and is essential for ensuring the validity of analytical results in forensic, clinical, and research settings.

This document provides detailed protocols for the preparation and certification of a this compound reference standard, specifically as this compound hydrochloride, the common salt form. The procedures outlined below are based on established chemical synthesis methods and analytical techniques for the characterization and certification of chemical reference materials, adhering to guidelines such as those set by ISO 17034 for the competence of reference material producers.

Preparation of this compound Hydrochloride Reference Standard

The synthesis of this compound hydrochloride is typically a two-step process involving the α-bromination of a precursor followed by nucleophilic substitution with N-ethylamine and subsequent conversion to the hydrochloride salt.

Synthesis Protocol

Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)butan-1-one

  • In a well-ventilated fume hood, dissolve 1-(1,3-benzodioxol-5-yl)butan-1-one in dichloromethane (B109758) (CH₂Cl₂).

  • Slowly add a solution of bromine (Br₂) in hydrobromic acid (HBr) to the reaction mixture at room temperature over a period of 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one.

Step 2: Synthesis of this compound and Conversion to Hydrochloride Salt

  • Dissolve the crude 1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one in dichloromethane.

  • Add N-ethylamine hydrochloride and triethylamine (B128534) (NEt₃) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours or at reflux for 24 hours for improved reaction kinetics.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the this compound freebase.

  • Dissolve the freebase in propan-2-ol and add a solution of hydrogen chloride in dioxane to precipitate this compound hydrochloride.

  • Filter the precipitate, wash with cold propan-2-ol, and dry under vacuum.

Purification Protocol

Recrystallization is a common method for the purification of the synthesized this compound hydrochloride.

  • Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or methanol (B129727).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

  • Assess the purity of the recrystallized product using the analytical methods described in Section 4.0. Repeat the recrystallization process until the desired purity is achieved.

Certification of this compound Hydrochloride Reference Standard

The certification of a chemical reference material involves a thorough characterization of its identity, purity, and other relevant properties. This process should be conducted in accordance with ISO 17034 guidelines to ensure the competence of the reference material producer.[1] Commercially available this compound CRMs are often produced by ISO/IEC 17025 and ISO 17034 accredited laboratories.[1][2]

Certification Workflow

The following diagram illustrates the general workflow for the preparation and certification of a this compound hydrochloride reference standard.

G Workflow for this compound HCl Reference Standard Preparation and Certification cluster_prep Preparation cluster_cert Certification synthesis Synthesis of this compound HCl purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity Submit for Analysis purity Purity Assessment (qNMR, HPLC, GC) identity->purity properties Physicochemical Characterization (Melting Point, etc.) purity->properties stability Stability Assessment properties->stability uncertainty Uncertainty Estimation stability->uncertainty coa Certificate of Analysis Generation uncertainty->coa final_product Certified Reference Material coa->final_product Release

Caption: Workflow for the preparation and certification of a this compound HCl reference standard.

Analytical Characterization and Protocols

A combination of analytical techniques should be employed to unambiguously confirm the identity and purity of the this compound hydrochloride reference standard.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound hydrochloride. Data for certified reference materials are typically provided on the Certificate of Analysis.

PropertyValueSource
Chemical Formula C₁₃H₁₇NO₃ · HCl[2]
Molecular Weight 271.74 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 238–239 °C
Solubility Soluble in water, methanol, ethanol, DMF, and DMSO.
Purity (as CRM) ≥98%[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550

Expected Results:

The mass spectrum of this compound is characterized by specific fragment ions that can be used for its identification.

Ion (m/z)Relative Intensity
72Base Peak
163High
135Medium
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.

Experimental Protocol:

  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 min.

    • Linearly increase to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Precursor Ion (m/z): 236.1

    • Product Ion 1 (m/z): 72.1 (Quantifier)

    • Product Ion 2 (m/z): 163.1 (Qualifier)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.

Experimental Protocol (¹H NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃).

  • Concentration: Approximately 5-10 mg/mL.

  • Temperature: 25 °C.

  • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic CH
~7.4s1HAromatic CH
~6.8d1HAromatic CH
~6.0s2HO-CH₂-O
~4.8m1HCH-N
~3.0m2HN-CH₂
~2.0m2HCH₂-CH₃
~1.3t3HN-CH₂-CH₃
~0.9t3HCH₂-CH₃

Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300-3500N-H stretch (secondary amine)
~2800-3000C-H stretch (aliphatic)
~1680-1700C=O stretch (ketone)
~1600C=C stretch (aromatic)
~1250C-O-C stretch (dioxole)
~1040C-O-C stretch (dioxole)

Signaling Pathway of this compound

This compound primarily acts as a monoamine transporter inhibitor, affecting the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Its primary mechanism is the inhibition of dopamine and norepinephrine reuptake, with a lesser effect on serotonin.

G Simplified Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine da_cleft DA dopamine->da_cleft Release norepinephrine Norepinephrine ne_cleft NE norepinephrine->ne_cleft Release serotonin Serotonin sert_cleft 5-HT serotonin->sert_cleft Release da_receptor Dopamine Receptors da_cleft->da_receptor dat DAT da_cleft->dat Reuptake ne_receptor Norepinephrine Receptors ne_cleft->ne_receptor net NET ne_cleft->net Reuptake sert_receptor Serotonin Receptors sert_cleft->sert_receptor sert SERT sert_cleft->sert Reuptake This compound This compound This compound->dat Inhibits This compound->net Inhibits This compound->sert Inhibits (weaker) dat->dopamine net->norepinephrine sert->serotonin

Caption: this compound's inhibitory action on monoamine transporters.

Conclusion

The preparation and certification of a this compound reference standard require a systematic approach involving controlled synthesis, rigorous purification, and comprehensive analytical characterization. Adherence to established protocols and quality management systems, such as ISO 17034, is paramount in producing a Certified Reference Material that is fit for its intended purpose in research, forensic, and clinical applications. The use of such a well-characterized reference standard is fundamental to ensuring the accuracy, reliability, and comparability of analytical data.

References

Application Note and Protocol for Eutylone Analysis in Postmortem Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutylone (bk-EBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has become increasingly prevalent in forensic toxicology casework. As a structural analog of other regulated cathinones like N-ethylpentylone, this compound exhibits psychostimulant effects, posing significant health risks including overdose and death. Its analysis in postmortem samples is crucial for determining the cause and manner of death and for monitoring public health trends. This document provides detailed protocols for the extraction and quantification of this compound in postmortem specimens using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in postmortem toxicology cases. These values can aid in the interpretation of analytical findings.

Specimen TypeNumber of Cases (n)Mean Concentration (ng/mL)Median Concentration (ng/mL)Concentration Range (ng/mL)Reference
Postmortem Blood671,0201101.2 - 11,000[1][2][3][4][5]
Postmortem Urine11Not ReportedNot Reported210 - 18,364[2]
Cardiac Blood14,2904,2904,290[6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Homogenized Tissue

This protocol is a general procedure for the extraction of synthetic cathinones from biological matrices and is applicable to this compound.

Materials:

  • Postmortem whole blood or 1 g of homogenized tissue (e.g., liver, brain)

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Phosphate (B84403) buffer (pH 6.0)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide (B78521)

  • Hexane

  • Ethyl acetate

  • Acetonitrile

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 1 mL of blood or tissue homogenate, add the internal standard and 4 mL of phosphate buffer. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 1 mL of phosphate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 0.1 M HCl, and 3 mL of methanol. Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elution: Elute the analyte with two aliquots of 1.5 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

LC-MS/MS Analysis

This method is adapted from a validated procedure for the quantification of 30 synthetic cathinones in postmortem blood.[7][8]

Instrumentation:

  • Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from other analytes (e.g., starting at 95% A, ramping to 5% A, and then re-equilibrating). A total run time of approximately 16 minutes can resolve isobaric compounds.[7][8]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard should be determined and optimized.

Validation Parameters:

  • Linearity: Typically observed in the range of 1 to 500 ng/mL.[7][8]

  • Limit of Quantification (LOQ): Can be as low as 1 ng/mL.[7][8]

  • Limit of Detection (LOD): Can be as low as 1 ng/mL.[7][8]

GC-MS Analysis

While LC-MS/MS is often preferred, GC-MS is a viable alternative. Synthetic cathinones can be thermally unstable, so careful optimization of the injection port temperature is necessary to prevent degradation.[9]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Phenyl-methyl siloxane capillary column

GC Conditions:

  • Injection Port Temperature: Optimized to minimize thermal degradation (e.g., 250°C).

  • Oven Temperature Program: A programmed temperature ramp to ensure adequate separation (e.g., initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, hold for 5 minutes).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Mass Range: 40-550 amu

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Postmortem_Sample Postmortem Sample (Blood/Tissue) Internal_Standard Add Internal Standard Postmortem_Sample->Internal_Standard SPE Solid-Phase Extraction Internal_Standard->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Reconstitution->LC_MS_MS Option 1 GC_MS GC-MS Reconstitution->GC_MS Option 2 Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

This compound Signaling Pathway

Caption: this compound's interaction with monoamine transporters.

References

Application Note: High-Resolution Metabolite Identification of Eutylone using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of eutylone metabolites in biological matrices using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This compound, a synthetic cathinone (B1664624), undergoes extensive metabolism, and understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development research. The high resolution and mass accuracy of LC-QTOF-MS make it an ideal platform for elucidating the structures of unknown metabolites. This document outlines the complete workflow, from sample preparation to data analysis, and presents key quantitative findings and metabolic pathways.

Introduction

This compound (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. Its structural similarity to controlled substances like MDMA poses significant public health risks. Accurate detection of this compound and its metabolites in biological samples such as urine and blood is essential for identifying its use and understanding its pharmacokinetic profile. LC-QTOF-MS offers significant advantages for this purpose, providing high-resolution mass spectrometry data that enables confident identification of metabolites, often without the need for authentic reference standards. This application note describes a robust method for the comprehensive analysis of this compound metabolites.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for urine and blood samples.

1.1. Supported Liquid Extraction (SLE) for Urine Samples [1][2]

  • Materials: 200 µL urine sample, internal standard (e.g., this compound-d5), supported liquid extraction plate/cartridge, ethyl acetate.

  • Procedure:

    • To 200 µL of urine, add the internal standard.

    • Load the sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

    • Elute the analytes with 1 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

1.2. Protein Precipitation (PPT) for Blood Samples

  • Materials: 200 µL whole blood/plasma sample, internal standard (e.g., this compound-d5), ice-cold acetonitrile (B52724).

  • Procedure:

    • To 200 µL of the blood sample, add the internal standard.

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

In Vitro Metabolism Studies (Optional)[1][2]

For the generation of metabolites as reference standards, in vitro experiments using human liver microsomes (HLMs) can be performed.

  • Incubation: Incubate this compound with HLMs in the presence of NADPH.

  • Extraction: Quench the reaction with cold acetonitrile and process the sample as described in the protein precipitation protocol.

LC-QTOF-MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan MS and data-dependent MS/MS (or IDA - Information Dependent Acquisition).

    • Mass Range: m/z 50-800.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

Data Presentation

The following table summarizes the major identified metabolites of this compound and their observed mass-to-charge ratios.

Metabolite IDMetabolic ReactionFormula[M+H]+ (Calculated)[M+H]+ (Observed)
M1β-Ketone ReductionC13H19NO3238.1438238.1440
M2N-dealkylationC11H13NO3210.0968210.0971
M3DemethylenationC12H15NO3222.1125222.1128
M4Aliphatic HydroxylationC13H17NO4252.1230252.1233
M5Demethylenation + O-MethylationC13H17NO3236.1281236.1284
M6β-Ketone Reduction + DemethylenationC12H17NO3224.1281224.1285
M7β-Ketone Reduction + Demethylenation + O-MethylationC13H19NO3238.1438238.1442

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (Urine/Blood) B Addition of Internal Standard A->B C Extraction (SLE or PPT) B->C D Evaporation & Reconstitution C->D E LC-QTOF-MS Analysis D->E F Data Acquisition (Full Scan & MS/MS) E->F G Metabolite Profiling F->G H Structure Elucidation G->H I Reporting H->I G cluster_phase1 Phase I Metabolism cluster_sequential Sequential Metabolism This compound This compound M1 β-Ketone Reduction This compound->M1 [+2H] M2 N-dealkylation This compound->M2 [-C2H4] M3 Demethylenation This compound->M3 [-CH2] M4 Aliphatic Hydroxylation This compound->M4 [+O] M6 β-Ketone Reduction + Demethylenation M1->M6 [-CH2] M5 Demethylenation + O-Methylation M3->M5 [+CH2] M7 β-Ketone Reduction + Demethylenation + O-Methylation M6->M7 [+CH2]

References

Application Notes and Protocols for In Vivo Animal Models Studying Eutylone's Locomotor Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eutylone (bk-EBDB) is a synthetic cathinone (B1664624) that has emerged as a popular new psychoactive substance (NPS).[1][2][3] Understanding its pharmacological and toxicological profile is crucial for public health and the development of potential therapeutic interventions. This compound primarily acts as a psychostimulant by interacting with monoamine transporters in the brain.[1][3] Specifically, it functions as a hybrid transporter ligand, inhibiting the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at their respective transporters (DAT and NET), while also promoting the release of serotonin (B10506) (5-HT) through the serotonin transporter (SERT).[1][2][4][5][6] This complex mechanism of action contributes to its significant locomotor stimulant effects, which can be robustly studied in various animal models.[1][3] These models are essential for characterizing the abuse potential and neurobehavioral effects of this compound.

Mechanism of Action: this compound's Interaction with Monoamine Transporters

This compound's stimulant properties are primarily attributed to its effects on the dopaminergic, noradrenergic, and serotonergic systems. It displays a potent inhibitory effect on DAT, which is a key predictor of its motor stimulation capabilities.[1] Its interaction with NET and SERT further modulates its overall pharmacological profile.[1][2][3]

Eutylone_Mechanism cluster_presynaptic Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Uptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Uptake SERT Serotonin Transporter (SERT) This compound->SERT Promotes Release Increased_DA Increased Dopamine Increased_NE Increased Norepinephrine Increased_5HT Increased Serotonin Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake

Caption: this compound's mechanism of action on monoamine transporters.

Experimental Protocols for Assessing Locomotor Activity

The following protocols are based on established methodologies for evaluating the locomotor stimulant effects of this compound in rodents.

Protocol 1: Locomotor Activity Assessment in Mice

This protocol is designed to measure the horizontal and vertical movement of mice following the administration of this compound.

Materials:

  • Animals: Male C57BL/6J mice are commonly used.[1] Alternatively, male Swiss-Webster mice (Hsd:ND4, aged 2-3 months) have also been utilized.[7]

  • Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.

  • Test Substance: this compound hydrochloride dissolved in physiological saline.

  • Vehicle Control: Physiological saline.

Procedure:

  • Acclimation: House mice in the testing facility for at least one week before the experiment to acclimate them to the environment.

  • Habituation: On the day of the experiment, place individual mice in the open-field arenas and allow them to habituate for a period of 30 minutes.[1]

  • Administration: Following habituation, administer this compound or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][7]

  • Data Collection: Immediately after injection, place the mice back into the open-field arenas and record locomotor activity for a duration of 2 hours.[1] The stimulant effects of this compound have been observed to occur within 10 minutes and last for approximately 70 minutes at higher doses.[7]

  • Data Analysis: The primary endpoint is the total distance traveled (in cm or m). Data can be analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Statistical analysis is typically performed using a one-way ANOVA followed by appropriate post-hoc tests to compare different dose groups to the vehicle control.

Quantitative Data on this compound's Locomotor Effects

The following tables summarize the quantitative data from studies investigating the locomotor effects of this compound in mice.

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Male C57BL/6J Mice (Subcutaneous Administration) [1]

Dose (mg/kg, s.c.)Mean Total Distance Traveled (units not specified)np-value vs. Vehicle
Vehicle77375-
3204847< 0.01
10345707< 0.0001
30181787< 0.05

ED₅₀ for locomotor stimulation was determined to be approximately 2 mg/kg (s.c.).[1][2][4][5]

Table 2: Dose-Dependent Effects of this compound on Locomotor Activity in Male Swiss-Webster Mice (Intraperitoneal Administration) [7]

Dose (mg/kg, i.p.)Effect on Locomotor Activity
1 - 25Time- and dose-dependent stimulation of locomotor activity

ED₅₀ for locomotor stimulation was determined to be 4.87 mg/kg (i.p.).[7]

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study of this compound's locomotor effects.

Experimental_Workflow A Animal Acclimation B Habituation to Open-Field Arena (30 min) A->B C Drug Administration (this compound or Vehicle) B->C D Locomotor Activity Recording (e.g., 2 hours) C->D E Data Analysis (Total Distance, Time Course) D->E F Statistical Comparison and Interpretation E->F

Caption: A typical experimental workflow for studying this compound's locomotor effects.

Considerations and Future Directions

  • Animal Models: While mice are predominantly used, studies in other species, such as Sprague-Dawley rats, can provide comparative data.[2][8]

  • Route of Administration: The route of administration (s.c. vs. i.p.) can influence the pharmacokinetics and potency of this compound, as reflected in the different ED₅₀ values.

  • Behavioral Sensitization: Repeated administration of psychostimulants can lead to behavioral sensitization, an important aspect to consider in abuse liability studies.

  • Other Behavioral Assays: In addition to locomotor activity, other behavioral paradigms such as conditioned place preference (CPP) and drug self-administration can provide further insights into the rewarding and reinforcing properties of this compound.[6][9]

These application notes and protocols provide a framework for researchers to design and execute robust in vivo studies to investigate the locomotor effects of this compound. The provided data and workflows can serve as a valuable resource for drug development professionals and scientists in the field of NPS research.

References

Application Notes & Protocols for Eutylone Analysis in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eutylone (bk-EBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has become increasingly prevalent in forensic and clinical toxicology cases.[1][2] Accurate and reliable quantification of this compound in complex biological matrices, such as tissue, is crucial for understanding its distribution, metabolism, and potential role in adverse events, including death.[1][3] Tissue samples, however, present significant analytical challenges due to their complex and heterogeneous nature, which can lead to significant matrix effects and interfere with analytical accuracy.[4]

These application notes provide detailed protocols for the sample preparation of this compound in tissue specimens, focusing on homogenization, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) techniques. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of synthetic cathinones.

General Sample Preparation Workflow

The analysis of this compound in tissue typically involves a multi-step process to isolate the analyte from the complex biological matrix before instrumental analysis, most commonly by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][6] The general workflow consists of tissue homogenization, followed by an extraction and clean-up step to remove interfering substances.

cluster_prep Sample Preparation cluster_analysis Analysis TissueSample 1. Tissue Sample Collection Homogenization 2. Homogenization TissueSample->Homogenization Extraction 3. Extraction & Clean-up (SPE or LLE) Homogenization->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS

Figure 1: High-level overview of the tissue sample preparation and analysis workflow.

Experimental Protocols

The following sections detail specific protocols for each stage of the sample preparation process. It is essential to validate these methods for the specific tissue type and analytical instrumentation used in your laboratory.

Protocol 1: Tissue Homogenization

Homogenization is a critical first step to ensure a uniform sample consistency, enabling efficient and reproducible extraction.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Deionized water or appropriate buffer (e.g., phosphate (B84403) buffer)

  • Homogenizer (e.g., mechanical bead beater, rotor-stator)

  • Centrifuge tubes

  • Analytical balance

Procedure:

  • Weigh a portion of the tissue sample (e.g., 1 gram).

  • Record the precise weight.

  • Place the tissue into a suitable centrifuge tube.

  • Add a specific volume of deionized water or buffer to create a dilution. A common dilution is 1:4 (w/v), for example, adding 4 mL of water to 1 g of tissue.[7]

  • Homogenize the sample until a uniform consistency is achieved. The specific time and speed will depend on the tissue type and homogenizer used.

  • The resulting tissue homogenate is now ready for the extraction step.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a widely used technique for cleaning up complex samples by isolating analytes of interest from matrix interferences.[8] Mixed-mode cation exchange SPE is particularly effective for extracting basic compounds like synthetic cathinones.[9]

Materials:

Procedure:

  • Sample Pre-treatment: To a measured volume of tissue homogenate (e.g., 0.5 mL), add the internal standard. Acidify the sample by adding an equal volume of 2% formic acid. Vortex to mix thoroughly.[10]

  • Column Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water through the sorbent. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady flow rate (e.g., 1-2 mL/min) to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 1-2 mL of 2% formic acid in water to remove polar interferences.[10]

    • Wash the cartridge with 1-2 mL of a weak organic solvent like acetonitrile or methanol to remove non-polar interferences.[10]

  • Elution: Dry the cartridge thoroughly under vacuum for 5-10 minutes. Place clean collection tubes in the manifold. Elute the this compound and internal standard from the sorbent using 1-2 mL of the elution solvent (5% ammonium hydroxide in acetonitrile/methanol).[10]

  • Final Extract: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of mobile phase for LC-MS/MS analysis.

cluster_spe Solid-Phase Extraction (SPE) Workflow cluster_output Output Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Acidified Homogenate) Condition->Load Wash1 3. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute (Ammoniated Organic Solvent) Wash2->Elute FinalExtract Clean Extract for Analysis Elute->FinalExtract

Figure 2: Step-by-step workflow for the Solid-Phase Extraction (SPE) of this compound.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] It is often used for its simplicity.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Buffer (e.g., borate (B1201080) buffer, pH 9-10)

  • Extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol)[12][13]

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To a measured volume of tissue homogenate (e.g., 1 mL) in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add a buffer to the sample to adjust the pH. For basic drugs like this compound, a basic pH (9-10) is used to ensure the analyte is in its neutral, more organic-soluble form.

  • Extraction: Add a specific volume of an immiscible organic extraction solvent (e.g., 3 mL of ethyl acetate).[13] Cap the tube securely.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 3000 rpm for 5 minutes) to achieve complete separation of the two liquid phases.[11]

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or the protein pellet at the interface.

  • Final Extract: The collected organic extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in mobile phase for LC-MS/MS analysis.

cluster_lle Liquid-Liquid Extraction (LLE) Workflow cluster_output Output Sample 1. Sample + IS AdjustpH 2. Adjust pH (Basic) Sample->AdjustpH AddSolvent 3. Add Organic Solvent AdjustpH->AddSolvent Vortex 4. Vortex & Mix AddSolvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect FinalExtract Clean Extract for Analysis Collect->FinalExtract

Figure 3: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) of this compound.

Quantitative Data Summary

The selection of a sample preparation method is critical for achieving optimal analytical performance. The following table summarizes quantitative data for the analysis of synthetic cathinones in various biological matrices, providing a reference for expected performance. Note that data for tissue matrices are limited, and values from blood and urine are included for comparison.

Analyte(s)MatrixMethodRecovery (%)Matrix Effect (%)LOQ (ng/mL)Reference
30 Synthetic Cathinones (incl. This compound)Postmortem BloodSPE (Mixed-mode cation exchange)84.9 - 91.5-5.1 to 13.31[9]
Various Synthetic CathinonesBloodSPE84 - 102-37 to -55[14]
Various Synthetic CathinonesUrineSPE97 - 106-7 to 05[14]
Various Synthetic CathinonesBloodDLLME13.0 - 55.2-12.3 to 139.610[12]
Various Synthetic CathinonesUrineDLLME27.4 - 60.01.9 to 260.21[12]
  • Recovery: The efficiency of the extraction process in recovering the analyte from the matrix.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, leading to ion suppression or enhancement.[4]

  • LOQ (Limit of Quantification): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the development of methods for this compound analysis in tissue. Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable techniques, with SPE generally offering superior clean-up and reduced matrix effects, which is particularly important for complex matrices like tissue.[4][5] Due to the inherent variability of tissue matrices, it is imperative that any chosen method is fully validated to ensure its accuracy, precision, and suitability for the intended application. This includes assessing recovery, matrix effects, and establishing appropriate limits of detection and quantification for each specific tissue type under investigation.

References

Application Note: Quantification of Eutylone and its Metabolites in Forensic Casework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eutylone (bk-EBDB) is a synthetic cathinone (B1664624), a class of new psychoactive substances (NPS) often encountered in forensic casework.[1] Structurally related to scheduled substances like N-ethylpentylone, this compound has seen a surge in prevalence in the illicit drug market, necessitating robust and validated analytical methods for its detection and quantification in biological samples.[1][2] This application note provides a summary of quantitative data, detailed experimental protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of the metabolic pathways and analytical workflows relevant to forensic toxicologists, researchers, and drug development professionals.

Metabolism of this compound

Understanding the metabolism of this compound is critical for forensic analysis, as metabolites can extend the detection window and serve as specific biomarkers of consumption.[3] In vitro studies using human liver microsomes and analysis of authentic urine and blood samples have identified several key metabolic pathways.[3][4] The primary transformations include N-dealkylation, β-ketone reduction, demethylenation of the methylenedioxy ring, aliphatic hydroxylation, and subsequent O-methylation.[3][5] The demethylenation and O-methylation metabolite, the β-ketone reduction metabolite, and the combined β-ketone reduction, demethylenation, and O-methylation metabolite are considered the most suitable biomarkers for confirming this compound use.[3]

Eutylone_Metabolism cluster_main cluster_metabolites This compound This compound M1 N-dealkylation Metabolite This compound->M1 N-dealkylation M2 β-Ketone Reduction Metabolite This compound->M2 β-Ketone Reduction M3 Demethylenation Metabolite This compound->M3 Demethylenation M4 Aliphatic Hydroxylation Metabolite This compound->M4 Hydroxylation M5 Demethylenation + O-methylation Metabolite M3->M5 O-methylation

Proposed metabolic pathways of this compound.

Data Presentation: Quantitative Findings

Quantitative analysis of this compound in forensic cases reveals a wide range of concentrations, reflecting varying dosages and individual metabolic differences. The data below is summarized from postmortem and Driving Under the Influence of Drugs (DUID) investigations.

Table 1: Concentrations of this compound in Forensic Blood Samples

Case Type Mean Concentration (ng/mL) Median Concentration (ng/mL) Concentration Range (ng/mL) Number of Cases (n) Citation
Postmortem 1,020 110 1.2 - 11,000 67 [1][6]
DUID 942 140 17 - 3,600 7 [1][6]
Intoxication Case 1 (Male) 1,374 - - 1 [4]

| Intoxication Case 2 (Female) | 1,536 | - | - | 1 |[4] |

Table 2: Concentrations of this compound Metabolites in Forensic Blood Samples

Metabolite Concentration (ng/mL) Case Description Citation
Keto-reduced Metabolite 67 Intoxication Case (Male) [4]

| Keto-reduced Metabolite | 54 | Intoxication Case (Female) |[4] |

Table 3: Validated Method Performance for this compound Quantification

Analytical Method Matrix Linearity (ng/mL) LOQ (ng/mL) LOD (ng/mL) Citation
LC-MS/MS Postmortem Blood 1 - 500 1 1 [7][8]
LC-MS/MS Blood & Urine - - 5 [9]
LC-MS/MS Urine - 0.4 - 16 0.09 - 0.5 [8][10]

| LC-QTOF-MS | Urine | - | 1 - 5 | - |[11] |

Experimental Protocols

The following protocols describe validated methods for the extraction and quantification of this compound and its metabolites from biological matrices, primarily blood and urine.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange SPE for efficient extraction of synthetic cathinones from complex biological matrices like postmortem blood.[7][8]

SPE_Workflow start Start: 0.25 mL Blood Sample pretreatment Pre-treatment: Add Internal Standard Add Buffer (e.g., pH 6 phosphate) start->pretreatment loading Sample Loading: Load pre-treated sample (1-2 mL/min) pretreatment->loading conditioning SPE Column Conditioning: 1. Methanol 2. DI Water 3. Buffer (e.g., pH 6 phosphate) conditioning->loading washing Washing Steps: 1. DI Water 2. Acidic Buffer 3. Methanol loading->washing drying Column Drying: 5 min under full vacuum/pressure washing->drying elution Elution: Elute with 3 mL of EtOAc:IPA:NH4OH (78:20:2) drying->elution evaporation Evaporation & Reconstitution: Evaporate to dryness under N2 Reconstitute in mobile phase elution->evaporation end Final Extract for LC-MS/MS evaporation->end

Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Sample Pre-treatment: To 0.25 mL of postmortem blood, add an appropriate internal standard. Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.

  • SPE Column Conditioning: Use a mixed-mode cation exchange SPE column (e.g., Clean Screen® XCEL I, 130 mg, 3 mL).[9] Condition the column sequentially with 3 mL of methanol, 3 mL of deionized (DI) water, and 1 mL of 100 mM phosphate buffer (pH 6.0). Do not let the column dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[9]

  • Washing:

    • Wash the column with 3 mL of DI water.

    • Wash with 3 mL of 100 mM acetate (B1210297) buffer (pH 4.5).

    • Wash with 3 mL of methanol.

  • Drying: Dry the column for at least 5 minutes under full vacuum or positive pressure.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (B78521) (78:20:2 v/v/v).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Instrumental Analysis by LC-MS/MS

This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

LCMS_Workflow start Start: Reconstituted Sample Extract injection Inject Sample onto LC System start->injection separation Chromatographic Separation: Reversed-phase C18 or Biphenyl (B1667301) column Gradient elution (Water/Acetonitrile with formic acid) injection->separation ionization Ionization: Electrospray Ionization (ESI) Positive Mode separation->ionization detection Mass Spectrometric Detection: Triple Quadrupole (QqQ) or QTOF Multiple Reaction Monitoring (MRM) ionization->detection analysis Data Acquisition & Processing: Integrate peaks, generate calibration curve detection->analysis quantification Quantification: Determine concentration of this compound and its metabolites analysis->quantification end Final Report quantification->end

LC-MS/MS analytical workflow.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF) equipped with an electrospray ionization (ESI) source.[7][12]

  • Analytical Column: A reversed-phase column suitable for basic compounds, such as a biphenyl or C18 column (e.g., UCT SelectraCore® DA, 50 x 2.1 mm, 2.7 µm).[9] The biphenyl phase is effective in resolving isomers like this compound and pentylone.[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start at 5-10% B.

    • Ramp to 90-95% B over 10-12 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 2-3 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • MS Detection:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification on a QqQ instrument. At least two transitions (one quantifier, one qualifier) should be monitored for each analyte. For QTOF instruments, data can be acquired in full scan or targeted MS/MS mode.[3][7]

    • Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

Data Analysis:

  • Calibration: Prepare a set of calibrators in blank matrix (e.g., drug-free blood) covering the expected concentration range (e.g., 1-500 ng/mL).[7]

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Determine the concentration of this compound and its metabolites in unknown samples by interpolation from this curve.

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to ensure the accuracy and precision of the analytical run.

References

Application of High-Resolution Mass Spectrometry for Novel Cathinone Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of high-resolution mass spectrometry (HRMS) in the screening and identification of novel synthetic cathinones. The increasing emergence of new psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge to forensic and clinical laboratories. HRMS has become an indispensable tool for the untargeted and targeted analysis of these evolving compounds due to its high mass accuracy, resolution, and sensitivity.

Introduction

Synthetic cathinones, often colloquially known as "bath salts," are a class of NPS designed to mimic the effects of controlled stimulants like cocaine, amphetamine, and MDMA. Their chemical structures are frequently modified to circumvent existing drug laws, leading to a constant influx of novel analogs with unknown pharmacological and toxicological profiles. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), offers a powerful platform for the detection, identification, and quantification of these substances in complex matrices. This application note details validated methodologies and presents key performance data for the analysis of novel cathinones in various biological and seized material samples.

Data Presentation: Quantitative Performance of HRMS Methods

The following tables summarize the quantitative performance of various HRMS methods for the detection and quantification of novel synthetic cathinones in different matrices. These tables provide a comparative overview of the limits of detection (LOD) and quantification (LOQ) achieved in recent studies, demonstrating the high sensitivity of HRMS techniques.

Table 1: Quantitative Data for Cathinone (B1664624) Screening in Urine

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
MephedroneLC-MS/MS-2525-1000[1]
MethyloneLC-MS/MS-2525-1000[1]
MDPVLC-MS/MS-2525-1000[1]
α-PVPLC-MS/MS-2525-1000[1]
ButyloneLC-MS/MS-2525-1000[1]
EthyloneLC-MS/MS-2525-1000[1]
4-MECLC-HRMS (Orbitrap)0.0350.2000.2-200[2]
BuphedroneLC-HRMS (Orbitrap)0.0250.2000.2-200[2]
PentedroneLC-HRMS (Orbitrap)0.0150.0500.05-200[2]
16 Cathinones & 10 MetabolitesLC-MS/MS0.09 - 0.511-1000[3]
22 Synthetic CathinonesLC-Q/TOF-0.25-5-
ButyloneGC-MS10-30100100-1000[4]
MephedroneGC-MS10-30100100-1000[4]
3-MMCGC-MS10-30100100-1000[4]

Table 2: Quantitative Data for Cathinone Screening in Hair

AnalyteMethodLOD (ng/mg)LOQ (ng/mg)Linearity (pg/mg)Reference
32 Cathinones & 2 MetabolitesUHPLC-HRMS (Orbitrap)-55-500[5][6][7]
35 Cathinones & PiperazinesLC-MS/MS0.006-0.0520.008-0.0950.01-3 (ng/mg)

Table 3: Quantitative Data for Cathinone Screening in Whole Blood

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
132 NPS (including cathinones)UHPLC-HRMS-QTOF1.3-6.3-5-100
22 Synthetic CathinonesLC-Q/TOF-0.25-5-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the screening of novel cathinones using HRMS.

Protocol 1: Sample Preparation

1.1 Seized Materials (Powders, Tablets)

  • Homogenization: Accurately weigh a representative portion of the seized material. For heterogeneous samples, grinding to a fine powder is recommended.

  • Extraction: Suspend approximately 10 mg of the homogenized sample in 10 mL of methanol (B129727).

  • Sonication & Centrifugation: Sonicate the suspension for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase for LC-HRMS analysis. A 1:100 dilution is a common starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

1.2 Urine Samples

  • "Dilute-and-Shoot" Method [1]

    • To 100 µL of urine, add 400 µL of an internal standard solution (e.g., deuterated cathinone analogs in methanol).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

  • Solid-Phase Extraction (SPE)

    • To 1 mL of urine, add an appropriate internal standard.

    • Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with deionized water and then with a weak organic solvent (e.g., 5% methanol in water).

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol containing 2% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-HRMS analysis.

1.3 Hair Samples [5][6]

  • Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane (B109758) and methanol to remove external contaminants. Air dry the hair.

  • Pulverization: Pulverize the decontaminated hair using a ball mill.

  • Extraction: Incubate the pulverized hair overnight at 40°C in 250 µL of a mixture of 2 mM ammonium (B1175870) formate, methanol, and acetonitrile (B52724) (50:25:25, v/v/v) containing an internal standard.

  • Evaporation and Reconstitution: After incubation, centrifuge the sample and transfer the supernatant to a new tube. Evaporate the supernatant to dryness under a nitrogen stream. Reconstitute the residue in 100 µL of the initial mobile phase.

1.4 Whole Blood Samples (Dried Blood Spots - DBS)

  • Spotting: Spot a known volume of whole blood (e.g., 20 µL) onto a DBS card and allow it to dry completely at room temperature (approximately 3 hours).

  • Extraction: Punch out the dried blood spot and place it in a microcentrifuge tube. Add 500 µL of a methanol/acetonitrile mixture (3:1, v/v) containing an internal standard.

  • Sonication & Centrifugation: Sonicate the tube for 15 minutes and then centrifuge at high speed.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in the initial mobile phase for analysis.

Protocol 2: LC-HRMS Analysis

2.1 Chromatographic Conditions (Example)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2.2 High-Resolution Mass Spectrometry Conditions (Example using a Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode:

    • Full Scan: Acquire data over a mass range of m/z 50-800 to detect all potential parent ions.

    • Data-Dependent MS/MS (dd-MS2): Trigger MS/MS fragmentation for the most abundant ions detected in the full scan to obtain structural information.

  • Mass Resolution: > 70,000 FWHM.

  • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation pattern.

  • Data Processing: Utilize software capable of accurate mass measurement, isotopic pattern matching, and library searching for compound identification.

Mandatory Visualizations

Experimental Workflow

Experimental Workflow for Novel Cathinone Screening cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_analysis Data Analysis Sample Sample (Urine, Hair, Blood, Seized Material) Extraction Extraction / Dilution Sample->Extraction Cleanup Clean-up (SPE, LLE, Filtration) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Full Scan & MS/MS) LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Accurate Mass Measurement HRMS_Detection->Peak_Detection DB_Search Database/Library Searching Peak_Detection->DB_Search Identification Compound Identification DB_Search->Identification Report Report Identification->Report

Caption: General experimental workflow for novel cathinone screening by LC-HRMS.

Logical Workflow for Unknown Identification

Logical Workflow for Unknown Identification Start Acquire High-Resolution Full Scan MS Data AccurateMass Determine Accurate Mass of Precursor Ion Start->AccurateMass ElementalComp Propose Elemental Composition(s) AccurateMass->ElementalComp IsotopePattern Compare with Theoretical Isotopic Pattern ElementalComp->IsotopePattern AcquireMSMS Acquire MS/MS Fragmentation Data IsotopePattern->AcquireMSMS FragmentAnalysis Analyze Fragmentation Pattern AcquireMSMS->FragmentAnalysis DB_Search Search Spectral Libraries and Databases FragmentAnalysis->DB_Search StructureElucidation Propose Candidate Structure(s) DB_Search->StructureElucidation Confirmation Confirm with Reference Standard (if available) StructureElucidation->Confirmation Identification Confident Identification Confirmation->Identification Metabolic Pathways of Synthetic Cathinones cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Cathinone β-keto-phenethylamine BetaKetoReduction β-Keto Reduction (Alcohol Metabolite) Parent->BetaKetoReduction CYP450 Hydroxylation Hydroxylation (Ring or Alkyl Chain) Parent->Hydroxylation CYP450 N_Dealkylation N-Dealkylation (Primary/Secondary Amine) Parent->N_Dealkylation CYP450 Glucuronidation Glucuronidation (Conjugated Metabolite) BetaKetoReduction->Glucuronidation UGT Oxidative_Metabolism Further Oxidative Metabolism (e.g., Carboxylic Acid) Hydroxylation->Oxidative_Metabolism Hydroxylation->Glucuronidation UGT

References

Application Notes: Characterizing Eutylone's Activity at Monoamine Transporters Using Rat Brain Synaptosomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone, a class of new psychoactive substances (NPS) known for their psychostimulant effects.[1][2][3][4] Understanding the pharmacological mechanism of these substances is crucial for predicting their abuse liability and potential toxicity. The primary targets for synthetic cathinones are the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[5][6]

Rat brain synaptosomes, which are resealed nerve terminals isolated from brain tissue, serve as an excellent in vitro model for studying drug interactions with these transporters.[5] They contain the full complement of proteins necessary for neurotransmitter uptake and release, providing a physiologically relevant environment for transporter assays.[5] These application notes provide detailed protocols for preparing rat brain synaptosomes and conducting monoamine transporter uptake inhibition assays to characterize the effects of this compound.

Pharmacological Profile of this compound

Studies using rat brain synaptosomes have revealed that this compound is a hybrid transporter compound.[1][2][7] It functions as a potent uptake inhibitor at DAT and NET, while simultaneously acting as a substrate, or partial releaser, at SERT.[1][4][7][8] Its potency is highest at the dopamine transporter, where its effects are approximately 10-fold more potent than at the norepinephrine transporter.[1][2][4][7]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC₅₀) of this compound at monoamine transporters in rat brain synaptosomes.

CompoundTransporterIC₅₀ (nM)Reference
This compoundDAT (Dopamine)~120[1][2][4]
This compoundNET (Norepinephrine)~1200 (10-fold less potent than DAT)[1][7]
This compoundSERT (Serotonin)Inhibits uptake, but also acts as a substrate[1][2][4]

Experimental Protocols

Protocol 1: Preparation of Rat Brain Synaptosomes

This protocol describes a standard method for isolating a crude synaptosomal (P2) fraction from whole rat brain tissue using differential centrifugation. All steps should be performed at 4°C to maintain protein integrity.

Materials and Reagents:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.3[9]

  • Protease Inhibitor Cocktail (e.g., PMSF solution)[9]

  • Dounce homogenizer or similar tissue grinder[10][11]

  • Refrigerated centrifuge with rotors capable of >15,000 x g

Procedure:

  • Euthanize the rat according to approved institutional guidelines and rapidly excise the whole brain.

  • Place the brain on an ice-cold glass plate and remove any excess blood vessels.

  • Weigh the brain tissue and place it in 10 volumes (w/v) of ice-cold Homogenization Buffer (e.g., 1 gram of tissue in 10 mL of buffer).[10][11]

  • Add protease inhibitor cocktail to the buffer according to the manufacturer's instructions.[9]

  • Homogenize the tissue using a Dounce homogenizer with 10-12 slow, deliberate up-and-down strokes to minimize organelle damage.[10][11]

  • Transfer the homogenate to a centrifuge tube and centrifuge at ~1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1 fraction).[12]

  • Carefully collect the supernatant (S1 fraction) and transfer it to a new centrifuge tube.

  • Centrifuge the S1 supernatant at ~12,000 - 16,000 x g for 15-20 minutes at 4°C.[9][12][13]

  • Discard the resulting supernatant (S2). The remaining pellet is the crude synaptosomal fraction (P2).

  • Gently resuspend the P2 pellet in a desired volume of fresh, ice-cold assay buffer appropriate for the subsequent experiment (see Protocol 2).

  • Determine the protein concentration of the synaptosomal preparation using a standard method, such as the BCA Protein Assay, to ensure consistent protein levels across experiments.[13]

Protocol 2: [³H]-Monoamine Uptake Inhibition Assay

This protocol measures the ability of this compound to inhibit the uptake of radiolabeled dopamine ([³H]DA), norepinephrine ([³H]NE), or serotonin ([³H]5-HT) into prepared rat brain synaptosomes.

Materials and Reagents:

  • Prepared rat brain synaptosomes (P2 fraction)

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution (e.g., 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, 10.0 mM glucose, saturated with 95% O₂/5% CO₂).[13][14]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or water).

  • Selective uptake inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester/filtration manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Dilute the synaptosomal preparation in ice-cold Assay Buffer to a final protein concentration of approximately 0.4-0.9 mg/mL.[13]

  • In a 96-well plate or microcentrifuge tubes, add Assay Buffer, varying concentrations of this compound (typically from 1 nM to 100 µM), and vehicle control.[15]

  • To define non-specific uptake, add a saturating concentration of a selective inhibitor (e.g., 10 µM GBR12909 for DAT) to a separate set of tubes.

  • Add the diluted synaptosome suspension to each well/tube and pre-incubate for 5-10 minutes at 37°C.

  • Initiate the uptake reaction by adding the [³H]-labeled neurotransmitter at a final concentration near its Kₘ value (typically 5-20 nM).

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized radioactivity) from the buffer.

  • Quickly wash the filters three times with ice-cold Assay Buffer to remove any unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a selective inhibitor) from the total uptake (counts in the absence of any inhibitor).

  • Normalize the data as a percentage of the specific uptake in the vehicle control wells (defined as 100%).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific uptake).

Visualizations

Experimental Workflow Diagram

G Workflow for this compound Transporter Assay cluster_prep Protocol 1: Synaptosome Preparation cluster_assay Protocol 2: Uptake Inhibition Assay cluster_analysis Data Analysis P1 Rat Brain Homogenization in Sucrose Buffer P2 Low-Speed Centrifugation (~1,000 x g) P1->P2 P3 Collect Supernatant (S1) P2->P3 P4 High-Speed Centrifugation (~14,000 x g) P3->P4 P5 Resuspend Pellet (P2) in Assay Buffer P4->P5 A1 Pre-incubate Synaptosomes with this compound P5->A1 Synaptosome Suspension A2 Add [3H]-Neurotransmitter (DA, NE, or 5-HT) A1->A2 A3 Incubate at 37°C A2->A3 A4 Rapid Filtration & Washing A3->A4 A5 Quantify Radioactivity (Scintillation Counting) A4->A5 D1 Calculate % Inhibition A5->D1 Raw Counts D2 Non-linear Regression D1->D2 D3 Determine IC50 Value D2->D3 G This compound's Hybrid Action at the Synapse cluster_pre Presynaptic Terminal NT_vesicle Neurotransmitter (NT) Vesicles NT_cleft NT DAT DAT / NET SERT SERT SERT->NT_cleft Release This compound This compound This compound->DAT Blocks Reuptake This compound->SERT Induces Reverse Transport (Release) NT_cleft->DAT Reuptake NT_cleft->SERT Reuptake

References

Troubleshooting & Optimization

Improving peak resolution for Eutylone isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eutylone Isomer Analysis

Welcome to the Technical Support Center. This resource is designed for researchers, forensic scientists, and analytical chemists working on the chromatographic separation of this compound and its structural isomers. Here you will find detailed guides and answers to frequently asked questions to help you improve peak resolution and troubleshoot common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the separation of its isomers important?

This compound, also known as bk-EBDB, is a synthetic cathinone (B1664624) and a novel psychoactive substance (NPS) with stimulant effects.[1][2] It is structurally similar to other controlled substances like pentylone (B609909) and methylone.[1] this compound possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers).[2][3] Additionally, it has several structural (positional) isomers, such as pentylone and dibutylone.[4][5]

The separation of these isomers is crucial for several reasons:

  • Pharmacological and Toxicological Differences: Isomers, particularly enantiomers, can exhibit different potencies and toxicological profiles.[6][7] For instance, the S- and R-enantiomers of cathinone derivatives often show significant differences in their biological effects.[6]

  • Legal and Regulatory Status: The legal status can vary between isomers. One isomer may be a controlled substance while another is not.[1] Accurate identification is therefore essential for forensic and law enforcement purposes.

  • Accurate Quantification: Co-elution of isomers leads to inaccurate quantification, which is problematic in both forensic toxicology and clinical settings. Since many isomers are isobaric (have the same mass), they cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation.[7]

Q2: What are the primary challenges in separating this compound isomers?

The main challenge lies in the structural similarity of the isomers. Positional isomers and enantiomers have very similar physicochemical properties, which makes them difficult to resolve using standard chromatographic techniques.[7] Conventional C18 columns, for example, often fail to provide adequate separation for these compounds.[7] Furthermore, cathinones can be thermally unstable, which can pose a challenge for Gas Chromatography (GC-MS) analysis without derivatization.[8][9]

Q3: What are the recommended starting points for developing a separation method for this compound isomers?

For Liquid Chromatography (LC) methods, a good starting point is to use a stationary phase that offers alternative selectivity to standard C18 phases. Phenyl-hexyl or biphenyl (B1667301) columns are often recommended as they provide strong pi-pi interactions, which are effective for separating aromatic compounds and their isomers.[7] For chiral separations, specialized Chiral Stationary Phases (CSPs), particularly polysaccharide-based ones, are the most versatile and frequently used.[3][10]

For Gas Chromatography (GC), derivatization is often necessary to improve thermal stability and chromatographic performance.[9] Acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are effective choices.[9]

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound isomers.

Issue: Poor or no resolution between this compound and its structural isomers.

Possible CauseRecommended Solution(s)
Inappropriate Stationary Phase Standard C18 columns may not provide sufficient selectivity.[7] Switch to a column with a different stationary phase chemistry. Biphenyl or Phenyl-Hexyl phases are excellent for enhancing the resolution of aromatic isomers due to alternative selectivity mechanisms like pi-pi interactions.[7]
Mobile Phase Not Optimized The mobile phase composition is a powerful tool for adjusting selectivity.[11][12] Systematically vary the organic modifier. Try switching from acetonitrile (B52724) to methanol (B129727) or vice versa. This can alter elution order and improve resolution. Adjust the mobile phase pH. Since cathinones are basic compounds, small changes in pH can significantly affect their retention and peak shape. An acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate (B1220265) buffer) is often used.[1]
Insufficient Column Efficiency The column may not have enough theoretical plates to resolve closely eluting peaks.[11] Increase column efficiency (N). This can be achieved by: 1. Using a column with a smaller particle size (e.g., sub-2 µm or core-shell particles).[11] 2. Increasing the column length.[11][12] 3. Lowering the flow rate to operate closer to the optimal linear velocity.[13]
Inadequate Method for Chiral Separation Standard achiral chromatography will not separate enantiomers.

Issue: Poor Peak Shape (Tailing or Fronting)

Possible CauseRecommended Solution(s)
Secondary Interactions with Column Active sites on the silica (B1680970) backbone can cause peak tailing for basic compounds like cathinones.
Column Overload Injecting too much sample can lead to fronting or tailing peaks.
Active Sites in the GC System (for GC-MS) Un-deactivated surfaces in the injector liner, column, or detector can cause peak tailing and analyte degradation.[9]

Experimental Protocols & Data

Below are summarized protocols from published methods that demonstrate successful separation of cathinone isomers.

Protocol 1: LC-MS/MS Method for Positional Isomers

This method was developed for the separation of methylmethcathinone (MMC) and methylethcathinone (MEC) isomers, which are structurally similar to this compound and its isomers.

ParameterCondition
Column Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 25% to 60% B over 5 min, then to 95% B over 2 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector MS/MS
Injection Volume 5 µL
Source: Adapted from Restek application note for synthetic cathinone isomer separation.[7]
Protocol 2: LC-QTOF Method for this compound Identification

This method provides general conditions used for the identification of this compound.

ParameterCondition
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate, pH 3.0
Mobile Phase B Methanol/Acetonitrile (50:50)
Gradient 5% to 95% B over 13 min
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detector QTOF-MS
Injection Volume 10 µL
Source: The Center for Forensic Science Research & Education.[1]

Visual Guides

Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust chromatographic method for separating this compound isomers.

MethodDevelopment cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Optimization cluster_validation 4. Finalization Start Define Goal: Separate this compound Isomers LitReview Literature Review: Existing Methods Start->LitReview StdPrep Prepare Standards: This compound & Isomers LitReview->StdPrep ColSelect Column Selection: C18, Biphenyl, Phenyl-Hexyl StdPrep->ColSelect MobilePhase Mobile Phase Screening: ACN vs. MeOH, pH ColSelect->MobilePhase Gradient Gradient Optimization: Slope & Time MobilePhase->Gradient Temp Temperature Tuning Gradient->Temp Flow Flow Rate Adjustment Temp->Flow Check Resolution Check: Rs > 1.5? Flow->Check Check->ColSelect No, Change Column Check->Gradient No, Re-optimize Final Final Method Check->Final Yes

Caption: Workflow for chromatographic method development.

Troubleshooting Poor Resolution

This decision tree provides a step-by-step guide for diagnosing and solving poor peak resolution issues.

Troubleshooting cluster_efficiency Efficiency Issues cluster_selectivity Selectivity Issues Start Problem: Poor Peak Resolution (Rs < 1.5) Q1 Are peaks sharp or broad? Start->Q1 Broad Peaks are Broad Q1->Broad Broad Sharp Peaks are Sharp but Overlapping Q1->Sharp Sharp Sol_Eff Action: 1. Lower flow rate 2. Use longer column or   smaller particle size 3. Check for extra-column   dead volume Broad->Sol_Eff Resolved Resolution Improved Sol_Eff->Resolved Sol_Sel Action: 1. Change mobile phase   (ACN <=> MeOH) 2. Adjust mobile phase pH 3. Change column stationary   phase (e.g., C18 to Biphenyl) Sharp->Sol_Sel Sol_Sel->Resolved

Caption: Decision tree for troubleshooting poor resolution.

References

Eutylone Stability in Biological Samples: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of eutylone in biological samples under various storage conditions. Understanding the stability of this compound is critical for accurate toxicological analysis and the interpretation of forensic findings.

Frequently Asked Questions (FAQs)

Q1: What is the main factor affecting this compound stability in biological samples?

A1: Storage temperature is a critical factor influencing the stability of this compound.[1][2][3][4][5] Studies have consistently shown that this compound degrades more rapidly at higher temperatures.[1][5] For optimal preservation, samples should be stored at decreased temperatures.[2]

Q2: How does the type of biological matrix affect this compound stability?

A2: The stability of this compound can differ between biological matrices such as blood and urine.[1][3] The pH of the matrix, particularly in urine, has a significant impact on its stability.[1][2][3][4]

Q3: What is the recommended storage temperature for biological samples containing this compound?

A3: For long-term storage, freezing at -20°C is the recommended condition to ensure the stability of this compound in both blood and urine samples.[6] Refrigeration at 4°C can preserve the sample for a shorter duration, while storage at room temperature can lead to significant degradation within a short period.[1][5]

Q4: How does pH affect the stability of this compound in urine?

A4: this compound is considerably more stable in acidic urine (pH 4) compared to alkaline urine (pH 8).[2][4] In alkaline urine, significant degradation can occur within hours at elevated temperatures.[2][4]

Q5: Are there any structural features of this compound that contribute to its stability?

A5: Yes, the 3,4-methylenedioxy group in the structure of this compound contributes to its stability, making it more stable than other synthetic cathinones without this group.[1][4][5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentration in a sample expected to be positive. Sample degradation due to improper storage.Verify the storage history of the sample. Ensure samples are stored at -20°C immediately after collection and during transportation. For urine samples, check and adjust the pH to be acidic if possible.
Inconsistent results between replicate analyses of the same sample. Non-homogenous sample or ongoing degradation.Ensure the sample is thoroughly mixed before aliquoting for analysis. Analyze samples as soon as possible after thawing to minimize further degradation.
Interference from metabolites in the analytical method. This compound metabolizes in the body.Develop and validate an analytical method that can distinguish between this compound and its metabolites. Consider quantifying specific, stable metabolites as biomarkers for this compound consumption.[8][9][10][11]

Quantitative Data Summary

The stability of this compound is often reported as its half-life (t½), which is the time it takes for the concentration of the substance to reduce by half. The following tables summarize the half-life of this compound in blood and urine under different storage conditions.

Table 1: Half-life of this compound in Blood (pH 7)

Storage TemperatureHalf-life (days)
32°C4.8[7]
20°C31[7]
4°CNot specified, but degradation is slower than at room temperature.
-20°CNo degradation observed over the study period.[7]

Table 2: Half-life of this compound in Urine

pHStorage TemperatureHalf-life
432°C13 days[7]
832°C3 days[7]
820°C11 days[7]
8-4°C6.2 days[7]
44°CStable over 6 months[2]
4-20°CStable over 6 months[2]
8-20°CStable[2][12]

Experimental Protocols

The following is a generalized protocol for a this compound stability study, based on methodologies cited in the literature.[1][2][4][5][7]

Objective: To determine the stability of this compound in a specific biological matrix (e.g., whole blood, urine) under different storage conditions.

Materials:

  • Blank biological matrix (e.g., drug-free human whole blood, urine)

  • This compound reference standard

  • Internal standard (e.g., this compound-d5)

  • Preservatives (if applicable, e.g., sodium fluoride (B91410) for blood)

  • Calibrated pipettes and other standard laboratory equipment

  • LC-MS/MS or LC-Q/TOF-MS system

Procedure:

  • Sample Preparation:

    • Spike the blank biological matrix with a known concentration of this compound (e.g., 100 ng/mL and 1000 ng/mL).[7]

    • For urine stability studies, adjust the pH of separate pools to desired levels (e.g., pH 4 and pH 8).[2][7]

    • Aliquot the spiked samples into appropriately labeled storage vials.

  • Storage:

    • Store the aliquots at different temperature conditions:

      • Freezer (-20°C)

      • Refrigerator (4°C)

      • Room Temperature (20°C or 24°C)

      • Elevated Temperature (32°C)

  • Sample Analysis:

    • At specified time points (e.g., day 0, 1, 3, 7, 14, 30, 60, 90, 180), retrieve a set of aliquots from each storage condition.

    • Allow frozen and refrigerated samples to thaw and equilibrate to room temperature.

    • Perform sample extraction (e.g., protein precipitation for blood, supported liquid extraction for urine).[10][13]

    • Add the internal standard.

    • Analyze the extracted samples using a validated LC-MS/MS or LC-Q/TOF-MS method.[7][13]

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the concentration at day 0.

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the half-life of this compound under each condition.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis at Time Points cluster_data Data Interpretation start Obtain Blank Biological Matrix spike Spike with this compound and Internal Standard start->spike aliquot Aliquot Samples spike->aliquot storage_conditions Store at Different Temperatures (-20°C, 4°C, 20°C, 32°C) aliquot->storage_conditions retrieve Retrieve Samples storage_conditions->retrieve extract Sample Extraction retrieve->extract analyze LC-MS/MS Analysis extract->analyze calculate Calculate Concentration vs. Time analyze->calculate halflife Determine Half-life calculate->halflife

Caption: Workflow for a typical this compound stability study.

Factors_Affecting_Stability Factors Affecting this compound Stability cluster_factors Influencing Factors Eutylone_Stability This compound Stability Temperature Storage Temperature Temperature->Eutylone_Stability Higher temp decreases stability pH Matrix pH (especially Urine) pH->Eutylone_Stability Alkaline pH decreases stability Matrix Biological Matrix (Blood, Urine) Matrix->Eutylone_Stability Structure Chemical Structure (Methylenedioxy Group) Structure->Eutylone_Stability Stabilizing effect

Caption: Key factors that influence the stability of this compound.

Eutylone_Metabolism Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Demethylenation Demethylenation This compound->Demethylenation N_Dealkylation N-dealkylation Demethylenation->N_Dealkylation Beta_Ketone_Reduction β-ketone reduction N_Dealkylation->Beta_Ketone_Reduction Aliphatic_Hydroxylation Aliphatic Hydroxylation Beta_Ketone_Reduction->Aliphatic_Hydroxylation Glucuronidation Glucuronidation Aliphatic_Hydroxylation->Glucuronidation Sulfation Sulfation Aliphatic_Hydroxylation->Sulfation

Caption: Overview of this compound's metabolic pathway.

References

Navigating the Analytical Challenges of Eutylone: A Technical Support Guide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the thermal degradation of Eutylone during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure accurate and reproducible results.

This compound, a synthetic cathinone (B1664624), is known for its thermal lability, which presents a significant challenge in analytical settings. In the hot environment of a GC injector, this compound can undergo oxidative decomposition, leading to the formation of degradation products and compromising the integrity of analytical data. This guide is designed to equip laboratory professionals with the knowledge to identify, mitigate, and troubleshoot this common issue.

Understanding the Challenge: Thermal Degradation of this compound

Synthetic cathinones, including this compound, are susceptible to in-situ thermal degradation during GC-MS analysis.[1][2] This process typically involves an oxidative decomposition characterized by the loss of two hydrogen atoms, resulting in a distinctive mass shift of -2 Da in the mass spectrum.[2][3] The primary degradation product often exhibits a prominent iminium base peak at a mass-to-charge ratio (m/z) that is 2 Da lower than the parent this compound molecule.[2][3] The presence of this degradation product can lead to inaccurate quantification, misidentification of the analyte, and overall unreliable results.

Factors that can influence the extent of thermal degradation include the injector temperature, the residence time of the sample in the hot inlet, and the presence of active sites within the GC system, such as on the liner or column.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter during the GC-MS analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Presence of an unexpected peak at [M-2]+ Thermal degradation of this compound in the GC inlet.- Lower the injector temperature: This is the most critical parameter. Systematically decrease the temperature in 20-25°C increments to find the lowest temperature that allows for efficient vaporization without causing degradation.[4] - Use a split injection: This reduces the residence time of the analyte in the hot injector, thereby minimizing degradation. A higher split ratio generally leads to less degradation.[1][5][6][7] - Use a deactivated inlet liner: Active sites on the liner can catalyze degradation. Ensure a high-quality, deactivated liner is used and replace it regularly.[8]
Poor peak shape (tailing) - Active sites in the GC system: Exposed silanol (B1196071) groups on the column or liner can interact with the analyte. - Column contamination: Buildup of non-volatile residues on the column.- Use an inert GC column: A low-bleed, inert column, such as an HP-5MS, is recommended.[8] - Perform inlet maintenance: Regularly clean the injector port and replace the liner and septum.[9] - Trim the column: Removing the first few centimeters of the column can eliminate active sites that have developed over time.[8]
Ghost peaks or carryover - Contamination of the syringe or injector. - Carryover from a previous high-concentration sample. - Thoroughly clean the syringe: Use appropriate solvents to clean the syringe between injections.[8] - Inject a solvent blank: Running a blank after a concentrated sample can help identify and flush out any residual analyte.[8] - Bake out the injector: This can help remove less volatile contaminants.[8]
Irreproducible results - Inconsistent thermal degradation. - Issues with the injection process. - Optimize and standardize GC parameters: Ensure consistent injector temperature, flow rate, and split ratio for all analyses. - Check the autosampler: Verify that the injection volume and speed are consistent.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence of this compound degradation in my GC-MS data?

A1: The most common indicator is the appearance of a chromatographic peak with a mass spectrum showing a prominent fragment ion that is 2 Daltons (Da) lighter than the molecular ion of this compound. This corresponds to the loss of two hydrogen atoms due to oxidation in the hot injector.[2][3]

Q2: How can I confirm that an unexpected peak is a thermal degradation product and not an impurity in the sample?

A2: To confirm thermal degradation, you can perform a simple experiment by injecting the same sample at different injector temperatures. If the relative area of the suspected degradation peak decreases as you lower the injector temperature, it is highly likely a thermal artifact.[4]

Q3: Is splitless injection suitable for this compound analysis?

A3: While splitless injection is beneficial for trace analysis, it increases the residence time of the analyte in the hot injector, which can exacerbate thermal degradation.[5][7][10] For this compound, a split injection is generally recommended to minimize this effect.[1] If sensitivity is a concern, a pulsed splitless injection with a short splitless time can be a viable compromise.

Q4: Can derivatization help in preventing the thermal degradation of this compound?

A4: Yes, derivatization can be an effective strategy. By chemically modifying the this compound molecule, its thermal stability can be increased, leading to improved chromatographic performance and reduced degradation.[8][11] Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is a common approach for cathinones.[12][13]

Q5: Are there alternative analytical techniques that avoid the issue of thermal degradation?

A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem MS (LC-MS/MS) are excellent alternatives for the analysis of thermally labile compounds like this compound.[4][14][15] These techniques do not require high temperatures for sample introduction, thus eliminating the risk of thermal degradation.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Minimizing this compound Degradation

This protocol provides a starting point for the GC-MS analysis of this compound from a seized powder sample, with parameters selected to reduce thermal degradation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the homogenized powder sample.

  • Dissolve the sample in 1 mL of methanol (B129727) to achieve a concentration of 1 mg/mL.[16][17]

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, centrifuge the solution to pellet any insoluble materials and transfer the supernatant to an autosampler vial.[17]

2. GC-MS Parameters:

ParameterRecommended SettingRationale
Injection Mode SplitMinimizes residence time in the hot injector.[1][6]
Split Ratio 10:1 to 50:1A higher split ratio further reduces degradation but decreases sensitivity.[1]
Injector Temperature 200 - 250°CStart at 250°C and lower if degradation is observed.[3][4]
Inlet Liner Deactivated, split linerReduces active sites that can promote degradation.[8]
Carrier Gas Helium, constant flowProvides an inert environment and consistent chromatography.
Flow Rate 1.0 - 1.5 mL/min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)Inert column to minimize analyte interaction.[8]
Oven Program Initial: 150°C, hold 1 min Ramp: 15°C/min to 280°C, hold 5 minTo be optimized based on the separation of other compounds of interest.
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for library matching.
Scan Range 40 - 550 amuTo cover the mass range of this compound and its fragments.

3. Data Analysis:

  • Monitor the chromatogram for the this compound peak and any potential degradation products.

  • The mass spectrum of this compound should show characteristic fragment ions.

  • The thermal degradation product will typically have a base peak at m/z [M-H2]+.

Protocol 2: Derivatization of this compound with Pentafluoropropionic Anhydride (PFPA)

This protocol describes a general procedure for the derivatization of this compound to enhance its thermal stability for GC-MS analysis.

1. Reagents and Materials:

  • This compound standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)[12][13]

  • Ethyl acetate (B1210297) (anhydrous)

  • Nitrogen gas for evaporation

  • Heating block or water bath

  • Vortex mixer

  • GC-MS vials

2. Derivatization Procedure:

  • Transfer a known amount of the this compound standard or the dried sample extract to a clean, dry reaction vial.

  • Add 50 µL of ethyl acetate to the vial.

  • Add 50 µL of PFPA to the vial.[13]

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 20-30 minutes.[13]

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL).

  • Transfer the solution to a GC-MS vial for analysis.

3. GC-MS Analysis of the Derivative:

  • Use the GC-MS parameters outlined in Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of the derivatized this compound.

  • The derivatized this compound will have a different retention time and mass spectrum compared to the underivatized compound. The mass spectrum of the PFPA derivative will show characteristic fragments corresponding to the derivatized molecule.

Visualizing the Workflow and Degradation Pathway

To further aid in understanding the analytical process and the phenomenon of thermal degradation, the following diagrams are provided.

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Seized Powder Sample Dissolve Dissolve in Methanol Sample->Dissolve Centrifuge Centrifuge (if needed) Dissolve->Centrifuge Vial Transfer to Autosampler Vial Centrifuge->Vial Injection Split Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram Review Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum LibrarySearch Library Search MassSpectrum->LibrarySearch Report Final Report LibrarySearch->Report

Caption: Workflow for the GC-MS analysis of this compound.

G Thermal Degradation Pathway of this compound in GC-MS This compound This compound [M]+• m/z 235 Process High Temperature in GC Injector (-2H) This compound->Process DegradationProduct Dehydrogenated Product [M-2]+• m/z 233 Process->DegradationProduct

Caption: Thermal degradation pathway of this compound.

By implementing the strategies and protocols outlined in this technical support guide, researchers can significantly improve the accuracy and reliability of their GC-MS results for this compound and other thermally labile synthetic cathinones.

References

Technical Support Center: Optimizing Eutylone Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of Eutylone. The following information is designed to help optimize collision energy for fragmentation and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?

A1: In positive ion electrospray ionization (ESI+), this compound typically protonates to form the precursor ion [M+H]⁺ at m/z 236.1. The fragmentation of this precursor ion at optimized collision energies yields several characteristic product ions. The most common product ions are a result of neutral losses from the parent molecule.

Q2: What is a good starting point for collision energy when developing a method for this compound?

A2: A good starting point for collision energy can vary depending on the mass spectrometer being used (e.g., Q-TOF, triple quadrupole). Based on published methods, a collision energy in the range of 20-40 eV is a reasonable starting point. For instance, some studies have utilized a collision energy of 25 eV for the analysis of this compound-d5 on a Q-TOF instrument.[1] Another approach is to use a collision energy spread, for example, 35 ± 15 eV, to capture a wider range of fragment ions. It is crucial to perform a collision energy optimization experiment to determine the ideal value for your specific instrument and experimental conditions.

Q3: How does the cone voltage (or fragmentor voltage) affect the fragmentation of this compound?

A3: The cone voltage (or fragmentor voltage) plays a significant role in the initial fragmentation of the precursor ion in the source region of the mass spectrometer. A higher cone voltage can induce in-source fragmentation, leading to a decrease in the abundance of the precursor ion and an increase in the intensity of fragment ions. For quantitative analysis, it is important to optimize the cone voltage to maximize the signal of the precursor ion while minimizing unwanted fragmentation. One validated method for this compound reported an optimal cone voltage of 24 V.

Q4: What are the major fragmentation pathways for this compound?

A4: The fragmentation of this compound primarily involves the cleavage of the alkyl side chain and the benzodioxole ring. Key fragmentation pathways include the loss of a neutral ethylamine (B1201723) group, cleavage of the bond between the carbonyl group and the alpha-carbon, and rearrangements of the benzodioxole ring. These pathways lead to the formation of characteristic product ions that can be used for identification and quantification.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no signal for the this compound precursor ion. 1. Incorrect mass spectrometer settings (e.g., ionization mode, mass range).2. Poor ionization efficiency.3. Sample degradation.1. Verify that the mass spectrometer is in positive ion mode and the scan range includes m/z 236.1.2. Optimize source parameters such as capillary voltage, source temperature, and gas flows.3. Ensure proper sample handling and storage to prevent degradation. Prepare fresh standards and samples if necessary.
Weak or inconsistent product ion signals. 1. Suboptimal collision energy.2. Inappropriate cone voltage.3. Matrix effects from the sample.1. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ions.2. Optimize the cone voltage to ensure efficient transfer of the precursor ion into the mass analyzer without excessive in-source fragmentation.3. Evaluate and mitigate matrix effects by using an appropriate sample preparation method (e.g., solid-phase extraction) or by using an isotopically labeled internal standard.
Presence of unexpected fragment ions. 1. In-source fragmentation.2. Presence of isomers or impurities in the sample.3. Contamination in the LC-MS system.1. Reduce the cone voltage to minimize in-source fragmentation.2. Verify the purity of the this compound standard. If analyzing samples, consider the possibility of isomeric compounds with the same precursor mass.3. Clean the ion source and run system blanks to check for contamination.
Poor reproducibility of fragmentation patterns. 1. Fluctuations in collision cell pressure.2. Instability in mass spectrometer tuning.3. Inconsistent sample matrix.1. Check the collision gas supply and ensure a stable pressure in the collision cell.2. Perform a system check and retune the mass spectrometer if necessary.3. Ensure consistent sample preparation to minimize variations in the sample matrix.

Quantitative Data

The following table summarizes typical mass spectrometric parameters for the analysis of this compound. Note that optimal values may vary between different instruments.

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
236.1188.02420
236.1218.02412

Experimental Protocols

Collision Energy Optimization Protocol

This protocol outlines the steps to determine the optimal collision energy for the fragmentation of this compound.

  • Sample Preparation: Prepare a standard solution of this compound at a concentration that gives a stable and robust signal (e.g., 100 ng/mL in a suitable solvent like methanol).

  • Infusion: Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.

  • MS Method Setup:

    • Set the mass spectrometer to positive ion mode.

    • Select the this compound precursor ion (m/z 236.1) for fragmentation.

    • Set up a product ion scan to monitor the fragment ions.

    • Create a method that ramps the collision energy over a relevant range (e.g., 5 to 50 eV in steps of 2-5 eV).

  • Data Acquisition: Acquire data across the specified collision energy range, ensuring a stable signal from the infused standard.

  • Data Analysis:

    • Plot the intensity of each major product ion as a function of the collision energy.

    • The optimal collision energy for a specific product ion is the value at which its intensity is maximized.

    • For quantitative methods using Multiple Reaction Monitoring (MRM), select the collision energy that provides the best sensitivity and specificity for the chosen transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms MS/MS Method cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare this compound Standard infuse Infuse into MS prep->infuse setup Set Precursor Ion (m/z 236.1) infuse->setup ramp Ramp Collision Energy (e.g., 5-50 eV) setup->ramp acquire Acquire Product Ion Scans ramp->acquire plot Plot Ion Intensity vs. Collision Energy acquire->plot optimize Determine Optimal CE plot->optimize

Caption: Experimental workflow for optimizing collision energy for this compound fragmentation.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS analysis of cathinones.

Troubleshooting Guides

This section addresses common issues encountered during cathinone (B1664624) analysis that may be related to ion suppression, offering potential causes and solutions.

ProblemPotential CauseSuggested Solution
Low Analyte Signal or Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target cathinone analytes.[1][2]1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[1] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the cathinone peak from the ion-suppressing region of the chromatogram.[1] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.[1][3]
Poor Reproducibility of Results (High %RSD) Variable Ion Suppression: Inconsistent levels of matrix components across different samples are causing variable ion suppression.[1]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate correction and improved reproducibility. Deuterated standards are commonly used for cathinone analysis.[1][4] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
Peak Shape Distortion (e.g., Tailing, Fronting) Matrix Overload or Interference: High concentrations of matrix components can affect the chromatography and the ionization process.[1]1. Optimize Sample Preparation: As with low sensitivity, a more effective sample clean-up will reduce the overall matrix load on the column and in the ESI source.[1] 2. Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression and can build up on the column, affecting peak shape. Implement a phospholipid removal strategy during sample preparation.[1]
Sudden Drop in Signal During a Run or Batch Instrument Contamination: Buildup of non-volatile matrix components in the ESI source or on the mass spectrometer's ion optics.[1]1. Clean the ESI Source: Follow the manufacturer's instructions for cleaning the ion source components.[1] 2. Divert Flow: Use a divert valve to direct the initial, unretained portion of the LC eluent (which often contains high concentrations of salts and other interferences) to waste instead of the mass spectrometer.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of cathinones?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization of the target analyte (in this case, cathinones) is reduced due to the presence of co-eluting molecules from the sample matrix (e.g., salts, phospholipids, other drugs).[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility of the analytical method.[1][5]

Q2: How can I determine if ion suppression is affecting my cathinone analysis?

A2: The most common method is the post-column infusion experiment.[2][6] A solution of the cathinone standard is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the stable baseline signal indicates a region of ion suppression.[2][6] Another method is the post-extraction spike, where the response of a standard spiked into an extracted blank matrix is compared to the response of the same standard in a neat solvent. A lower response in the matrix indicates ion suppression.[2]

Q3: Which sample preparation technique is best for minimizing ion suppression for cathinones?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) , particularly mixed-mode cation exchange SPE, is highly effective for cleaning up complex matrices like urine and blood, providing high recovery and significantly reducing matrix effects.[7][8] Molecularly imprinted polymer solid-phase extraction (MIP-SPE) has also been shown to yield high recoveries and smaller matrix effects for cathinones.[9]

  • Liquid-Liquid Extraction (LLE) is another effective technique for reducing ion suppression but may be more labor-intensive and use larger volumes of organic solvents.[2][10]

  • Protein Precipitation (PPT) is a simpler and faster method, but it is generally less clean than SPE or LLE and may result in more significant ion suppression.[2][4]

Q4: Can mobile phase composition affect ion suppression?

A4: Yes, the mobile phase composition can significantly impact ionization efficiency. Using mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can improve the ionization of cathinones, which are basic compounds.[11][12] Optimizing the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution profile can help separate the cathinones from co-eluting matrix components, moving them out of zones of ion suppression.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a comparison of different sample preparation methods for the analysis of synthetic cathinones.

Table 1: Recovery of Synthetic Cathinones Using Mixed-Mode SPE (MCX) from Urine

AnalyteAverage Recovery (%)% RSD
Mephedrone96.24.8
Methedrone94.55.1
Methylone98.13.9
Butylone97.64.2
MDPV92.36.5
α-PVP95.84.5
Pentedrone93.75.8
Pentylone96.94.1
Data adapted from a method utilizing Waters Oasis MCX µElution plates.[7]

Table 2: Matrix Effect for Various Synthetic Cathinones in Urine after Sample Preparation

AnalyteMatrix Effect (%)
Mephedrone-15.2
Methylone-10.8
MDPV-22.5
4-MEC-18.9
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression.[2][11] A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) for Cathinones in Urine

This protocol is a general guideline for the extraction of synthetic cathinones from urine samples using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Adjust the pH to approximately 6 with a phosphate (B84403) buffer.[2]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6).[2] Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).[2]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.[2]

    • Wash with 1 mL of 0.1 M acetic acid.[2]

    • Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.[2]

    • Wash with 2 mL of hexane.[2]

  • Elution: Elute the cathinones with two aliquots of 1.5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (e.g., 80:20:2 v/v/v).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for Cathinones in Oral Fluid

This protocol provides a general procedure for the extraction of cathinones from oral fluid.

  • Sample Pre-treatment: To 500 µL of oral fluid, add the internal standard.[2]

  • Extraction:

    • Add a suitable buffer to adjust the pH (e.g., phosphate buffer to pH 7).

    • Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.[2]

  • Transfer: Carefully transfer the upper organic layer to a clean tube.[2]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[2]

Protocol 3: Protein Precipitation (PPT) for Cathinones in Plasma/Serum

This method is fast but may result in less clean extracts compared to SPE or LLE.[2]

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube. Add the internal standard.[2]

  • Precipitation: Add 300-400 µL of cold acetonitrile (or methanol). Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge at high speed (>10,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[2]

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[2]

Visualizations

IonSuppression_Troubleshooting start Low Analyte Signal? check_is Use Stable Isotope- Labeled Internal Standard? start->check_is No post_infusion Perform Post-Column Infusion Experiment start->post_infusion Yes reproducibility_ok Reproducibility OK? check_is->reproducibility_ok Yes end_bad Further Method Development Needed check_is->end_bad No suppression_detected Ion Suppression Detected? post_infusion->suppression_detected optimize_sample_prep Optimize Sample Prep (SPE, LLE) suppression_detected->optimize_sample_prep Yes no_suppression No Significant Suppression suppression_detected->no_suppression No optimize_lc Optimize LC Separation optimize_sample_prep->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample end_good Analysis OK dilute_sample->end_good no_suppression->end_good reproducibility_ok->end_good Yes reproducibility_ok->end_bad No

Caption: Troubleshooting decision tree for ion suppression.

SamplePrep_Workflow cluster_sample Sample Collection & Initial Prep cluster_extraction Extraction cluster_post_extraction Post-Extraction sample Biological Sample (Urine, Blood, Oral Fluid) add_is Add Internal Standard (e.g., Deuterated Cathinone) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe lle Liquid-Liquid Extraction (LLE) add_is->lle ppt Protein Precipitation (PPT) add_is->ppt evaporate Evaporate to Dryness spe->evaporate lle->evaporate ppt->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: General workflow for cathinone sample preparation.

References

Troubleshooting Eutylone metabolite identification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Eutylone metabolites in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound undergoes extensive metabolism primarily through Phase I and Phase II reactions. The major Phase I pathways include N-dealkylation, β-keto reduction, demethylenation of the methylenedioxy group, and aliphatic hydroxylation.[1][2][3] Subsequently, the Phase I metabolites can be conjugated with glucuronic acid or sulfate (B86663) in Phase II reactions.[1][4][5] Demethylenation is often the initial and pivotal step in this compound's metabolism.[1][2]

Q2: Which are the most appropriate biomarker metabolites for confirming this compound consumption?

A2: Based on in vitro and in vivo studies, the most suitable biomarkers for identifying this compound consumption are the demethylenation and O-methylation metabolite, the β-keto reduction metabolite, and the metabolite that has undergone both β-keto reduction, demethylenation, and O-methylation.[2][3] These metabolites can extend the detection window for this compound.[2][3]

Q3: What are the common challenges in analyzing this compound and its metabolites?

A3: The main challenges include the presence of multiple metabolites, potential interference from structural isomers like pentylone (B609909), matrix effects from complex biological samples (e.g., blood, urine), and the thermal instability of some cathinone (B1664624) derivatives, particularly when using GC-MS.[6][7][8] The lack of commercially available reference standards for all metabolites can also pose a significant challenge for unequivocal identification and quantification.[1]

Q4: How stable is this compound in biological samples?

A4: this compound, like other methylenedioxy-substituted cathinones, is generally more stable in biological matrices compared to other classes of synthetic cathinones.[9] However, its stability is influenced by temperature and pH.[6][9] For instance, in blood at 20°C and 32°C, the half-life of this compound is approximately 31 and 4.8 days, respectively.[9] In urine at pH 8.0, the half-life can be as short as 3 days at 32°C.[9] For long-term storage, freezing at -20°C is recommended to prevent degradation.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Metabolite Signal Inefficient extraction of more polar metabolites. Degradation of metabolites during sample processing or storage. Insufficient sample volume. Sub-optimal ionization parameters in the mass spectrometer.Optimize sample preparation by testing different extraction techniques (e.g., supported liquid extraction, solid-phase extraction with a more polar sorbent). Ensure samples are stored at -20°C and processed quickly.[9][10] Increase the initial sample volume if possible. Optimize MS source parameters such as capillary voltage and gas temperature for the specific metabolites of interest.[11]
Poor Chromatographic Peak Shape Inappropriate analytical column for the metabolites' polarity. Mismatch between the reconstitution solvent and the initial mobile phase. Column overloading.Use a column that provides good retention and separation for polar compounds, such as a polar C18 or a biphenyl (B1667301) phase.[11][12] Reconstitute the final extract in a solvent with a composition similar to or weaker than the initial mobile phase.[12] Reduce the injection volume or dilute the sample.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of endogenous matrix components (e.g., phospholipids, salts) with the target analytes.[13] Inefficient sample cleanup.Improve sample preparation using techniques like supported liquid extraction or solid-phase extraction to remove interfering substances.[2][12] Optimize the chromatographic gradient to achieve better separation of analytes from the matrix components.[13] Employ a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[13] Evaluate matrix effects using post-column infusion or post-extraction spike experiments.[13]
Inability to Differentiate this compound from Isomers (e.g., Pentylone) Insufficient chromatographic resolution. Similar fragmentation patterns in MS/MS.Optimize the chromatographic method to achieve baseline separation of the isomers. A longer column or a different stationary phase (e.g., biphenyl) may be required.[7][12] For GC-MS, utilize characteristic ion ratios to differentiate between isomers, as some fragment ions may have different relative abundances.[14][15]
False-Positive Results in Immunoassay Screening Cross-reactivity of the immunoassay with this compound or its metabolites. Presence of other structurally similar compounds.All presumptive positive results from immunoassays should be confirmed with a more specific method like LC-MS/MS or GC-MS.[16][17][18]

Data Presentation

Table 1: Identified this compound Metabolites
Metabolite ID Metabolic Reaction m/z Reference(s)
M1N-deethylation208.097[1]
M2Demethylenation224.128[1]
M3β-Keto reduction238.144[1][5]
M4N-deethylation + Demethylenation196.097[1]
M5Aliphatic Hydroxylation252.123[1]
M6Demethylenation + O-methylation-[2][3]
M7β-Keto reduction + Demethylenation + O-methylation-[2][3]
-Glucuronide Conjugates-[1][5]
-Sulfate Conjugates-[5]
Table 2: Method Validation Data for this compound Analysis
Matrix Method Recovery (%) Matrix Effect (%) LOD (ng/mL) Reference(s)
UrineLC-MS/MS97 - 106-7 - 05[12]
BloodLC-MS/MS84 - 102-37 - (-5)5[12]
Oral FluidGC-MS/MS>85-15[19]
UrineLC-MS/MS-81.5 - 111.80.09 - 0.5[3][16]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and Metabolites in Urine

This protocol is a generalized procedure based on common practices for synthetic cathinone analysis.

  • Sample Preparation (Supported Liquid Extraction)

    • To 500 µL of urine, add an appropriate internal standard.

    • Load the sample onto a supported liquid extraction cartridge.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions

    • Column: A C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[11]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.

    • Flow Rate: 0.4 - 0.6 mL/min.[1][11]

    • Injection Volume: 5 - 20 µL.[1][11]

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimized for the specific instrument, but typical values include a gas temperature of 350°C, a gas flow of 13 L/min, and a capillary voltage of 2500 V.[11]

    • MRM Transitions: Specific precursor and product ions for this compound and its metabolites should be determined by infusing pure standards.

Protocol 2: GC-MS/MS Analysis of this compound in Oral Fluid

This protocol is a generalized procedure based on common practices for synthetic cathinone analysis.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To the oral fluid sample, add an internal standard (e.g., methylone-d3) and a buffer (e.g., 0.5 M ammonium (B1175870) hydrogen carbonate).[20]

    • Add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.[20]

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Derivatize the residue with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to improve chromatographic properties.[20]

    • Evaporate the derivatizing agent and reconstitute the sample in ethyl acetate.[20]

  • Gas Chromatography Conditions

    • Column: A non-polar or medium-polarity column (e.g., DB-5MS).

    • Injector Temperature: 250 - 280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C) to elute the analytes.

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.

    • EI Energy: 70 eV.

    • Mass Range: Scan a range that includes the characteristic fragment ions of the derivatized analytes.

Visualizations

Eutylone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Deethyl N-deethyl this compound This compound->N_Deethyl N-dealkylation Keto_Reduced β-Keto-reduced this compound This compound->Keto_Reduced β-keto reduction Demethylenated Demethylenated this compound This compound->Demethylenated Demethylenation Hydroxylated Hydroxylated this compound This compound->Hydroxylated Hydroxylation Glucuronide Glucuronide Conjugates Keto_Reduced->Glucuronide Sulfate Sulfate Conjugates Keto_Reduced->Sulfate Demethylenated->Glucuronide Glucuronidation Demethylenated->Sulfate Sulfation Hydroxylated->Glucuronide

Caption: this compound Metabolic Pathway

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Oral Fluid) Extraction Extraction (LLE, SPE, SLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Separation Chromatographic Separation (LC or GC) Evaporation->Separation Detection Mass Spectrometry (MS/MS or HRMS) Separation->Detection Identification Metabolite Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General Analytical Workflow

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration Eutylone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-concentration Eutylone detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most common analytical methods for the identification and quantification of this compound in various samples include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantitative analysis.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, though it can present challenges such as thermal degradation of cathinones.[1][3]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Used for comprehensive drug screening and identification.[1][4]

  • Electrochemical Sensors: An emerging technology offering rapid and portable screening of this compound.[5][6]

  • Infrared Spectroscopy (IR): Used for the identification of this compound in seized materials.[1][7]

Q2: What types of samples can be analyzed for this compound?

A2: this compound can be detected in a variety of biological and non-biological matrices, including:

  • Blood (postmortem and from driving under the influence cases)[1][8]

  • Urine[1][9][10]

  • Oral Fluid[11]

  • Tissues[1]

  • Seized materials (powders, tablets, capsules)[7][12]

Q3: What are the expected concentration ranges of this compound in biological samples?

A3: this compound concentrations can vary widely depending on the case and sample type. For instance, in forensic cases, blood concentrations have been reported to range from 1.2 to 11,000 ng/mL.[1] In postmortem blood, the mean concentration was reported as 1,020 ± 2,242 ng/mL, while in DUID cases, it was 942 ± 1,407 ng/mL.[1] Urine concentrations in some cases have ranged from 210 to 18,364 ng/mL.[1]

Q4: Are there known metabolites of this compound that can be targeted for detection?

A4: Yes, several metabolites of this compound have been identified and can be used as biomarkers to expand the detection window.[9][10] These metabolites are formed through processes such as N-dealkylation, β-ketone reduction, demethylenation, and hydroxylation.[9][10] Targeting these metabolites can be particularly useful when the parent drug concentration is low.[13]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Detect Low Concentrations of this compound

Possible Cause 1.1: Suboptimal Sample Preparation

  • Question: My sample preparation method seems to be resulting in low recovery of this compound. What can I do?

  • Answer: Low recovery is a common issue. Consider the following:

    • Extraction Method: Solid-phase extraction (SPE) is a robust method for isolating synthetic cathinones from biological matrices.[3][14] A mixed-mode cation exchange SPE can be particularly effective.[8]

    • Solvent Selection: Ensure the pH and polarity of your extraction and elution solvents are optimized for this compound, which is a β-keto phenethylamine.

    • Evaporation and Reconstitution: When evaporating the eluate, add a small amount of an acidic solution (e.g., 1% HCl in methanol) to prevent the loss of the analyte.[14] Reconstitute the sample in a solvent that is compatible with your mobile phase to ensure good peak shape.

Possible Cause 1.2: Inadequate Instrumental Parameters (LC-MS/MS)

  • Question: I am using LC-MS/MS but still struggling with sensitivity for this compound. What parameters should I check?

  • Answer: For optimal LC-MS/MS performance:

    • Ionization Mode: this compound and other synthetic cathinones are typically analyzed in positive electrospray ionization (ESI) mode.[8]

    • Multiple Reaction Monitoring (MRM): Use the MRM or Selected Reaction Monitoring (SRM) mode for the highest sensitivity and specificity.[2] Select the [M+H]+ ion as the precursor and identify at least two to three product ions for confirmation.

    • Chromatography: Ensure your analytical column and mobile phase are suitable for resolving this compound from potential isomers and matrix interferences. A C18 column is commonly used.[4] The mobile phase often consists of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile.[4]

Issue 2: Poor Peak Shape and Reproducibility

Possible Cause 2.1: Chromatographic Issues

  • Question: I am observing peak tailing or splitting for my this compound standard. What could be the cause?

  • Answer: Poor peak shape can be due to several factors:

    • Column Contamination: The column may be contaminated with residual matrix components. Implement a robust column washing step after each run.

    • Mismatched Solvents: The solvent used to reconstitute the sample after extraction may be too strong compared to the initial mobile phase, leading to peak distortion. Try to match the reconstitution solvent with the starting mobile phase composition.

    • Secondary Interactions: this compound has a secondary amine group that can interact with active sites on the column packing material. Using a column with end-capping or adding a small amount of an amine modifier to the mobile phase can help mitigate this.

Possible Cause 2.2: Thermal Degradation (GC-MS)

  • Question: My results with GC-MS are inconsistent, and I suspect the analyte is degrading. How can I address this?

  • Answer: Synthetic cathinones can be thermally labile and may undergo degradation in the hot GC inlet.[3]

    • Lower Inlet Temperature: Optimize the inlet temperature to be high enough for volatilization but low enough to minimize degradation.

    • Derivatization: While traditional derivatization of the amine group is not possible for tertiary amines, derivatization of the ketone group can be explored, though it may have limitations.[3]

    • Alternative Techniques: If thermal degradation remains a significant issue, consider switching to a method that does not require high temperatures, such as LC-MS/MS.[3]

Issue 3: Matrix Effects and Interferences

Possible Cause 3.1: Co-eluting Endogenous Components

  • Question: I am experiencing ion suppression in my LC-MS/MS analysis of this compound in blood samples. How can I reduce matrix effects?

  • Answer: Matrix effects, particularly ion suppression, are a common challenge in complex biological samples.

    • Improved Sample Cleanup: Enhance your sample preparation to remove more interfering substances. This could involve a more rigorous SPE protocol or the use of alternative extraction techniques like supported liquid extraction (SLE).[9]

    • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from the co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., this compound-d5) to compensate for matrix effects and variations in extraction recovery.[1]

Quantitative Data Summary

Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
LC-MS/MSPostmortem BloodLOQ: 1 ng/mL, LOD: 1 ng/mL[8][15]
LC-MS/MSOral FluidLOD: 0.003 - 0.03 ng/g[11]
GC/MSUrineLOD: 25 ng/mL (for some cathinones)[3]
Differential Pulse Voltammetry (DPV)Seized SamplesLOD: 0.33 µmol/dm³[5]
Differential Pulse Voltammetry (DPV) on BDDEStreet SamplesLOD: 3.8 µmol/L (for a related cathinone)[16]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Blood

This protocol is a general guideline and should be validated in your laboratory.

  • Sample Preparation (Solid-Phase Extraction) [8][14]

    • To 0.25 mL of blood, add an internal standard (e.g., this compound-d5).

    • Pretreat the sample as required (e.g., with buffer).

    • Load the sample onto a mixed-mode cation exchange SPE column.

    • Wash the column with deionized water, followed by an organic solvent (e.g., methanol).

    • Dry the column thoroughly under vacuum.

    • Elute the analyte with a basic organic solvent mixture (e.g., ethyl acetate:isopropanol:ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Parameters [4][8]

    • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

    • Mobile Phase B: Methanol/Acetonitrile (50:50).

    • Gradient: A linear gradient from high aqueous to high organic over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • This compound Precursor Ion (Q1): m/z 236.1

      • This compound Product Ions (Q3): Select appropriate product ions based on fragmentation patterns.

Visualizations

Experimental_Workflow_for_Eutylone_Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard (this compound-d5) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound detection using LC-MS/MS.

Troubleshooting_Logic_for_Low_Sensitivity Start Low Sensitivity for this compound Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Instrument Review Instrument Parameters Start->Check_Instrument Low_Recovery Issue: Low Analyte Recovery? Check_Sample_Prep->Low_Recovery Suboptimal_MS Issue: Suboptimal MS/MS settings? Check_Instrument->Suboptimal_MS Optimize_SPE Optimize SPE Method Low_Recovery->Optimize_SPE Yes Check_Reconstitution Check Reconstitution Step Low_Recovery->Check_Reconstitution No Matrix_Effects Issue: Matrix Effects (Ion Suppression)? Optimize_SPE->Matrix_Effects Check_Reconstitution->Matrix_Effects Optimize_MRM Optimize MRM Transitions Suboptimal_MS->Optimize_MRM Yes Check_Ion_Source Clean/Tune Ion Source Suboptimal_MS->Check_Ion_Source No Resolution Problem Resolved Optimize_MRM->Resolution Check_Ion_Source->Resolution Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Yes Modify_Chroma Modify Chromatography Matrix_Effects->Modify_Chroma Yes Matrix_Effects->Resolution No Improve_Cleanup->Resolution Modify_Chroma->Resolution

Caption: Troubleshooting logic for low sensitivity in this compound detection.

References

Best practices for handling and storage of Eutylone reference materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of Eutylone reference materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

A1: this compound, scientifically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-butanone (bk-EBDB), is a synthetic cathinone (B1664624).[1][2] In a laboratory context, it is primarily used as a reference material for forensic and clinical investigations, as well as in scientific research.[3] Its hydrochloride salt and deuterated forms (e.g., this compound-d5) are available from commercial suppliers for these purposes.[3]

Q2: What are the recommended storage conditions for this compound reference materials?

A2: this compound reference materials, particularly in their solid (neat) form, should be stored in a refrigerator at 2-8°C in their original, unopened containers.[4] Solutions of this compound, especially when prepared in methanol (B129727), are best stored frozen at -20°C to minimize degradation.[4] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation, which can impact the concentration and stability of the standard.[4]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6] All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[4][5]

Q4: What are the primary hazards associated with this compound?

A4: this compound is classified as harmful if swallowed (Acute toxicity - oral 4).[2] Some safety data sheets also indicate it as highly flammable in liquid form and toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs.[5][6] It is crucial to consult the specific Safety Data Sheet (SDS) provided with your reference material for the most accurate and detailed hazard information.

Q5: How should this compound waste be disposed of?

A5: this compound waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines on cytotoxic drug and chemical waste disposal.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., lower than expected concentration) Degradation of the reference standard. 1. Verify that the storage conditions have been appropriate (2-8°C for solid, -20°C for solutions).[4]2. If using a solution, consider the solvent used. Acetonitrile is generally more stable for cathinones than methanol.[4]3. Check the expiration date of the reference material.4. Perform a purity check using a validated analytical method like HPLC-UV or LC-MS.[4]
Contamination. 1. Always use clean, dedicated spatulas and glassware.[4]2. Never return unused material to the original container.[4]
Inaccurate weighing. 1. Use a calibrated analytical balance.2. Ensure the reference material has equilibrated to room temperature before weighing to avoid moisture absorption.[4]
Difficulty dissolving the reference material. Inappropriate solvent. This compound hydrochloride is soluble in water, methanol, ethanol, DMF, and DMSO.[3] Ensure you are using a suitable solvent.
Unexpected peaks in chromatogram. Metabolites or degradation products. This compound can metabolize or degrade into various products.[8][9] The primary metabolic routes involve N-dealkylation, β-ketone reduction, and demethylenation.[8] Consider the possibility that the unexpected peaks correspond to these compounds.

Quantitative Data Summary

Table 1: Stability of this compound in Biological Matrices

MatrixTemperaturepHHalf-life (t1/2)
Blood20°C731 days[3]
Blood32°C74.8 days[3]
Urine32°C4.013 days[3]
Urine-4°C8.06.2 days[3]
Urine20°C8.011 days[3]
Urine32°C8.03 days[3]

Note: No degradation of this compound was observed at lower temperatures (-20°C and 4°C) in the cited study.[3]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (1 mg/mL)

  • Materials: this compound hydrochloride reference standard, methanol (HPLC grade or higher), calibrated analytical balance, Class A volumetric flask (e.g., 10 mL), amber glass vial with a PTFE-lined cap.

  • Procedure:

    • Allow the this compound reference standard container to equilibrate to room temperature.

    • Accurately weigh 10 mg of the this compound hydrochloride standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, bring the flask to volume with methanol.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

    • Transfer the solution to a labeled, amber glass vial for storage.

    • Store the stock solution at -20°C.[4]

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol and should be adapted and validated for specific instrumentation and experimental needs.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[10]

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[10]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 236.1[10]

    • Product Ions (Q3): Monitor for characteristic product ions (specific transitions should be optimized based on instrument and source conditions).

  • Sample Preparation: Dilute the stock solution to the desired concentration range using the initial mobile phase composition. For biological samples, a sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample to a calibration curve prepared from the reference standard.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Unpack Unpack in Designated Area Inspect->Unpack No Damage Quarantine Quarantine Inspect->Quarantine Damaged SDS Verify Safety Data Sheet Unpack->SDS Store_Solid Store Solid at 2-8°C SDS->Store_Solid Store_Solution Store Solution at -20°C SDS->Store_Solution Log Log in Inventory Store_Solid->Log Store_Solution->Log Equilibrate Equilibrate to Room Temp Log->Equilibrate Weigh Weigh in Ventilated Area Equilibrate->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Use Use in Experiment Prepare_Sol->Use Waste Collect Waste Use->Waste Dispose Dispose as Hazardous Waste Waste->Dispose

Caption: Workflow for Handling and Storage of this compound Reference Materials.

Eutylone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Dealkylation N-dealkylation This compound->N_Dealkylation Beta_Ketone_Reduction β-ketone reduction This compound->Beta_Ketone_Reduction Demethylenation Demethylenation This compound->Demethylenation Hydroxylation Aliphatic Hydroxylation This compound->Hydroxylation Glucuronidation Glucuronidation Beta_Ketone_Reduction->Glucuronidation O_Methylation O-methylation Demethylenation->O_Methylation Sulfation Sulfation O_Methylation->Glucuronidation O_Methylation->Sulfation

References

Technical Support Center: Refinement of Eutylone Extraction Protocols from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction protocols for Eutylone from urine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from urine?

A1: The most common methods for extracting this compound from urine are Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE). Each method has its own advantages and disadvantages in terms of selectivity, recovery, and ease of use.

Q2: Which extraction method offers the highest recovery for this compound?

A2: While recovery can be method-dependent and influenced by various factors, studies on other drugs of abuse have shown that SPE, when optimized, can offer very high and consistent recoveries.[1] SLE also generally provides good recoveries. LLE can have lower recoveries compared to SPE and SLE.[1]

Q3: What are the key differences between SPE, SLE, and LLE?

A3:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to retain the analyte of interest from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a different solvent. SPE is highly selective and can provide very clean extracts.

  • Supported Liquid Extraction (SLE): SLE utilizes an inert solid support onto which the aqueous sample is loaded. An immiscible organic solvent is then passed through the support to selectively elute the analytes, leaving behind interfering substances. SLE is generally faster and less labor-intensive than LLE.[2]

  • Liquid-Liquid Extraction (LLE): LLE involves the partitioning of an analyte between two immiscible liquid phases (typically aqueous and organic). The efficiency of the extraction depends on the analyte's affinity for the organic solvent and the pH of the aqueous phase. LLE is a classic technique but can be more time-consuming and prone to emulsion formation.[2]

Q4: What is the stability of this compound in urine samples?

A4: Synthetic cathinones, including this compound, are generally more stable in acidic urine (pH 4) and at low temperatures. In alkaline urine (pH 8) and at higher temperatures, significant degradation can occur within hours. Proper storage and prompt analysis are crucial to ensure the integrity of the results.

Q5: What are the main metabolites of this compound found in urine?

A5: The primary metabolic pathways for this compound include N-dealkylation, β-ketone reduction, demethylenation, and aliphatic hydroxylation.[3][4] Identifying these metabolites can be crucial for confirming this compound consumption, as they can extend the detection window.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound from urine.

Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.Optimize the elution solvent by increasing its polarity or volume. A mixture of ethyl acetate (B1210297), isopropanol (B130326), and ammonium (B1175870) hydroxide (B78521) is often effective.
Analyte breakthrough during sample loading: The flow rate may be too high, or the sorbent capacity may be exceeded.Decrease the sample loading flow rate to ensure adequate interaction between the analyte and the sorbent. If overload is suspected, use a larger SPE cartridge or dilute the sample.
Improper pH: The pH of the sample may not be optimal for the retention of this compound on the sorbent.Adjust the sample pH to be at least two pH units below the pKa of this compound to ensure it is in its charged form for retention on a cation-exchange sorbent.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of interfering substances: The wash steps may not be sufficient to remove all matrix components.Optimize the wash steps by using a solvent that is strong enough to remove interferences without eluting the analyte. Ensure the column is dried thoroughly before elution.
Inappropriate sorbent selection: The chosen SPE sorbent may not be selective enough for this compound in a complex matrix like urine.Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.
Poor Reproducibility Inconsistent sample pre-treatment: Variations in pH adjustment, hydrolysis, or centrifugation can lead to inconsistent results.Standardize all pre-treatment steps and ensure accurate and consistent execution for all samples.
Variable flow rates: Inconsistent flow rates during loading, washing, and elution can affect recovery and reproducibility.Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure consistent flow rates across all samples.
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Sub-optimal pH: The pH of the aqueous phase may not be suitable for partitioning this compound into the organic phase.Adjust the pH of the urine sample to a basic pH (typically >9) to neutralize the this compound molecule, making it more soluble in the organic solvent.
Inappropriate organic solvent: The chosen organic solvent may have a low affinity for this compound.Select an organic solvent based on the polarity of this compound. A common choice for basic drugs is a mixture of nonpolar and slightly polar solvents like hexane (B92381) and ethyl acetate.
Insufficient mixing: Inadequate vortexing or shaking can lead to incomplete partitioning.Ensure vigorous and consistent mixing for a sufficient amount of time to allow for equilibrium to be reached between the two phases.
Emulsion Formation High concentration of endogenous materials: Urine samples with high lipid or protein content are more prone to emulsion formation.Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. The addition of salt ("salting out") can also help.
Contamination of the Organic Phase Aspiration of the aqueous layer: Inadvertent collection of the aqueous phase during separation can introduce interferences.Carefully separate the layers, leaving a small amount of the organic phase behind to avoid aspirating the aqueous layer.

Data Presentation

Comparison of Extraction Techniques for Drugs of Abuse (General)
Parameter Solid-Phase Extraction (SPE) Supported Liquid Extraction (SLE) Liquid-Liquid Extraction (LLE)
Recovery High and consistentGood to highVariable, can be lower
Matrix Effects Can be minimized with proper method developmentGenerally lower than LLECan be significant
Selectivity HighModerate to highModerate
Speed ModerateFastSlow
Automation Potential HighHighLow
Solvent Consumption Low to moderateModerateHigh
Ease of Use Requires method developmentSimpleCan be complex
This table provides a general comparison. Actual performance will depend on the specific analyte and method optimization.
Validation Data for Supported Liquid Extraction (SLE) of this compound from Urine
Validation Parameter Result
Linearity (ng/mL) 5 - 1000
Correlation Coefficient (r²) > 0.99
Recovery (%) 85 - 110%
Matrix Effect (%) < 15%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Data adapted from a study on the analysis of synthetic cathinones in urine.

Experimental Protocols

Detailed Methodology for Supported Liquid Extraction (SLE)

This protocol is based on a validated method for the determination of this compound in urine samples.[3][4]

1. Sample Pre-treatment:

  • To 200 µL of urine sample, add an internal standard.
  • Vortex mix for 10 seconds.
  • Add 200 µL of 0.1 M ammonium acetate buffer (pH 7).
  • Vortex mix for 10 seconds.

2. Supported Liquid Extraction:

  • Load the pre-treated sample onto an SLE cartridge.
  • Apply a gentle positive pressure or vacuum to initiate the flow of the sample into the sorbent bed.
  • Allow the sample to absorb into the sorbent for 5 minutes.
  • Elute the analyte with two aliquots of 750 µL of a mixture of dichloromethane (B109758) and isopropanol (95:5, v/v).
  • Collect the eluate.

3. Evaporation and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
  • Vortex for 10 seconds and transfer to an autosampler vial for analysis.

General Protocol for Liquid-Liquid Extraction (LLE)

This is a general protocol for the extraction of basic drugs like this compound from urine and should be optimized and validated for specific laboratory conditions.

1. Sample Pre-treatment:

  • To 1 mL of urine sample in a glass tube, add an internal standard.
  • Add a suitable buffer to adjust the pH to approximately 9-10 (e.g., borate (B1201080) buffer).

2. Liquid-Liquid Extraction:

  • Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate, 7:3 v/v).
  • Cap the tube and vortex vigorously for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

3. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Experimental Workflow for Supported Liquid Extraction (SLE)

SLE_Workflow cluster_pretreatment Sample Pre-treatment cluster_sle Supported Liquid Extraction cluster_post_extraction Post-Extraction urine 200 µL Urine Sample is Add Internal Standard urine->is vortex1 Vortex (10s) is->vortex1 buffer Add 200 µL Ammonium Acetate Buffer (pH 7) vortex1->buffer vortex2 Vortex (10s) buffer->vortex2 load Load onto SLE Cartridge vortex2->load absorb Absorb (5 min) load->absorb elute Elute with Dichloromethane: Isopropanol (95:5) absorb->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound extraction from urine using SLE.

Signaling Pathway of this compound's Interaction with Monoamine Transporters

Eutylone_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake & Promotes Efflux Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake

Caption: this compound's mechanism of action on monoamine transporters.

References

Cross-reactivity issues in immunoassay screening for synthetic cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the immunoassay screening of synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpected positive results in my amphetamine/methamphetamine immunoassay when screening for synthetic cathinones?

A1: Unexpected positive results, or false positives, are a known issue when screening for synthetic cathinones with immunoassays designed for other substances like amphetamines or methamphetamines.[1][2] This is due to cross-reactivity, where the antibodies in the immunoassay kit recognize and bind to synthetic cathinone (B1664624) molecules because of their structural similarity to the target analyte.[3] The degree of cross-reactivity can vary significantly depending on the specific synthetic cathinone derivative, its concentration in the sample, and the specific antibody used in the assay.[3][4]

Q2: Can synthetic cathinones cause false-positive results in immunoassays other than those for amphetamine and methamphetamine?

A2: Yes. Some synthetic cathinone derivatives have been reported to cause false-positive results in phencyclidine (PCP) immunoassays.[4][5][6] For instance, MDPV has shown cross-reactivity with some PCP immunoassays.[5][7][8]

Q3: I suspect a sample is positive for synthetic cathinones, but the immunoassay result is negative. What could be the reason?

A3: This is known as a false-negative result and can occur for several reasons. Newer synthetic cathinone analogs may not be recognized by the antibodies in existing immunoassay kits, leading to a lack of detection.[4] Additionally, the concentration of the synthetic cathinone in the sample might be below the detection limit or cutoff concentration of the assay.

Q4: Are there specialized immunoassays available for the detection of synthetic cathinones?

A4: Yes, some manufacturers have developed specialized immunoassays targeting specific synthetic cathinones, such as mephedrone (B570743) and MDPV.[4][9] However, the effectiveness of these assays in detecting the wide array of emerging cathinone derivatives varies, and they may still exhibit cross-reactivity with other analogs.[4][9]

Q5: How should I interpret a positive result from an immunoassay screen for synthetic cathinones?

A5: All positive results from an immunoassay screen should be considered presumptive.[1] Due to the potential for cross-reactivity, a positive result does not definitively identify the substance. It is crucial to confirm all presumptive positive results using a more specific and sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Troubleshooting Guide

Issue: Unexpected Positive Result (Suspected False Positive)

  • Possible Cause 1: Cross-reactivity with a synthetic cathinone.

    • Troubleshooting Step: Review the cross-reactivity data provided by the immunoassay manufacturer. Compare the known cross-reactants with the suspected synthetic cathinone.

    • Action: Proceed with confirmatory analysis using a highly specific method like GC-MS or LC-MS/MS to identify the specific compound.[2]

  • Possible Cause 2: Presence of other structurally related compounds.

    • Troubleshooting Step: Obtain a detailed history of all medications, over-the-counter drugs, and supplements the sample donor may have used.[2] Some medications can cross-react with immunoassays.

    • Action: If a potential cross-reacting medication is identified, confirm the initial result with a confirmatory method.

Issue: Unexpected Negative Result (Suspected False Negative)

  • Possible Cause 1: The specific synthetic cathinone is not recognized by the assay antibody.

    • Troubleshooting Step: Research the cross-reactivity of the specific immunoassay kit with a wide range of newer synthetic cathinone analogs.

    • Action: If a specific novel cathinone is suspected, consider using a targeted and more comprehensive analytical method like LC-MS/MS for screening.

  • Possible Cause 2: The concentration of the synthetic cathinone is below the assay's cutoff.

    • Troubleshooting Step: Review the cutoff concentration of the immunoassay.

    • Action: If low concentrations are expected, a more sensitive analytical method may be required.

Data Presentation

Table 1: Cross-Reactivity of Common Synthetic Cathinones in Amphetamine & Methamphetamine Immunoassays

Substituted CathinoneImmunoassay TypeTarget AnalyteCutoff ConcentrationCross-Reactivity Data
Mephedrone (4-MMC)ELISAAmphetamine500 ng/mLLow to negligible cross-reactivity[4]
Mephedrone (4-MMC)EMIT II PlusAmphetamines500 ng/mLPositive at high concentrations (>20,000 ng/mL)[4]
Methylone (bk-MDMA)EMIT®MDMA500 ng/mLFalse-positive results at 10 µg/mL[4]
Methylone (bk-MDMA)ELISAAmphetamine500 ng/mLLow to negligible cross-reactivity[4]
MDPVEMIT II PlusAmphetamines500 ng/mLNegligible cross-reactivity[4]
MDPVELISAMethamphetamine500 ng/mLNegligible cross-reactivity[4]
CathinoneEMIT II PlusAmphetamines300, 500, 1000 ng/mL>100 µg/mL required for a positive result[4]
MethcathinoneELISAMethamphetamine500 ng/mLSignificant cross-reactivity[4]
2-MMCEMIT®Amphetamine500 ng/mLFalse-positive results at 50 µg/mL[4][10]
3-MMCEMIT®Amphetamine500 ng/mLNo significant cross-reactivity[4]
3-CMCEMIT®MDMA500 ng/mLFalse-positive results at 100 µg/mL[4][10]

Table 2: Performance of Specialized Synthetic Cathinone Immunoassays

Substituted CathinoneImmunoassay (Target)ManufacturerCross-Reactivity (%)
MephedroneRandox DOA-V (Mephedrone/Methcathinone)Randox100[4]
MethcathinoneRandox DOA-V (Mephedrone/Methcathinone)RandoxHigh[4]
EthyloneRandox DOA-V (Mephedrone/Methcathinone)Randox7[11]
BuphedroneRandox DOA-V (Mephedrone/Methcathinone)Randox1[11]
MDPVRandox DOA-V (MDPV)Randox~37-42
NaphyroneRandox DOA-V (MDPV)Randox27[11]
PentyloneRandox DOA-V (MDPV)Randox9[11]
ButyloneRandox DOA-V (MDPV)Randox4[11]

Experimental Protocols

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines the general steps for a competitive ELISA for the qualitative screening of synthetic cathinones.

  • Reagent Preparation:

    • Allow all reagents, calibrators, and controls to reach room temperature before use.

    • Prepare wash buffer by diluting the concentrate with deionized water as per the manufacturer's instructions.

  • Assay Procedure:

    • Add a specific volume of calibrators, controls, and patient samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add the drug-enzyme conjugate to each well.

    • Incubate the plate, typically at room temperature for a specified period (e.g., 60 minutes), to allow for competitive binding.[12]

    • Wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.[12]

    • Add the substrate solution (e.g., TMB) to each well and incubate for a set time (e.g., 30 minutes) to allow for color development.[4]

    • Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).[4]

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

    • The intensity of the color is inversely proportional to the concentration of the drug in the sample.[4]

    • A sample with an absorbance value lower than the cutoff calibrator is considered presumptively positive.

2. Enzyme Multiplied Immunoassay Technique (EMIT) Protocol

This protocol describes the general principles of a homogeneous enzyme immunoassay for the detection of synthetic cathinones and other drugs of abuse. These assays are typically performed on automated clinical chemistry analyzers.

  • Principle: The assay is based on competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for antibody binding sites. Enzyme activity is reduced when the enzyme-labeled drug is bound to the antibody.

  • Assay Procedure (Automated):

    • The sample (e.g., urine) is mixed with the antibody reagent.

    • The enzyme-labeled drug conjugate is then added.

    • The mixture is incubated, and the enzyme substrate (glucose-6-phosphate) and coenzyme (NAD+) are added.

    • The analyzer measures the rate of NADH formation by monitoring the change in absorbance at 340 nm.

  • Data Interpretation:

    • The enzyme activity is directly proportional to the concentration of the drug in the sample.[13]

    • The analyzer calculates the drug concentration based on a calibration curve generated from calibrators with known concentrations.

    • Results are reported as positive or negative based on a pre-defined cutoff concentration.

Visualizations

Troubleshooting_Workflow_for_Suspected_False_Positive Troubleshooting Workflow for Suspected False-Positive Results start Start: Unexpected Positive Immunoassay Result check_cross_reactivity Review Manufacturer's Cross-Reactivity Data start->check_cross_reactivity obtain_history Obtain Patient Medication and Substance Use History start->obtain_history is_cross_reactant_known Is a Known Cross-Reactant Present or Suspected? check_cross_reactivity->is_cross_reactant_known obtain_history->is_cross_reactant_known confirm_result Perform Confirmatory Analysis (e.g., LC-MS/MS) is_cross_reactant_known->confirm_result Yes is_cross_reactant_known->confirm_result No/Uncertain interpret_result Interpret Confirmatory Results confirm_result->interpret_result report_confirmed_positive Report Confirmed Positive Result interpret_result->report_confirmed_positive Analyte Detected report_false_positive Report Initial Screen as False Positive interpret_result->report_false_positive Analyte Not Detected

Caption: Troubleshooting workflow for a suspected false-positive result.

Competitive_Immunoassay_Principle Principle of Competitive Immunoassay cluster_negative Negative Sample cluster_positive Positive Sample neg_antibody Antibody neg_enzyme_drug Enzyme-labeled Drug neg_antibody->neg_enzyme_drug Binds neg_substrate Substrate neg_enzyme_drug->neg_substrate Blocked neg_product No/Low Signal neg_substrate->neg_product pos_antibody Antibody pos_drug Drug in Sample pos_antibody->pos_drug Binds pos_enzyme_drug Enzyme-labeled Drug pos_substrate Substrate pos_enzyme_drug->pos_substrate Active pos_product Signal Generated pos_substrate->pos_product

Caption: Principle of a competitive immunoassay for drug detection.

References

Technical Support Center: Eutylone Stability in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pH-dependent stability of eutylone in urine samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the main factor affecting the stability of this compound in urine samples?

A1: The stability of this compound in urine is highly dependent on both the pH of the sample and the storage temperature.[1][2][3] this compound, like other synthetic cathinones, is considerably more stable in acidic urine (pH 4) compared to alkaline urine (pH 8).[2][3]

Q2: How does storage temperature influence this compound stability?

A2: Lower storage temperatures significantly improve the stability of this compound. For instance, no degradation of this compound was observed at lower temperatures (-20°C) in acidic urine over a six-month period.[3][4] Conversely, at elevated temperatures (32°C) in alkaline urine, significant losses can occur within hours.[2][3]

Q3: What is the expected half-life of this compound in urine under different conditions?

A3: The half-life of this compound varies significantly with pH and temperature. In acidic urine (pH 4.0) at 32°C, the half-life is approximately 13 days.[4] In alkaline urine (pH 8.0), the half-life is shorter: 11 days at 20°C and only 3 days at 32°C.[4] At -4°C in alkaline urine, the half-life is around 6.2 days.[4]

Q4: Does the initial concentration of this compound in the urine sample affect its stability?

A4: Studies have shown that the stability of this compound and other synthetic cathinones in urine is not dependent on the initial concentration of the analyte.[1] Stability is primarily influenced by pH and temperature.

Q5: Are there any structural features of this compound that contribute to its stability?

A5: Yes, the 3,4-methylenedioxy group in the structure of this compound has a significant stabilizing effect compared to other synthetic cathinones that lack this feature.[2][4] Cathinones with a tertiary amine (pyrrolidine group) are also generally more stable, though this compound possesses a secondary amine.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable this compound concentration in a known positive sample. The urine sample may have been stored at room or elevated temperatures, especially if the urine pH was alkaline.For future samples, ensure immediate refrigeration (4°C) or freezing (-20°C) after collection. If possible, adjust the urine pH to be acidic (around pH 4) to improve stability.[2][3]
Inconsistent quantitative results upon reanalysis of the same sample. The sample pH may have changed during storage, or it was subjected to freeze-thaw cycles. Even when frozen, a slight increase in urine pH can occur over time.Minimize freeze-thaw cycles. Before analysis, re-verify the pH of the urine sample. Always adhere to a strict and consistent storage protocol.
Degradation is observed even in frozen samples. The urine pH might be alkaline. In alkaline urine (pH 8), degradation can still occur, albeit at a slower rate, even at freezing temperatures.[4]For long-term storage, acidifying the urine sample to pH 4 is the most effective way to preserve this compound.[2][3]

Quantitative Data Summary

The stability of this compound in urine is significantly influenced by pH and storage temperature. The following tables summarize the half-life data from stability studies.

Table 1: Half-life of this compound in Urine at Different pH and Temperatures

pHTemperatureHalf-life
4.032°C13 days[4]
8.032°C3 days[4]
8.020°C11 days[4]
8.0-4°C6.2 days[4]

Note: No degradation of this compound was observed at lower temperatures in acidic urine (pH 4) during the study period, precluding half-life determination under those conditions.[3][4]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Urine

This protocol outlines a systematic approach to evaluate the stability of this compound in urine samples under varying pH and temperature conditions.[1][3][4]

1. Sample Preparation:

  • Obtain drug-free human urine.
  • Adjust the pH of urine aliquots to pH 4 and pH 8 using appropriate buffers (e.g., phosphate (B84403) buffer).
  • Fortify the urine samples with this compound at two different concentrations (e.g., 100 ng/mL and 1,000 ng/mL) to assess concentration dependence.[1][4]

2. Storage Conditions:

  • Divide the fortified urine samples into smaller aliquots for analysis at different time points.
  • Store the aliquots at four different temperatures: -20°C (freezer), 4°C (refrigerator), 20°C (ambient), and 32°C (elevated).[1][4]

3. Sample Analysis:

  • At specified time intervals (e.g., day 0, 1, 7, 30, 90, 180), retrieve the samples from each storage condition.
  • Perform sample extraction. A common method is Solid Phase Extraction (SPE).[1]
  • Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS).[1][4]

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at day 0.
  • Determine the half-life of this compound under each condition by plotting the concentration versus time.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation urine Drug-Free Urine ph_adjust Adjust pH to 4 & 8 urine->ph_adjust fortify Fortify with this compound (100 & 1000 ng/mL) ph_adjust->fortify storage_temps Store at: -20°C, 4°C, 20°C, 32°C fortify->storage_temps sampling Retrieve Samples at Time Intervals storage_temps->sampling extraction Solid Phase Extraction sampling->extraction lcms LC-Q/TOF-MS Analysis extraction->lcms calc Calculate % Remaining lcms->calc halflife Determine Half-Life calc->halflife

Caption: Workflow for assessing this compound stability in urine.

logical_relationship Factors Influencing this compound Stability in Urine cluster_factors Primary Factors cluster_conditions Conditions cluster_outcome Stability Outcome ph Urine pH acidic Acidic (pH 4) ph->acidic alkaline Alkaline (pH 8) ph->alkaline temp Storage Temperature low_temp Low Temp (-20°C, 4°C) temp->low_temp high_temp High Temp (20°C, 32°C) temp->high_temp stable High Stability acidic->stable unstable Low Stability (Degradation) alkaline->unstable low_temp->stable high_temp->unstable

Caption: Key factors affecting this compound's stability in urine.

References

Validation & Comparative

A Comparative Analysis of LC-MS/MS and GC-MS Methods for the Quantification of Eutylone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances such as eutylone is paramount. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation and comparison of these methods for the analysis of this compound, supported by experimental data from various studies.

This compound, a synthetic cathinone (B1664624), has seen a rise in abuse, necessitating robust and reliable analytical methods for its detection and quantification in forensic and clinical settings. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, yet they differ in their principles, sample preparation requirements, and overall performance characteristics.

Quantitative Performance Comparison

The following tables summarize the quantitative validation parameters for LC-MS/MS and GC-MS methods for the determination of this compound and other synthetic cathinones as reported in the scientific literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for Synthetic Cathinones

Analyte(s)MatrixLinearity (ng/mL)LOQ (ng/mL)LOD (ng/mL)Reference
30 Synthetic Cathinones (including this compound)Postmortem Blood1 - 50011[1][2]
16 Synthetic Cathinones and 10 MetabolitesUrine---[3]
This compound and MetabolitesUrine---[4][5]
7 Synthetic CathinonesPostmortem Blood, Serum, Liver, Brain0.01 - 0.5 mg/L--[6]

Table 2: Performance Characteristics of GC-MS Methods for Synthetic Cathinones

Analyte(s)MatrixLinearity (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
6 Emerging CathinonesBlood10 - 800105[7]
4-CMC, NEP, NEHOral Fluid, Sweat---[8]

Note: A direct side-by-side cross-validation study for this compound was not available in the reviewed literature. The data presented is a compilation from separate validated methods.

Experimental Protocols

LC-MS/MS Methodology

A common approach for the analysis of this compound in biological samples using LC-MS/MS involves the following steps:

  • Sample Preparation: A solid-phase extraction (SPE) is frequently employed to clean up and concentrate the sample. For instance, a mixed-mode cation exchange SPE can be used for postmortem blood.[1][2]

  • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate this compound from other matrix components and analytes. A typical column is a C18, and the mobile phase often consists of a gradient of ammonium (B1175870) formate (B1220265) buffer and an organic solvent like methanol (B129727) or acetonitrile.[9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is achieved through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[1][2]

GC-MS Methodology

The general workflow for this compound analysis by GC-MS includes:

  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample purification.[7] For some synthetic cathinones, a derivatization step, for example with pentafluoropropionic anhydride, is performed to improve the chromatographic properties and thermal stability of the analytes.[8]

  • Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polar phase) is used for separation. The oven temperature is programmed to ramp up to achieve optimal separation.

  • Mass Spectrometric Detection: A mass spectrometer, often a single quadrupole or a tandem mass spectrometer (MS/MS), is used for detection. Electron ionization (EI) is the typical ionization technique.

Comparative Overview

FeatureLC-MS/MSGC-MS
Analyte Suitability Well-suited for polar, non-volatile, and thermally labile compounds like this compound.Can analyze a wide range of volatile compounds. May require derivatization for polar compounds.
Sample Preparation Often requires solid-phase extraction for complex matrices.May involve liquid-liquid extraction and mandatory derivatization for certain analytes.[8]
Sensitivity & Selectivity Generally offers higher sensitivity and selectivity, especially with tandem MS.Good sensitivity and selectivity, which can be enhanced with tandem MS.
Run Time Chromatographic runs are typically short.Run times can be longer compared to LC methods.
Matrix Effects Susceptible to ion suppression or enhancement from matrix components.Less prone to matrix effects compared to ESI-based LC-MS/MS.
Instrumentation Cost Generally higher initial instrument cost.More cost-effective instrumentation.

This compound's Mechanism of Action

This compound primarily acts as a monoamine transporter inhibitor, affecting the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[10][11][12][13] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in its stimulant and psychoactive effects.

Eutylone_Mechanism Figure 1: Simplified Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake

Caption: Simplified diagram of this compound's inhibitory action on monoamine transporters.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for the analysis of this compound using both LC-MS/MS and GC-MS.

Analytical_Workflow Figure 2: Comparative Analytical Workflow cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow Sample Biological Sample (Blood, Urine, etc.) SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid or Solid-Phase Extraction Sample->LLE LC Liquid Chromatography SPE->LC MSMS_LC Tandem Mass Spectrometry LC->MSMS_LC Data_LC Data Analysis MSMS_LC->Data_LC Deriv Derivatization (Optional) LLE->Deriv GC Gas Chromatography Deriv->GC MS_GC Mass Spectrometry GC->MS_GC Data_GC Data Analysis MS_GC->Data_GC

Caption: Generalized workflows for LC-MS/MS and GC-MS analysis of this compound.

References

Unmasking Eutylone: A Comparative Guide to Identifying Unique Biomarkers of Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS) presents a significant challenge to forensic toxicology and clinical analysis. Among these, the synthetic cathinone (B1664624) eutylone has emerged as a prevalent adulterant and substitute for MDMA, leading to a pressing need for reliable methods to detect its use. This guide provides a comprehensive comparison of unique biomarkers for this compound consumption, supported by experimental data and detailed methodologies, to aid researchers in the accurate identification of this substance in biological samples.

Distinguishing this compound: A Tale Told by Metabolites

This compound undergoes extensive metabolism in the body, offering a rich source of potential biomarkers. The primary metabolic pathways include the reduction of the β-keto group, demethylenation of the methylenedioxy ring followed by O-methylation, N-dealkylation, and aliphatic hydroxylation. These reactions, followed by Phase II glucuronidation, result in a variety of metabolites, some of which are unique to this compound and can distinguish its use from other synthetic cathinones.[1][2]

Based on in vitro and in vivo studies, three key metabolites have been proposed as the most appropriate biomarkers for identifying this compound consumption:

  • β-Keto-reduced this compound: This metabolite is formed by the reduction of the ketone group.

  • Demethylenated and O-methylated this compound: This metabolite results from the opening of the methylenedioxy ring, followed by methylation.

  • β-Keto-reduced, demethylenated, and O-methylated this compound: This metabolite undergoes both β-keto reduction and modification of the methylenedioxy group.[1][2]

One study has specifically highlighted the identification of a unique biomarker for this compound, alongside another metabolite that is also common to butylone, underscoring the importance of selecting highly specific targets for analysis.

Quantitative Analysis of this compound and its Biomarkers

The following table summarizes the concentrations of this compound and its key metabolite found in various biological samples from forensic cases. This data is crucial for establishing detection windows and cutoff levels in analytical testing.

AnalyteMatrixConcentration Range (ng/mL)Mean Concentration (ng/mL)Median Concentration (ng/mL)Notes
This compound Postmortem Blood1.2 - 11,0001020110Data from 67 cases.
This compound DUID Blood17 - 3600942140Data from 7 cases.
β-Keto-reduced this compound Blood54 - 67--Quantified in two intoxication cases.

Comparative Biomarkers of Other Synthetic Cathinones

To confidently identify this compound consumption, it is essential to differentiate its biomarkers from those of other structurally similar synthetic cathinones.

Synthetic CathinoneUnique Biomarker(s)Major Metabolic Pathways
Dibutylone Hydrogenated (β-keto reduced) metaboliteβ-keto reduction, N-demethylation
N-ethylpentylone (Ephylone) β-keto reduced alcohol metaboliteβ-keto reduction
Pentylone No single unique biomarker definitively identified; combination of metabolites may be necessary.β-keto reduction, N-dealkylation
Methylone Parent drug in oral fluid for recent use.N-demethylation, demethylenation, O-methylation

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol outlines a general procedure for the extraction of synthetic cathinones and their metabolites from urine using a mixed-mode cation exchange (MCX) solid-phase extraction cartridge.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Acidify the sample by adding 100 µL of 1 M formic acid.

  • Column Conditioning: Condition the MCX SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Instrumental Analysis: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

This section provides typical parameters for the analysis of synthetic cathinone metabolites.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used for fragmentation to aid in metabolite identification.

    • Acquisition Mode: Full scan with data-dependent or independent MS/MS.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic fate of this compound, a typical analytical workflow, and a comparison of key biomarkers.

This compound Metabolic Pathway cluster_key Metabolic Transformations This compound This compound N_Dealkylation N-Dealkylation This compound->N_Dealkylation Beta_Keto_Reduction β-Keto Reduction This compound->Beta_Keto_Reduction Demethylenation Demethylenation This compound->Demethylenation Hydroxylation Aliphatic Hydroxylation This compound->Hydroxylation Glucuronidation Phase II Glucuronidation N_Dealkylation->Glucuronidation Beta_Keto_Reduction->Glucuronidation O_Methylation O-Methylation Demethylenation->O_Methylation O_Methylation->Glucuronidation Hydroxylation->Glucuronidation Primary Pathways Primary Pathways Secondary Pathways Secondary Pathways Conjugation Conjugation

Caption: Metabolic pathway of this compound.

Analytical Workflow for Biomarker Identification Sample Urine/Blood Sample SPE Solid-Phase Extraction Sample->SPE LC_QTOF_MS LC-QTOF-MS Analysis SPE->LC_QTOF_MS Data_Processing Data Processing and Metabolite Identification LC_QTOF_MS->Data_Processing Biomarker_Validation Biomarker Validation Data_Processing->Biomarker_Validation

Caption: Experimental workflow for biomarker identification.

Caption: Comparison of unique biomarkers.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationships of Methylenedioxy-Substituted Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances that dictate the potent and varied pharmacological effects of methylenedioxy-substituted cathinones reveals a fascinating interplay between molecular structure and biological activity. These synthetic stimulants, often components of "bath salts," exert their powerful effects by targeting the brain's monoamine systems. This guide provides a comparative analysis of their structure-activity relationships (SAR), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

The core structure of synthetic cathinones is a β-keto-phenethylamine. The addition of a 3,4-methylenedioxy group to the phenyl ring, a feature shared with MDMA, significantly influences their pharmacological profile. This guide will explore how modifications to the alkyl chain, the nitrogen substituent, and the phenyl ring systematically alter the potency and selectivity of these compounds for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Comparative Pharmacological Profiles: Transporter Blockers vs. Releasers

Methylenedioxy-substituted cathinones can be broadly categorized into two main functional classes based on their interaction with monoamine transporters: transporter inhibitors (blockers) and transporter substrates (releasers). This functional divergence is largely determined by the nature of the nitrogen substituent.

  • Pyrrolidinophenones (Transporter Blockers): Cathinones containing a pyrrolidine (B122466) ring, such as 3,4-methylenedioxypyrovalerone (MDPV), act as potent uptake inhibitors at DAT and NET, with significantly less activity at SERT.[1][2][3] This mechanism is akin to cocaine, where the drug blocks the reuptake of dopamine and norepinephrine, leading to their accumulation in the synaptic cleft.[4][5] The presence of the bulky pyrrolidine ring is a key determinant of this inhibitor profile.[1][3]

  • Ring-Substituted Cathinones (Transporter Substrates): In contrast, compounds like methylone (3,4-methylenedioxy-N-methylcathinone), which have a less sterically hindered secondary amine, act as transporter substrates.[1] Similar to amphetamines, they are transported into the neuron and induce the reverse transport or release of monoamine neurotransmitters.[1][6] Methylone and similar compounds are generally non-selective substrates, promoting the release of dopamine, norepinephrine, and serotonin.[1]

Key Structural-Activity Relationship Principles

Systematic modifications to the cathinone (B1664624) scaffold have provided critical insights into the structural requirements for potent and selective activity at monoamine transporters.

The Influence of the α-Alkyl Chain

The length of the alkyl chain at the α-carbon position plays a crucial role in determining the potency of pyrrolidinophenones at DAT and NET.[2][7]

  • Increasing Chain Length: For α-pyrrolidinophenones, increasing the length of the α-carbon chain generally leads to a higher affinity and potency for both DAT and NET.[7][8] For instance, the rank order of in vivo locomotor stimulant potency parallels their DAT activity: MDPV (propyl chain) > α-PVP (propyl chain, no methylenedioxy) > α-PBP (ethyl chain) > α-PPP (methyl chain).[2][3]

The Role of the 3,4-Methylenedioxy Group

The presence of the 3,4-methylenedioxy moiety on the phenyl ring significantly impacts selectivity, particularly for SERT.

  • Increased SERT Affinity: The addition of a 3,4-methylenedioxy group generally increases the affinity and potency of cathinones for SERT.[7][9][10] For example, adding this group to pentedrone (B609907) to form pentylone (B609909) increases SERT affinity and potency by 5- to 10-fold.[7] This structural feature often shifts the pharmacological profile towards a more "empathogenic" effect, similar to MDMA.

Phenyl Ring Substitutions

Substitutions on the phenyl ring can further modulate the activity and selectivity of these compounds.

  • Para-Substitutions: Larger substituents at the para-position of the phenyl ring tend to increase selectivity for SERT over DAT.[9] For instance, a p-trifluoromethyl substitution on the methcathinone (B1676376) scaffold enhances SERT selectivity.[9][11]

Quantitative Comparison of Transporter Interactions

The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of key methylenedioxy-substituted cathinones and related compounds at human monoamine transporters.

Table 1: Binding Affinities (Kᵢ, nM) of Methylenedioxy-Substituted Cathinones at Human Monoamine Transporters

CompoundhDAT Kᵢ (nM)hNET Kᵢ (nM)hSERT Kᵢ (nM)
MDPV2.13 (S-isomer)9.86 (S-isomer)>10,000
3,4-MDPPP161.4-16,140
3,4-MDPBP---
Methylone16724438.6
Pentylone45.618091.3

Data compiled from various sources.[7][12]

Table 2: Uptake Inhibition (IC₅₀, nM) of Methylenedioxy-Substituted Cathinones at Human Monoamine Transporters

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)
MDPV4.8516.84>10,000
α-PVP14.239.441,000
α-PBP43.1113>100,000
α-PPP12946.7>100,000
Methylone136219108
Mephedrone148108158

Data compiled from various sources.[1][2][12]

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor or transporter.

  • Preparation of Cell Membranes: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are harvested and homogenized. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation and Counting: The reaction is terminated by rapid filtration to separate the bound from the unbound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into nerve terminals.

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.

  • Uptake Reaction: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compound.

  • Termination and Measurement: The uptake is terminated by rapid filtration or by adding a stop solution. The amount of radioactivity taken up by the synaptosomes is then quantified.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles for methylenedioxy-substituted cathinones.

SAR_Pyrrolidinophenones cluster_backbone Pyrrolidinophenone Backbone cluster_modifications Structural Modifications cluster_activity Pharmacological Activity Core Phenyl-β-keto-pyrrolidine Methylenedioxy 3,4-Methylenedioxy Group AlphaAlkyl α-Alkyl Chain Length SERT_Affinity Increased SERT Affinity Methylenedioxy->SERT_Affinity Increases DAT_NET_Potency Increased DAT/NET Potency AlphaAlkyl->DAT_NET_Potency Longer chain increases

Caption: SAR of Pyrrolidinophenones.

Transporter_Interaction cluster_substituent Nitrogen Substituent cluster_mechanism Mechanism of Action Cathinone_Core Cathinone Scaffold Pyrrolidine Bulky Pyrrolidine Ring Cathinone_Core->Pyrrolidine Secondary_Amine Less Hindered Amine (e.g., -NHCH3) Cathinone_Core->Secondary_Amine Blocker Transporter Inhibitor (Blocker) Pyrrolidine->Blocker Substrate Transporter Substrate (Releaser) Secondary_Amine->Substrate

Caption: N-Substituent dictates mechanism.

References

Comparative Analysis of Locomotor Stimulant Effects: Eutylone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the locomotor stimulant properties of the synthetic cathinone (B1664624) eutylone and its structural isomers, dibutylone (B1660615) and pentylone (B609909).

This guide provides a comparative overview of the locomotor stimulation effects of this compound and its isomers, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological profiles of these emerging psychoactive substances.

Quantitative Data Summary

The locomotor stimulant effects of this compound and its structural isomers, dibutylone and pentylone, have been quantified in mice. The following table summarizes the median effective dose (ED50) required to induce locomotor stimulation. A lower ED50 value indicates higher potency.

CompoundED50 (mg/kg, s.c.)
This compound~2.11
Pentylone~2.79
Dibutylone~17.55
Cocaine~4.75

Data sourced from Glatfelter et al., 2021.[1]

This compound was found to be the most potent and efficacious of the isomers in stimulating dose-related locomotion in mice.[1][2][3][4]

Experimental Protocols

The following methodology was employed to assess the in vivo locomotor activity of this compound and its isomers in mice.[1]

Subjects:

  • Male C57BL/6J mice were used in the study.

Apparatus:

  • Locomotor activity was measured in clear polycarbonate chambers equipped with infrared photobeams to track animal movement.

Procedure:

  • Habituation: Mice were placed in the activity chambers for a 30-minute habituation period before drug administration.[1]

  • Drug Administration: this compound, pentylone, or dibutylone was administered subcutaneously (s.c.) at doses of 0 (saline vehicle), 3, 10, or 30 mg/kg.[1]

  • Data Collection: Total distance traveled (locomotor activity) was recorded for 2 hours immediately following the injection.[1]

  • Data Analysis: The dose-response curves were analyzed to determine the ED50 values for locomotor stimulation using nonlinear regression.[1]

Signaling Pathways and Mechanism of Action

The locomotor stimulant effects of this compound and its isomers are primarily mediated by their interaction with monoamine transporters in the brain.[1][5] All three compounds—this compound, dibutylone, and pentylone—inhibit the reuptake of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET).[1][2][3] The effects at DAT are notably more potent, which is a key predictor of motor stimulation.[1]

A key difference lies in their interaction with the serotonin (B10506) transporter (SERT). This compound and pentylone are inhibitors of SERT, and also act as weak partial substrates, meaning they can induce some serotonin release.[1][2][3][4] In contrast, dibutylone does not significantly interact with SERT.[1][2][3] This lack of serotonergic activity in dibutylone may contribute to its lower potency as a locomotor stimulant compared to this compound and pentylone.[1]

This compound is described as a hybrid transporter compound, acting as an uptake inhibitor at DAT and NET, and a substrate at SERT.[1][2][4]

Visualizations

The following diagrams illustrate the experimental workflow for assessing locomotor activity and the signaling pathways involved.

G cluster_0 Experimental Workflow: Locomotor Activity Assessment A Acclimation (30 minutes in test chamber) B Drug Administration (Subcutaneous Injection) - this compound - Pentylone - Dibutylone - Vehicle (Saline) A->B C Data Collection (2-hour locomotor activity recording) B->C D Data Analysis (Non-linear regression to determine ED50) C->D

Caption: Experimental workflow for in vivo locomotor activity assessment.

G cluster_1 Signaling Pathway: Monoamine Transporter Interaction cluster_this compound This compound cluster_pentylone Pentylone cluster_dibutylone Dibutylone cluster_transporters Monoamine Transporters This compound This compound DAT DAT (Dopamine Transporter) This compound->DAT Inhibition NET NET (Norepinephrine Transporter) This compound->NET Inhibition SERT SERT (Serotonin Transporter) This compound->SERT Inhibition & Partial Release Pentylone Pentylone Pentylone->DAT Inhibition Pentylone->NET Inhibition Pentylone->SERT Inhibition & Partial Release Dibutylone Dibutylone Dibutylone->DAT Inhibition Dibutylone->NET Inhibition

Caption: Interaction of this compound and its isomers with monoamine transporters.

References

Differentiating Eutylone from MDMA: A Forensic Analyst's Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS) presents a significant challenge to forensic laboratories worldwide. Eutylone (bk-EBDB), a synthetic cathinone, is frequently sold as or found in samples suspected to be MDMA ("Ecstasy" or "Molly"), posing public health risks due to its different pharmacological profile and potency.[1] This guide provides a comprehensive comparison of analytical techniques and pharmacological data to aid in the definitive differentiation of this compound from MDMA in forensic samples.

Spectroscopic and Chromatographic Differentiation

Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are powerful tools for the unambiguous identification of this compound and MDMA. While sharing a similar phenethylamine (B48288) core, their structural differences lead to distinct analytical signatures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis separates compounds based on their retention time in a chromatographic column, followed by mass spectrometry which fragments the molecules and provides a characteristic mass spectrum. The primary fragmentations for both this compound and MDMA occur via α-cleavage.[2][3]

Table 1: GC-MS Data for this compound and MDMA

AnalyteRetention Time (min)Base Peak (m/z)Other Characteristic Fragment Ions (m/z)
This compound9.28[4]86.0964[4]58.0651, 149.0235, 121.0286, 65.0386[4]
MDMA10.6[2]58[2]135, 136, 162[2][5][6]

Note: Retention times are highly dependent on the specific GC method (e.g., column type, temperature program) and should be confirmed with a certified reference standard.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies substances based on their absorption of infrared light, which corresponds to the vibrational frequencies of their chemical bonds. The spectra of this compound and MDMA exhibit unique peaks that allow for their differentiation.

Table 2: Characteristic FTIR Absorption Peaks for this compound and MDMA (cm⁻¹)

This compound[7]MDMA[7]
1682 (C=O stretch)~3400 (O-H stretch, if hydrated)[8]
15032970-2800 (C-H stretch)
14881490
14361440
13631250
12561100
10921040
1035930
935840
840720
800

Note: The FTIR spectrum of MDMA can be affected by polymorphism and the presence of water of crystallization, which may result in different spectral features.[8]

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general procedure for the analysis of synthetic cathinones.

  • Sample Preparation:

    • Accurately weigh a representative sample of the suspected material.

    • Prepare a solution at a concentration of 1 mg/mL in methanol.

    • Include an internal standard for quantitative analysis if required.

  • GC-MS Operating Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Program: Initial temperature of 170 °C for 1 min, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 min, followed by a ramp at 50 °C/min to 325 °C and a final hold for 6.1 min.[4]

    • MS Transfer Line Temperature: 235 °C

    • MS Source Temperature: 280 °C

    • MS Quadrupole Temperature: 180 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550 amu

  • Data Analysis:

    • Compare the retention time and mass spectrum of the unknown sample to a certified reference standard of this compound and MDMA analyzed under the same conditions.

FTIR Analysis Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the powdered sample directly onto the ATR crystal.

  • FTIR-ATR Operating Conditions:

    • Accessory: Diamond ATR

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise dependent)

  • Data Analysis:

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

    • Compare the resulting spectrum of the unknown sample against a spectral library containing reference spectra for this compound and MDMA.

Visualizing the Analytical Workflow

Analytical Workflow for this compound and MDMA Differentiation cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Forensic Sample Forensic Sample GC-MS GC-MS Forensic Sample->GC-MS FTIR FTIR Forensic Sample->FTIR Retention Time Retention Time GC-MS->Retention Time Mass Spectrum Mass Spectrum GC-MS->Mass Spectrum IR Spectrum IR Spectrum FTIR->IR Spectrum Library Match Library Match Retention Time->Library Match Mass Spectrum->Library Match IR Spectrum->Library Match Identification Identification Library Match->Identification

Caption: Workflow for differentiating this compound and MDMA.

Pharmacological Comparison: Interaction with Monoamine Transporters

This compound and MDMA both exert their psychoactive effects by interacting with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters in the brain.[9][10] However, their potencies and mechanisms of action at these transporters differ, leading to distinct pharmacological and toxicological profiles. This compound is a hybrid transporter compound, acting as an uptake inhibitor at DAT and NET, but as a substrate and partial releasing agent at SERT.[9] MDMA is a potent releaser of serotonin, and to a lesser extent, dopamine and norepinephrine.[10]

Table 3: Monoamine Transporter Affinity and Potency

CompoundTransporterKᵢ (nM)IC₅₀ (nM)
This compound DAT640[2]281[2]
NET1,870[2]1,210[9]
SERT8,500[2]640[2]
MDMA DAT8,290 (human)[9]-
NET1,190 (human)[9]-
SERT2,410 (human)[9]-

Kᵢ (inhibition constant) represents the affinity of the drug for the transporter. A lower Kᵢ value indicates a higher affinity. IC₅₀ (half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the transporter's activity.

Signaling Pathway Overview

The differential interaction of this compound and MDMA with monoamine transporters leads to distinct downstream signaling and neurochemical effects.

Monoamine Transporter Interaction cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_drugs Psychoactive Substances cluster_effects Primary Mechanism Dopamine Dopamine DAT DAT Dopamine->DAT Uptake Norepinephrine Norepinephrine NET NET Norepinephrine->NET Uptake Serotonin Serotonin SERT SERT Serotonin->SERT Uptake Inhibition Inhibition DAT->Inhibition NET->Inhibition Release Release SERT->Release This compound This compound This compound->DAT Inhibits This compound->NET Inhibits This compound->SERT Partial Release MDMA MDMA MDMA->DAT Inhibits/Releases MDMA->NET Inhibits/Releases MDMA->SERT Potent Release

Caption: this compound and MDMA interactions with monoamine transporters.

References

Quantitative Analysis of Eutylone in Oral Fluid: A Comparative Guide to Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated quantitative methods for the detection of Eutylone in oral fluid. This document summarizes key performance data, details experimental protocols, and visualizes the analytical workflow.

The increasing prevalence of synthetic cathinones, such as this compound, necessitates robust and reliable analytical methods for their detection in biological matrices. Oral fluid serves as a valuable, non-invasive specimen for monitoring drug consumption. This guide focuses on the validation of quantitative methods for this compound in this matrix, offering a comparative overview of different analytical approaches.

Comparative Analysis of Quantitative Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of this compound in oral fluid due to its high sensitivity and selectivity.[1][2][3][4][5][6][7][8] Alternative methods, such as electrochemical detection, are being explored for rapid screening purposes.[9] The following tables summarize the validation parameters of various published methods.

Table 1: LC-MS/MS Method Validation Parameters for this compound and Other Synthetic Cathinones in Oral Fluid

Analyte(s)Sample PreparationLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (% of target)Precision (% RSD)Reference
Ten Synthetic Cathinones (including this compound)Microextraction by packed sorbent (MEPS)0.1 - 250.050.1Not ReportedNot Reported[3]
Twenty-Four Synthetic Cannabinoids and Cathinone DerivativesSolid Phase Extraction (SPE)2.5 - 50012.585.3 - 108.41.9 - 14[5]
Ten Synthetic CathinonesProtein Precipitation0.5-5 to 250Not Reported0.5 - 5Not ReportedNot Reported[5]
Five Synthetic CathinonesNot Specified0.2 - 10 (Carfentanil) / 1 - 50 (others)0.1 (Carfentanil) / 0.5 (others)Not ReportedWithin acceptable limitsNot Reported[1]

Table 2: Comparison of LC-HRMS and LC-MS/MS for Synthetic Cathinone Analysis in Oral Fluid

ParameterLC-HRMS (Orbitrap)LC-MS/MS (QqQ)ConclusionReference
Method Detection Limits (MDLs) (ng/mL)0.005 - 0.0350.040 - 0.160LC-HRMS showed better sensitivity in this study.[6]
AccuracyWithin ±20% (low conc.) and ±15% (high conc.)Within ±20% (low conc.) and ±15% (high conc.)No significant differences observed.[6]

Table 3: Electrochemical Detection Method for this compound

MethodElectrodeLimit of Detection (LOD)Key FeatureReference
Differential Pulse Voltammetry (DPV)Carbon Graphite Screen Printed Electrode (SPE-Gr)0.33 μmol dm⁻³Rapid and inexpensive screening.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols based on the reviewed literature for the quantification of this compound in oral fluid using LC-MS/MS.

1. Sample Preparation: Microextraction by Packed Sorbent (MEPS)

  • Objective: To extract and concentrate synthetic cathinones from oral fluid samples.

  • Procedure:

    • Collect oral fluid samples using a collection device (e.g., Quantisal™).[3]

    • Take a 200 µL aliquot of the oral fluid sample.[3]

    • Utilize a C18 MEPS cartridge installed on a semi-automated pipette for extraction.[3]

    • Elute the analytes from the cartridge.

    • The eluate is then ready for LC-MS/MS analysis.[3]

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To clean up the sample matrix and isolate the analytes of interest.

  • Procedure:

    • Dilute oral fluid samples (e.g., 1/3 with water).[5]

    • Load the diluted sample onto an appropriate SPE cartridge (e.g., Oasis MCX for urine samples, which can be adapted for oral fluid).[7]

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS injection.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate, detect, and quantify this compound.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5][7]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., Kinetex F5, 50 mm × 3 mm × 2.6 μm) is typically used.[5]

    • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile (B52724) is common.[5]

    • Flow Rate: Optimized for the specific column and separation.

    • Run Time: Chromatographic separation is often achieved in a short time, for instance, 7.5 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[7]

    • Source Parameters: Parameters such as gas flow rate, gas temperature, nebulizer pressure, and capillary voltage are optimized to achieve the best signal.[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the validation of a quantitative method for this compound in oral fluid.

This compound Quantification Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical oral_fluid_collection Oral Fluid Collection (e.g., Quantisal™) sample_spiking Spiking with this compound & Internal Standard oral_fluid_collection->sample_spiking sample_preparation Sample Preparation (e.g., SPE, MEPS) sample_spiking->sample_preparation lc_separation LC Separation (Reversed-Phase) sample_preparation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition method_validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) data_acquisition->method_validation quantification Quantification of This compound method_validation->quantification

Caption: Workflow for this compound quantification in oral fluid.

References

Eutylone interaction with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters compared to cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological interactions of eutylone, a synthetic cathinone, and cocaine with the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. The following sections present quantitative data from in vitro studies, outline the experimental methodologies used to obtain this data, and illustrate the respective mechanisms of action.

Quantitative Comparison of Transporter Inhibition

The potency of this compound and cocaine to inhibit the monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The tables below summarize these values from studies conducted on both rat brain synaptosomes and human embryonic kidney (HEK) cells expressing the respective human transporters.

Table 1: Inhibitory Concentration (IC50) of this compound and Cocaine on Monoamine Transporters in Rat Brain Synaptosomes [1]

CompoundDAT (µM)SERT (µM)NET (µM)
This compound0.12 ± 0.010.69 ± 0.051.28 ± 0.14
Cocaine0.26 ± 0.010.32 ± 0.010.25 ± 0.02

Table 2: Binding Affinity (Ki) of this compound and Cocaine for Human Monoamine Transporters

CompoundDAT (nM)SERT (nM)NET (nM)
This compound[2]64085001870
Cocaine[3]230740480

Note: Data for this compound was obtained from studies on HEK cells expressing human transporters, while data for cocaine was from a separate study on human and mouse transporters expressed in a cellular background. Direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: A Tale of Two Stimulants

While both this compound and cocaine increase extracellular levels of monoamines, their mechanisms of action at the serotonin transporter differ significantly. Cocaine acts as a pure reuptake inhibitor at all three transporters, blocking the reabsorption of dopamine, serotonin, and norepinephrine from the synaptic cleft.[3] this compound, however, exhibits a "hybrid" mechanism.[1][4][5] It functions as a reuptake inhibitor at DAT and NET, similar to cocaine, but acts as a substrate and partial releasing agent at SERT.[1][4][5] This means that in addition to blocking serotonin reuptake, this compound is also transported into the presynaptic neuron by SERT, leading to a non-vesicular release of serotonin.

cluster_this compound This compound Interaction cluster_cocaine Cocaine Interaction This compound This compound DAT_E DAT This compound->DAT_E Inhibition NET_E NET This compound->NET_E Inhibition SERT_E SERT This compound->SERT_E Inhibition & Partial Release Cocaine Cocaine DAT_C DAT Cocaine->DAT_C Inhibition NET_C NET Cocaine->NET_C Inhibition SERT_C SERT Cocaine->SERT_C Inhibition

Monoamine Transporter Interaction Mechanisms

Experimental Protocols

The data presented in this guide were derived from two primary types of in vitro assays: neurotransmitter uptake inhibition assays and radioligand binding assays.

Neurotransmitter Uptake Inhibition Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Workflow:

Synaptosomes Preparation of Rat Brain Synaptosomes Incubation Incubation with Test Compound (this compound or Cocaine) Synaptosomes->Incubation Radioligand Addition of Radiolabeled Neurotransmitter ([3H]DA, [3H]5-HT, or [3H]NE) Incubation->Radioligand Termination Termination of Uptake by Rapid Filtration Radioligand->Termination Measurement Quantification of Radioactivity via Scintillation Counting Termination->Measurement Analysis Calculation of IC50 Values Measurement->Analysis

Workflow of a Neurotransmitter Uptake Inhibition Assay

Detailed Methodology:

  • Tissue Preparation: Crude synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound (this compound or cocaine) in a buffer solution.

  • Uptake Initiation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake process.

  • Uptake Termination: The reaction is rapidly stopped by filtration through glass fiber filters, which traps the synaptosomes containing the internalized radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radioligand that binds to the transporter.

Workflow:

Membranes Preparation of Cell Membranes (e.g., from HEK cells expressing hDAT, hSERT, or hNET) Incubation Incubation with Test Compound and a Specific Radioligand (e.g., [125I]RTI-55) Membranes->Incubation Equilibrium Attainment of Binding Equilibrium Incubation->Equilibrium Filtration Separation of Bound and Free Radioligand by Filtration Equilibrium->Filtration Measurement Quantification of Bound Radioactivity Filtration->Measurement Analysis Calculation of Ki Values Measurement->Analysis

Workflow of a Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK cells) that have been engineered to express a high density of the target human transporter (hDAT, hSERT, or hNET).

  • Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [125I]RTI-55) and varying concentrations of the unlabeled test compound (this compound or cocaine).

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[6]

References

In Vitro Metabolic Stability: A Comparative Analysis of Eutylone and N-ethylpentylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolic stability of two synthetic cathinones, Eutylone and N-ethylpentylone. The information presented is based on available experimental data to assist researchers in understanding the metabolic fate of these compounds. While direct comparative studies on the in vitro metabolic stability of this compound and N-ethylpentylone are limited, this guide synthesizes available data for each compound and includes data for the closely related compound N-ethylpentedrone (NEPD) as a surrogate for N-ethylpentylone to provide a comparative context.

Quantitative Metabolic Stability Data

The following table summarizes the key in vitro metabolic stability parameters for this compound and N-ethylpentedrone (as a proxy for N-ethylpentylone) from studies using liver microsomes.

ParameterThis compound (in Rat Liver Microsomes)N-ethylpentedrone (NEPD) (in Human Liver Microsomes)N-ethylpentedrone (NEPD) (in Rat Liver Microsomes)
Half-life (t1/2) 2.27 min770 min[1][2][3]12.1 min[1][2][3]
Intrinsic Clearance (CLint) 8.20 mL/min/kg (in vivo)3.6 µL/min/mg (in vitro)[1][2]229 µL/min/mg (in vitro)[1][2]
Maximal Velocity (Vmax) 19.40 µmol/mg/minNot ReportedNot Reported
Substrate Concentration at half Vmax (S50) 4.78 µMNot ReportedNot Reported
Maximal Intrinsic Clearance (CLmax, in vitro) 3.36 mL/min/mgNot ReportedNot Reported
Hepatic Clearance (CLH) 1.29 mL/min/kgNot ReportedNot Reported
Hepatic Extraction Ratio (EH) 0.02Not ReportedNot Reported

Experimental Protocols

The data presented above were generated using in vitro metabolism assays with liver microsomes. While specific protocols may vary between studies, the general methodology is outlined below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is designed to determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs), present in the microsomal fraction.

General Protocol:

  • Incubation Mixture Preparation: A typical incubation mixture contains the test compound (this compound or N-ethylpentylone), liver microsomes (e.g., human or rat), and a NADPH-regenerating system in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4). The NADPH-regenerating system is crucial as it provides the necessary cofactors for CYP enzyme activity.

  • Incubation: The reaction is initiated by adding the liver microsomes to the pre-warmed incubation mixture. The mixture is then incubated at 37°C with shaking.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol. This also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound and any formed metabolites is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) are calculated.

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.

This compound: In vitro studies have identified several major metabolic pathways for this compound.[4][5][6] These include:

  • N-dealkylation: Removal of the ethyl group from the nitrogen atom.

  • β-Ketone reduction: Reduction of the ketone group to a secondary alcohol.

  • Demethylenation: Opening of the methylenedioxy ring.

  • Hydroxylation: Addition of a hydroxyl group to the molecule.

N-ethylpentylone: The metabolism of N-ethylpentylone has been studied, with metabolites identified in vitro. While detailed quantitative pathway information is limited, the primary metabolic routes are expected to be similar to other synthetic cathinones and include:

  • N-de-ethylation

  • Hydroxylation

  • Carbonyl reduction

Visualizing the Experimental Workflow and Metabolic Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (this compound or N-ethylpentylone) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes (Human or Rat) Microsomes->Incubation Cofactors NADPH-Regenerating System Cofactors->Incubation Quench Stop Reaction (e.g., Acetonitrile) Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (t1/2, CLint) Analyze->Data Metabolic_Pathways cluster_this compound This compound Metabolism cluster_nep N-ethylpentylone Metabolism This compound This compound E_Met1 N-dealkylated Metabolite This compound->E_Met1 N-dealkylation E_Met2 β-keto reduced Metabolite This compound->E_Met2 β-Ketone reduction E_Met3 Demethylenated Metabolite This compound->E_Met3 Demethylenation E_Met4 Hydroxylated Metabolite This compound->E_Met4 Hydroxylation NEP N-ethylpentylone N_Met1 N-de-ethylated Metabolite NEP->N_Met1 N-de-ethylation N_Met2 Hydroxylated Metabolite NEP->N_Met2 Hydroxylation N_Met3 Carbonyl reduced Metabolite NEP->N_Met3 Carbonyl reduction

References

A Comparative Analysis of Eutylone and Methylone Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of two synthetic cathinones, Eutylone and Methylone. The information presented is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes quantitative binding data, outlines experimental methodologies for receptor binding assays, and visualizes relevant pathways to facilitate a comprehensive understanding of the pharmacological differences between these two compounds.

Introduction

This compound (bk-EBDB) and Methylone (bk-MDMA) are psychoactive substances belonging to the synthetic cathinone (B1664624) class. Structurally related to amphetamines, they primarily exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) from the synaptic cleft.[1][2] Understanding the specific binding affinities and mechanisms of action of these compounds at their molecular targets is crucial for predicting their pharmacological and toxicological profiles. This compound is described as a hybrid transporter compound, acting as a reuptake inhibitor at DAT and NET, while functioning as a substrate and releaser at SERT.[3][4][5][6][7] Methylone also acts as a mixed reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine.[8][9]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and Methylone at the human dopamine, norepinephrine, and serotonin transporters. Lower values indicate a higher affinity or potency.

CompoundTransporterKi (nM)IC50 (nM)
This compound DAT640[10]120[3][6]
NET1,870[10]1280[6]
SERT8,500[10]690[6]
Methylone DAT-~120 (similar to this compound)[11]
NET-~1280 (similar to this compound)[11]
SERT242.1[8]-

Note: Data is compiled from various in vitro studies and experimental conditions may vary.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding and uptake inhibition assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay using HEK Cells Expressing Monoamine Transporters

This protocol is a standard method to determine the binding affinity of a test compound for a specific transporter.

a) Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNA for the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to 80-90% confluency.

  • Cells are harvested and homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

b) Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT), and varying concentrations of the test compound (this compound or Methylone).

  • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known inhibitor.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

c) Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Synaptosome Preparation for Neurotransmitter Uptake Assays

This protocol outlines the preparation of synaptosomes, which are resealed nerve terminals that retain functional transporters, for use in uptake inhibition assays.

a) Tissue Homogenization:

  • Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) is rapidly dissected and placed in ice-cold sucrose (B13894) buffer.

  • The tissue is homogenized using a Dounce homogenizer.

b) Differential Centrifugation:

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.

  • The pellet is resuspended in a physiological buffer.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or transfected cells.

a) Assay Procedure:

  • Synaptosomes or transfected cells are pre-incubated with varying concentrations of the test compound (this compound or Methylone).

  • A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period at a controlled temperature.

  • The reaction is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes or cells is measured.

b) Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined from concentration-response curves.

Visualizations

Experimental Workflow: Radioligand Binding Assay

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HEK_cells HEK-293 Cells (expressing DAT, NET, or SERT) Membrane_prep Membrane Preparation HEK_cells->Membrane_prep Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_prep->Incubation Radioligand Radioligand ([3H]-labeled) Radioligand->Incubation Test_compound Test Compound (this compound or Methylone) Test_compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_calc IC50 Calculation Scintillation->IC50_calc Ki_calc Ki Calculation (Cheng-Prusoff) IC50_calc->Ki_calc

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Monoamine Transporter Action

MonoamineTransporterSignaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MA_transporter Monoamine Transporter (DAT, NET, SERT) Monoamine->MA_transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Signaling Downstream Signaling Receptor->Signaling Eutylone_Methylone This compound / Methylone Eutylone_Methylone->MA_transporter Inhibition / Substrate

Caption: General mechanism of monoamine transporter inhibition.

Comparative Discussion

Both this compound and Methylone primarily target the monoamine transporters. However, their binding profiles exhibit key differences that likely underlie their distinct pharmacological effects.

This compound demonstrates a higher affinity for the dopamine transporter (DAT) compared to the norepinephrine (NET) and serotonin (SERT) transporters.[10] This suggests that at lower concentrations, this compound's effects may be predominantly driven by the inhibition of dopamine reuptake, leading to increased dopaminergic signaling.

Methylone, in comparison, shows a relatively higher affinity for the serotonin transporter than this compound.[8] While both compounds interact with all three transporters, the differential potencies suggest that Methylone may have more pronounced serotonergic effects compared to this compound. Methylone acts as a mixed reuptake inhibitor and releasing agent at DAT, NET, and SERT.[8][9][12] In contrast, this compound is characterized as a hybrid agent, inhibiting reuptake at DAT and NET while acting as a substrate at SERT, which may lead to serotonin release.[3][11]

The interaction with the vesicular monoamine transporter 2 (VMAT2) is another point of differentiation. Methylone has a significantly lower affinity for VMAT2 compared to MDMA, which may influence its neurotoxic potential.[8][9] Information on this compound's affinity for VMAT2 is less prevalent in the reviewed literature.

References

Unveiling Eutylone's Footprint: A Comparative Guide to Metabolite Confirmation in Human Specimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Eutylone, a synthetic cathinone (B1664624), has emerged as a significant substance of abuse, making the accurate identification of its metabolites in human specimens crucial for confirming exposure and understanding its metabolic fate. This guide provides a comparative overview of analytical methodologies for the confirmation of this compound metabolites, supported by experimental data from authentic human specimens.

Executive Summary

This guide details the primary metabolic pathways of this compound and presents quantitative data on the concentrations of both the parent drug and its key metabolites found in human blood and urine samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are the predominant analytical techniques for the reliable identification and quantification of these analytes. This document outlines and compares relevant experimental protocols and highlights key biomarkers for confirming this compound consumption.

This compound Metabolism: A Glimpse into Biotransformation

This compound undergoes extensive metabolism in the human body, primarily through a series of phase I reactions. The major metabolic pathways include:

  • N-dealkylation: The removal of the ethyl group from the amine.

  • β-ketone reduction: The reduction of the ketone group to a hydroxyl group.

  • Demethylenation: The opening of the methylenedioxy ring structure.

  • Aliphatic hydroxylation: The addition of a hydroxyl group to the alkyl chain.

  • O-methylation: The addition of a methyl group, often following demethylenation.

These phase I metabolites can also undergo phase II conjugation, such as glucuronidation and sulfation, to facilitate their excretion.[1]

Eutylone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-dealkylated metabolite N-dealkylated metabolite This compound->N-dealkylated metabolite N-dealkylation β-keto-reduced metabolite β-keto-reduced metabolite This compound->β-keto-reduced metabolite β-ketone reduction Demethylenated metabolite Demethylenated metabolite This compound->Demethylenated metabolite Demethylenation Hydroxylated metabolite Hydroxylated metabolite This compound->Hydroxylated metabolite Aliphatic Hydroxylation Glucuronide conjugates Glucuronide conjugates N-dealkylated metabolite->Glucuronide conjugates Sulfate conjugates Sulfate conjugates N-dealkylated metabolite->Sulfate conjugates β-keto-reduced metabolite->Glucuronide conjugates β-keto-reduced metabolite->Sulfate conjugates Demethylenated-O-methylated metabolite Demethylenated-O-methylated metabolite Demethylenated metabolite->Demethylenated-O-methylated metabolite O-methylation Demethylenated metabolite->Glucuronide conjugates Demethylenated metabolite->Sulfate conjugates Hydroxylated metabolite->Glucuronide conjugates Hydroxylated metabolite->Sulfate conjugates

Figure 1. Proposed metabolic pathway of this compound.

Based on in vitro and in vivo studies, the demethylenation and O-methylation metabolite, the β-ketone reduction metabolite, and the combined β-ketone reduction, demethylenation, and O-methylation metabolite are considered the most suitable biomarkers for confirming this compound consumption.[2]

Quantitative Analysis of this compound and its Metabolites in Human Specimens

The following tables summarize the quantitative findings from various studies on the concentrations of this compound and its metabolites in authentic human blood and urine samples. These values can serve as a reference for interpreting toxicological findings.

Table 1: Concentrations of this compound and Metabolites in Human Blood

AnalyteSpecimen TypeConcentration (ng/mL)Case TypeReference
This compoundPostmortem BloodMean: 1,020 (n=67) Median: 110 Range: 1.2 - 11,000PostmortemKrotulski et al., 2021[3]
This compoundDUID BloodMean: 942 (n=7) Median: 140 Range: 17 - 3,600Driving Under the Influence of DrugsKrotulski et al., 2021[3]
This compoundBlood1374Chemsex-related intoxicationPelletier et al., 2023[1]
This compoundBlood1536Chemsex-related intoxicationPelletier et al., 2023[1]
Keto-reduced metaboliteBlood67Chemsex-related intoxicationPelletier et al., 2023[1]
Keto-reduced metaboliteBlood54Chemsex-related intoxicationPelletier et al., 2023[1]

Table 2: Concentrations of this compound in Human Urine

AnalyteSpecimen TypeConcentration (ng/mL)Case TypeReference
This compoundUrineRange: 210 - 18,364 (n=11)Emergency Department AdmissionsChen et al., 2021 (as cited in WHO, 2021)

Comparative Analytical Methodologies

The confirmation of this compound and its metabolites in biological matrices predominantly relies on chromatographic separation coupled with mass spectrometric detection.

Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the targeted quantification of this compound and its metabolites. It offers high sensitivity and selectivity.

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique is invaluable for the identification of unknown metabolites and for creating comprehensive metabolic profiles.[2]

Sample Preparation Techniques:

Effective sample preparation is critical for removing matrix interferences and concentrating the analytes of interest. Common approaches include:

  • Solid-Phase Extraction (SPE): A highly effective and common method for cleaning up complex biological samples.

  • Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction that offers ease of use and good recovery.[2]

  • Protein Precipitation: A simpler and faster method, particularly for blood samples, where a solvent like acetonitrile (B52724) is used to precipitate proteins.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Biological Sample (Urine/Blood) Biological Sample (Urine/Blood) Enzymatic Hydrolysis (for conjugated metabolites) Enzymatic Hydrolysis (for conjugated metabolites) Biological Sample (Urine/Blood)->Enzymatic Hydrolysis (for conjugated metabolites) Extraction (SPE, SLE, or Protein Precipitation) Extraction (SPE, SLE, or Protein Precipitation) Enzymatic Hydrolysis (for conjugated metabolites)->Extraction (SPE, SLE, or Protein Precipitation) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE, SLE, or Protein Precipitation)->Evaporation & Reconstitution LC-MS/MS or LC-QTOF-MS Analysis LC-MS/MS or LC-QTOF-MS Analysis Evaporation & Reconstitution->LC-MS/MS or LC-QTOF-MS Analysis Data Analysis & Metabolite Identification Data Analysis & Metabolite Identification LC-MS/MS or LC-QTOF-MS Analysis->Data Analysis & Metabolite Identification Quantification Quantification Data Analysis & Metabolite Identification->Quantification

Figure 2. General experimental workflow for this compound metabolite analysis.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound and its metabolites in human specimens, based on published methodologies.

Method 1: LC-QTOF-MS Analysis of this compound and Metabolites in Urine (Based on Yeh et al., 2022)
  • Sample Preparation (Supported Liquid Extraction):

    • To 1 mL of urine, add an internal standard.

    • Load the sample onto an SLE cartridge.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-QTOF-MS Parameters:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and methanol/acetonitrile.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Full scan MS and data-dependent MS/MS to identify and confirm metabolites.

Method 2: LC-MS/MS Analysis of this compound in Blood (General Protocol)
  • Sample Preparation (Protein Precipitation):

    • To 200 µL of blood, add an internal standard.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • The supernatant can be directly injected or evaporated and reconstituted for analysis.

  • LC-MS/MS Parameters:

    • Column: A reversed-phase C18 or similar column.

    • Mobile Phase: A gradient of formic acid in water and formic acid in acetonitrile.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and known metabolites.

Conclusion

The confirmation of this compound use in authentic human specimens relies on the identification of its various metabolites. This guide provides a comparative framework for researchers and scientists, summarizing key quantitative data and outlining robust analytical methodologies. The use of high-resolution mass spectrometry, such as LC-QTOF-MS, is particularly advantageous for comprehensive metabolite profiling and the identification of novel biotransformation products. By employing the detailed protocols and understanding the expected concentration ranges, drug development professionals and toxicologists can more effectively confirm and interpret this compound exposure.

References

Safety Operating Guide

Navigating the Disposal of Eutylone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like eutylone is a critical component of laboratory safety and regulatory compliance. this compound, a synthetic cathinone, is classified as a Schedule I controlled substance in the United States, necessitating strict adherence to Drug Enforcement Administration (DEA) regulations.[1] This guide provides essential safety and logistical information for the proper management and disposal of this compound in a research setting.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The following personal protective equipment (PPE) and handling guidelines are essential:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Protective Clothing: Wear suitable protective clothing, including a lab coat.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.

  • Gloves: Wear chemical-resistant gloves.

  • Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition. Prevent the chemical from entering drains and use appropriate absorbent materials for containment.

Regulatory Framework for this compound Disposal

The disposal of this compound is governed by the DEA's regulations for controlled substances. The primary standard for the disposal of a controlled substance is that it must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.

Regulatory Requirement Description Governing Body Key Regulation
Schedule I Classification This compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use in the United States.Drug Enforcement Administration (DEA)21 CFR § 1308.11
"Non-Retrievable" Standard The substance must be destroyed to a state where it cannot be recovered or reused.Drug Enforcement Administration (DEA)21 CFR § 1300.05
Record Keeping All disposals of controlled substances must be meticulously documented. DEA Form 41 is used to record the destruction of controlled substances.Drug Enforcement Administration (DEA)21 CFR § 1304.21
Authorized Disposal Methods Disposal must be conducted through DEA-approved channels, primarily through a DEA-registered reverse distributor for research institutions.Drug Enforcement Administration (DEA)21 CFR Part 1317

Step-by-Step Disposal Procedure for this compound

Given the stringent regulations, the recommended and most compliant method for disposing of this compound from a research laboratory is through a DEA-registered reverse distributor. Direct chemical destruction by researchers is generally not permitted without specific DEA authorization.

1. Identification and Segregation:

  • Identify all unwanted, expired, or contaminated this compound.

  • Segregate it from other chemical waste and active controlled substance inventories.

  • Clearly label the container as "this compound for Disposal."

2. Contact a DEA-Registered Reverse Distributor:

  • Your institution's Environmental Health and Safety (EHS) office will likely have a list of approved reverse distributors.

  • Contact the reverse distributor to initiate the disposal process.

3. Documentation:

  • Complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered." Your EHS office or the reverse distributor can provide guidance on properly completing this form.

  • Maintain a copy of the completed DEA Form 41 for your records for at least two years.[2]

4. Packaging and Transfer:

  • Package the this compound for transport according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.

  • The transfer of Schedule I and II substances to a reverse distributor requires a DEA Form 222.[2]

  • The reverse distributor will then take possession of the this compound and ensure its destruction in compliance with DEA regulations, typically through high-temperature incineration.

Experimental Protocols for this compound Destruction

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research environment.

Eutylone_Disposal_Workflow This compound Disposal Workflow for Research Laboratories start Start: this compound Identified for Disposal segregate Segregate and Label this compound Waste start->segregate contact_ehs Contact Institutional EHS Office for Guidance segregate->contact_ehs identify_rd Identify DEA-Registered Reverse Distributor contact_ehs->identify_rd doc Complete DEA Form 41 and Form 222 identify_rd->doc package Package this compound per Reverse Distributor and DOT Guidelines doc->package transfer Transfer to Reverse Distributor package->transfer destruction Destruction by Reverse Distributor (e.g., Incineration) transfer->destruction record Retain All Disposal Records for ≥ 2 Years destruction->record end End: Disposal Complete and Documented record->end

Caption: A flowchart outlining the compliant disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and legal disposal of this compound, maintaining a secure laboratory environment and upholding their responsibilities in the handling of controlled substances.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Eutylone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel psychoactive substances like Eutylone. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory's chemical handling protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a synthetic cathinone, is classified as a Schedule I controlled substance in the United States.[1][2] It is considered hazardous and can be harmful if swallowed, in contact with skin, or inhaled.[3][4] Some safety data sheets also indicate that it may be highly flammable and can cause damage to organs.[3][5] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are critical.

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Weighing Safety glasses with side shields or chemical safety goggles.[6]Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][6]Recommended to be handled in a well-ventilated area to avoid dust and aerosol formation.[5]
Solution Preparation & Transfers Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[6]Chemical-resistant gloves, a lab coat, and additional protective clothing as needed to prevent skin contact.[5][6]A NIOSH-approved respirator with an organic vapor cartridge is recommended if vapors or aerosols may be generated.[6]
Spill Cleanup & Emergency Chemical safety goggles and a full-face shield.[6]Chemical-resistant gloves, boots, and a chemical-resistant suit or apron.[6]A self-contained breathing apparatus (SCBA) should be used for major spills or in areas with unknown exposure levels.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

    • Ensure all necessary PPE is readily available and in good condition.

    • Keep away from heat, sparks, open flames, and hot surfaces.[5]

    • Use non-sparking tools to prevent ignition.[5]

  • Handling the Compound :

    • Avoid contact with skin and eyes.[5]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

    • When weighing or transferring the substance, avoid the formation of dust and aerosols.[5]

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures :

    • Wash hands thoroughly with soap and water after handling is complete.

    • Contaminated clothing should be removed immediately and laundered before reuse.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • After Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5]

  • After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[5]

  • After Eye Contact : Rinse with pure water for at least 15 minutes and seek medical attention.[5]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[5]

  • Spill Cleanup : For spills, wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, diatomite) and dispose of the contaminated material in a sealed container as hazardous waste.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection : All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Method : Dispose of contaminated material as waste according to local, state, and federal regulations.[3] It is recommended to use a licensed chemical waste disposal company to handle the final disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Assess Hazards Assess Hazards & Review SDS Select PPE Select Appropriate PPE Assess Hazards->Select PPE Prepare Work Area Prepare Ventilated Work Area Select PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer of this compound Prepare Work Area->Weighing and Transfer Experimental Use Conduct Experiment Weighing and Transfer->Experimental Use Decontamination Decontaminate Surfaces & Equipment Experimental Use->Decontamination Waste Segregation Segregate Contaminated Waste Decontamination->Waste Segregation Label and Store Waste Label and Store Waste Securely Waste Segregation->Label and Store Waste Professional Disposal Arrange for Professional Disposal Label and Store Waste->Professional Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eutylone
Reactant of Route 2
Eutylone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.